Product packaging for 2-Bromo-4-methylbenzaldehyde(Cat. No.:CAS No. 824-54-4)

2-Bromo-4-methylbenzaldehyde

Cat. No.: B1335389
CAS No.: 824-54-4
M. Wt: 199.04 g/mol
InChI Key: MUZMDYCVUCMIDC-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO B1335389 2-Bromo-4-methylbenzaldehyde CAS No. 824-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZMDYCVUCMIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405206
Record name 2-Bromo-4-methylbenzaldehyde
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-54-4
Record name 2-Bromo-4-methylbenzaldehyde
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Record name 2-Bromo-4-methylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde (CAS: 824-54-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzaldehyde, a versatile aromatic aldehyde widely utilized as a key intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow crystalline powder.[1] It is sensitive to air and should be stored in an inert atmosphere.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 824-54-4[2]
Molecular Formula C₈H₇BrO[2]
Molecular Weight 199.04 g/mol [2]
Melting Point 30-35 °C
Boiling Point 114-115 °C at 5 mmHg
Density 1.490 ± 0.06 g/cm³ (Predicted)[1]
Flash Point >230 °F (>110 °C)[1]
InChI Key MUZMDYCVUCMIDC-UHFFFAOYSA-N
SMILES Cc1ccc(c(Br)c1)C=O

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for this compound was not found in the literature search, data for structurally similar compounds allows for a reasonable prediction of the expected chemical shifts.

¹H NMR (Predicted):

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

  • Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns (doublets and a doublet of doublets) in the range of δ 7.2-7.9 ppm.

  • Methyl Protons (-CH₃): A singlet corresponding to the methyl group is anticipated around δ 2.4 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate in the range of δ 190-195 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear between δ 125-145 ppm, with the carbon bearing the bromine atom showing a characteristic chemical shift.

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~2820 and ~2720MediumC-H stretch of aldehyde[3]
~1700StrongC=O stretch of aldehyde[3]
~1600, ~1475Medium-StrongC=C stretching in aromatic ring[3]
~800-900StrongC-H out-of-plane bending for substituted benzene[3]
~600-700Medium-StrongC-Br stretch[3]
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a prominent molecular ion peak. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation Pattern:

  • M⁺: The molecular ion peak at m/z 198 (with ⁷⁹Br) and 200 (with ⁸¹Br).

  • [M-H]⁺: Loss of the aldehydic hydrogen to form a stable acylium ion at m/z 197/199.[4]

  • [M-CHO]⁺: Loss of the formyl group (29 amu) to give a bromotoluene fragment at m/z 169/171.[4]

  • [M-Br]⁺: Loss of the bromine atom to yield a methylbenzoyl cation at m/z 119.

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound is documented in Organic Syntheses.[5] This procedure involves a three-step process starting from 2-bromo-4-methylaniline.

Experimental Protocol: Synthesis from 2-Bromo-4-methylaniline

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 41, p.13 (1961).[5]

Step A: Preparation of Formaldoxime Solution

  • A mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 mL of water is heated until a clear solution is obtained.

  • To this solution, 51 g (0.38 mole) of hydrated sodium acetate is added.

  • The mixture is gently boiled under reflux for 15 minutes to yield a 10% solution of formaldoxime.

Step B: Diazotization of 2-Bromo-4-methylaniline

  • A mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 mL of water is placed in a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Concentrated hydrochloric acid (57 mL) is added slowly with stirring.

  • The mixture is cooled to -5 to +5 °C using an ice-salt bath.

  • A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 mL of water is added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the solution is stirred for an additional 15 minutes.

  • The diazonium salt solution is neutralized to Congo red with a solution of hydrated sodium acetate (22 g) in water (35 mL).

Step C: Formation and Isolation of this compound

  • The formaldoxime solution from Step A is placed in a 3 L three-necked flask and to it are added 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 mL of water. The temperature is maintained at 10–15 °C.

  • The neutral diazonium salt solution from Step B is slowly added below the surface of the formaldoxime solution with vigorous stirring.

  • Stirring is continued for one hour after the addition is complete.

  • Concentrated hydrochloric acid (230 mL) is added, and the mixture is gently heated under reflux for 2 hours.

  • The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with ether.

  • The ether extracts are washed, dried, and the solvent is evaporated.

  • The crude product can be purified via its bisulfite addition product or by vacuum distillation. The pure product distills at 114–115 °C (5 mm).[5]

dot

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of organic molecules, particularly in the construction of complex heterocyclic systems and biaryl compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.

4.1.1. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. This compound can be coupled with various organostannanes to form carbon-carbon bonds.[6]

  • Experimental Protocol (General):

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the organostannane (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

    • Add a degassed solvent (e.g., toluene, DMF).

    • The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).

    • After cooling, the reaction is worked up by dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, followed by standard aqueous washes, drying, and purification by column chromatography.[7]

dot

Stille_Coupling Reactants This compound + R-Sn(Bu)₃ Catalyst Pd(PPh₃)₄ Reactants->Catalyst Solvent Toluene, Heat Catalyst->Solvent Product Coupled Product Solvent->Product

Caption: Logical diagram of the Stille coupling reaction.

4.1.2. Intramolecular Heck Reaction

Derivatives of this compound containing an alkene moiety can undergo intramolecular Heck reactions to form cyclic compounds.[6] This is a powerful method for constructing carbocyclic and heterocyclic ring systems.[8]

  • Experimental Protocol (General for a derivative):

    • A solution of the this compound derivative (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile) is prepared in a sealed tube.

    • The mixture is degassed and heated (typically 100-120 °C) for several hours.

    • After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

    • The organic layer is dried and concentrated, and the product is purified by chromatography.[9]

dot

Intramolecular_Heck_Reaction Substrate Alkene-tethered This compound derivative Catalyst_System Pd(OAc)₂ / Ligand Base (e.g., K₂CO₃) Substrate->Catalyst_System Conditions DMF, Heat Catalyst_System->Conditions Product Cyclized Product Conditions->Product

Caption: Logical diagram of an intramolecular Heck reaction.

Knoevenagel Condensation

The aldehyde functional group of this compound readily undergoes Knoevenagel condensation with active methylene compounds.[6] This reaction is fundamental for the formation of carbon-carbon double bonds and is often a key step in the synthesis of various pharmaceuticals and natural products.[10]

  • Experimental Protocol (General):

    • This compound (1.0 equiv) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 equiv) are dissolved in a suitable solvent such as ethanol or toluene.

    • A catalytic amount of a weak base (e.g., piperidine, ammonium acetate) is added.

    • The mixture is stirred at room temperature or heated to reflux until the reaction is complete.

    • Upon cooling, the product often precipitates and can be collected by filtration. If not, the product is isolated by extraction and purified by recrystallization or column chromatography.

Synthesis of Heterocyclic Compounds

This compound is a precursor for the synthesis of various heterocyclic compounds, such as quinolines and isocoumarins.

  • Quinoline Synthesis: Through reactions like the Friedländer annulation, this compound can be reacted with compounds containing an activated methylene group adjacent to a carbonyl, in the presence of an amine, to construct the quinoline scaffold.[11]

  • Isocoumarin Synthesis: Cyclization reactions involving this compound can lead to the formation of isocoumarin derivatives, which are present in a number of natural products with biological activity.[12]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.[1]

Conclusion

This compound (CAS: 824-54-4) is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it a strategic starting material for the synthesis of a wide array of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science. The detailed protocols and structured data presented herein are intended to facilitate its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzaldehyde (C₈H₇BrO), a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications in key cross-coupling and condensation reactions. Furthermore, it touches upon the potential biological activities of its derivatives, offering insights for drug discovery and development.

Core Properties of this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇BrO.[1][2] Its molecular structure features a benzene ring substituted with a bromine atom, a methyl group, and a formyl (aldehyde) group.

PropertyValueReference
Molecular Formula C₈H₇BrO[1][2]
Molecular Weight 199.04 g/mol [1][2][3]
CAS Number 824-54-4[2][3]
Appearance White to cream or pale yellow solid[4][5]
Melting Point 30-35 °C[3][5]
Boiling Point 114-115 °C at 5 Torr[5][6]
Synonyms 2-bromo-p-tolualdehyde, 3-Bromo-4-formyltoluene[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized below.

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, the aldehydic proton, and the methyl protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the aldehyde, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic ring and alkyl group, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-bromo-4-methylaniline. The following is a detailed experimental protocol adapted from established literature.

Part A: Preparation of Formaldoxime Solution
  • In a suitable flask, a mixture of paraformaldehyde (11.5 g, 0.38 mol) and hydroxylamine hydrochloride (26.3 g, 0.38 mol) in 170 mL of water is heated until a clear solution is obtained.

  • Hydrated sodium acetate (51 g, 0.38 mol) is then added, and the mixture is gently refluxed for 15 minutes to yield a 10% solution of formaldoxime.

Part B: Diazotization of 2-Bromo-4-methylaniline
  • A mixture of 2-bromo-4-methylaniline (46.0 g, 0.25 mol) and 50 mL of water is placed in a 1-L three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.

  • Concentrated hydrochloric acid (57 mL) is added slowly with stirring.

  • The mixture is cooled, and 100 g of ice is added to maintain the temperature between -5°C and +5°C using an ice-salt bath.

  • A solution of sodium nitrite (17.5 g, 0.25 mol) in 25 mL of water is added dropwise to the stirred mixture.

  • Stirring is continued for 15 minutes after the addition is complete.

  • The solution of the diazonium salt is then neutralized to Congo red with a solution of hydrated sodium acetate (22 g) in water (35 mL).

Part C: Synthesis of this compound
  • The 10% formaldoxime solution from Part A is placed in a 3-L three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.

  • Hydrated cupric sulfate (6.5 g, 0.026 mol) and sodium sulfite (1.0 g, 0.0079 mol) are added.

  • The freshly prepared, cold, and neutral solution of 2-bromo-4-methylbenzenediazonium chloride from Part B is added dropwise with vigorous stirring over 30-45 minutes, maintaining the temperature at 12-17°C.

  • After the addition, stirring is continued for one hour.

  • The reaction mixture is then gently heated under reflux for 2 hours.

  • The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with ether.

  • The ethereal extract is washed, dried over anhydrous sodium sulfate, and the ether is evaporated.

  • The residue is distilled under reduced pressure to yield this compound.

G cluster_A Part A: Formaldoxime Prep cluster_B Part B: Diazotization cluster_C Part C: Aldehyde Synthesis A1 Paraformaldehyde + Hydroxylamine HCl A2 Heat to clear solution A1->A2 A3 Add Sodium Acetate A2->A3 A4 Reflux A3->A4 A5 10% Formaldoxime Solution A4->A5 C1 Formaldoxime + CuSO4 + Na2SO3 A5->C1 Used in B1 2-Bromo-4-methylaniline + HCl B2 Cool to 0-5°C B1->B2 B3 Add NaNO2 solution B2->B3 B4 Diazonium Salt Solution B3->B4 B5 Neutralize with Sodium Acetate B4->B5 B6 Neutral Diazonium Salt B5->B6 C2 Add Diazonium Salt (12-17°C) B6->C2 Added to C1->C2 C3 Stir for 1 hour C2->C3 C4 Reflux for 2 hours C3->C4 C5 Steam Distillation C4->C5 C6 Extraction & Purification C5->C6 C7 This compound C6->C7 G cluster_stille Stille Coupling cluster_heck Heck Reaction Stille_Start This compound Stille_Product 2-R-4-methylbenzaldehyde Stille_Start->Stille_Product Stille_Reagent Organostannane (R-SnBu3) Stille_Reagent->Stille_Product Stille_Catalyst Pd(0) Catalyst Stille_Catalyst->Stille_Product Heck_Start This compound Heck_Product Substituted Alkene Heck_Start->Heck_Product Heck_Reagent Alkene (R'-CH=CH2) Heck_Reagent->Heck_Product Heck_Catalyst Pd(0) Catalyst Base Heck_Catalyst->Heck_Product G Start This compound Intermediate Aldol-type Adduct Start->Intermediate Reagent Active Methylene Compound (e.g., Malononitrile) Reagent->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O

References

physical and chemical properties of 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methylbenzaldehyde is a key aromatic aldehyde that functions as a versatile intermediate in organic synthesis. Its distinct structure, characterized by a bromine atom and a methyl group positioned ortho and para to the aldehyde group, respectively, provides multiple reaction sites for chemical modification. This attribute makes it a valuable precursor for the synthesis of complex molecules, particularly those with potential applications in medicinal chemistry and materials science. This technical guide offers a thorough examination of the physical and chemical properties, synthesis methodologies, spectroscopic data, and significant reactions of this compound.

Core Physical and Chemical Properties

At ambient temperature, this compound exists as a solid, commonly appearing as a white to pale yellow crystalline powder.[1] The fundamental physicochemical properties of this compound are detailed in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 824-54-4[2][3]
Molecular Formula C₈H₇BrO[2]
Molecular Weight 199.04 g/mol [2]
Appearance White to cream or pale yellow crystals, powder, or fused solid[1]
Melting Point 30-35 °C (lit.)[3]
Boiling Point 114-115 °C at 5 mmHg[3]
Density 1.490 ± 0.06 g/cm³ (Predicted)
InChI Key MUZMDYCVUCMIDC-UHFFFAOYSA-N

Spectroscopic Data

The identification and characterization of this compound rely heavily on spectroscopic analysis. The following is a summary of the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Based on spectral data from analogous compounds such as 2-methylbenzaldehyde and 4-methylbenzaldehyde, the approximate chemical shifts for the carbon atoms in this compound can be predicted.[4] The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, resonating in the range of δ 190-195 ppm.[4] The aromatic carbons are anticipated to appear between δ 125 and 145 ppm, with the carbon atom bonded to the bromine atom exhibiting a characteristic shift. The methyl carbon would be the most upfield signal, likely around δ 20-22 ppm.[4]

IR (Infrared) Spectroscopy

The infrared spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.[2] Key expected vibrational frequencies are summarized in the table below, with reference to data for the structurally related compound, 2-bromo-4-chlorobenzaldehyde.[5]

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~2850 and ~2750C-H stretch (aldehyde)
~1700C=O stretch (aldehyde)
~1600, ~1475C=C stretch (aromatic ring)
~800-900C-H bend (out-of-plane, aromatic)
~600-700C-Br stretch
Mass Spectrometry

The mass spectrum of this compound will be characterized by a molecular ion peak (M⁺) at m/z 198 and 200, with a relative intensity ratio of approximately 1:1. This isotopic pattern is a hallmark of a molecule containing a single bromine atom, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely include the loss of the aldehydic proton (M-1), the formyl group (M-29), and the bromine atom (M-79/81).

Experimental Protocols

Synthesis of this compound

A prevalent method for the synthesis of this compound proceeds through the diazotization of 2-bromo-4-methylaniline, followed by a reaction with formaldoxime.

  • Step 1: Diazotization of 2-bromo-4-methylaniline

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a mixture of 2-bromo-4-methylaniline (0.25 mole) and water (50 ml).

    • Slowly add concentrated hydrochloric acid (57 ml) with continuous stirring.

    • Cool the mixture to room temperature, and then further cool to a temperature range of -5°C to +5°C using an ice-salt bath after the addition of 100 g of ice.

    • Add a solution of sodium nitrite (0.25 mole) in water (25 ml) dropwise, ensuring the temperature is maintained between -5°C and +5°C.

  • Step 2: Preparation of this compound

    • In a separate three-necked flask, place an aqueous 10% formaldoxime solution.

    • To the formaldoxime solution, add hydrated cupric sulfate (0.026 mole), sodium sulfite (0.0079 mole), and a solution of hydrated sodium acetate (160 g) in water (180 ml).

    • Maintain the solution at a temperature of 10-15°C and stir vigorously.

    • Slowly introduce the previously prepared cold diazonium salt solution below the surface of the formaldoxime solution.

    • Filter the resulting solid addition product and wash it with ether.

    • Suspend the solid in water (200 ml) and slowly add concentrated sulfuric acid (40 ml) with external cooling.

    • Heat the mixture under reflux for 2 hours, then cool to room temperature and extract with ether.

    • Wash the combined ethereal extracts with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

    • Evaporate the ether, and purify the resulting product by distillation under reduced pressure.

Knoevenagel Condensation of this compound

The Knoevenagel condensation is a fundamental reaction for the formation of carbon-carbon bonds. The following is a generalized protocol adapted for this compound.[6]

  • Materials:

    • This compound (10.0 mmol, 1.99 g)

    • Malononitrile (10.0 mmol, 0.66 g)

    • Ethanol (25-30 mL)

    • Piperidine (catalytic amount, e.g., 0.1 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add malononitrile to the solution.

    • Introduce a catalytic amount of piperidine to the reaction mixture.

    • The reaction can be stirred at room temperature or gently heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, cool the mixture, and isolate the product by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Stille Coupling of this compound

The Stille coupling is a highly versatile palladium-catalyzed cross-coupling reaction. A general protocol adaptable for this compound is provided below.[7][8]

  • Materials:

    • This compound (1.0 eq)

    • Organostannane reagent (e.g., Tributyl(vinyl)tin) (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 eq)

    • Anhydrous toluene or DMF

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

    • Add this compound and the anhydrous solvent.

    • Introduce the organostannane reagent via syringe.

    • Heat the reaction mixture (typically to 80-110 °C) and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The work-up procedure involves dilution with an organic solvent, washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Safety and Handling

This compound is classified as a hazardous substance and requires handling with appropriate safety measures.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Thoroughly wash skin after handling.

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only in a well-ventilated area or outdoors.

    • In case of skin contact, wash with plenty of soap and water.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

    • If inhaled, remove the person to fresh air and keep them comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Mandatory Visualizations

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_reagents2 Aldehyde Formation Reagents cluster_final Final Product 2-bromo-4-methylaniline 2-bromo-4-methylaniline Diazotization Diazotization 2-bromo-4-methylaniline->Diazotization HCl HCl HCl->Diazotization NaNO2 NaNO2 NaNO2->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Aldehyde Formation Aldehyde Formation Diazonium Salt->Aldehyde Formation Formaldoxime Formaldoxime Formaldoxime->Aldehyde Formation CuSO4 CuSO4 CuSO4->Aldehyde Formation Na2SO3 Na2SO3 Na2SO3->Aldehyde Formation CH3COONa CH3COONa CH3COONa->Aldehyde Formation Intermediate Intermediate Aldehyde Formation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound G Knoevenagel Condensation of this compound cluster_reactants Reactants cluster_product Product This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Malononitrile Malononitrile Deprotonation Deprotonation Malononitrile->Deprotonation Base (Piperidine) Base (Piperidine) Base (Piperidine)->Deprotonation Carbanion Carbanion Deprotonation->Carbanion Carbanion->Nucleophilic Attack Alkoxide Intermediate Alkoxide Intermediate Nucleophilic Attack->Alkoxide Intermediate Protonation Protonation Alkoxide Intermediate->Protonation Aldol Adduct Aldol Adduct Protonation->Aldol Adduct Dehydration Dehydration Aldol Adduct->Dehydration 2-((2-Bromo-4-methylphenyl)methylene)malononitrile 2-((2-Bromo-4-methylphenyl)methylene)malononitrile Dehydration->2-((2-Bromo-4-methylphenyl)methylene)malononitrile

References

2-Bromo-4-methylbenzaldehyde structural information and SMILES string

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural information, chemical properties, and synthesis of 2-Bromo-4-methylbenzaldehyde, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Structural and Chemical Identity

This compound is an aromatic aldehyde containing a bromine and a methyl substituent on the benzene ring. Its structure is fundamental to its reactivity and use as a building block in the synthesis of more complex molecules.

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms 2-bromo-p-tolualdehyde, 3-Bromo-4-formyltoluene[1][2]
CAS Number 824-54-4[1][3]
Molecular Formula C₈H₇BrO[1][4]
Molecular Weight 199.04 g/mol [1][3]
SMILES String CC1=CC(=C(C=C1)C=O)Br[1]
InChI 1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3[1][3]
InChIKey MUZMDYCVUCMIDC-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Appearance White to bright yellow solid/crystal[4][5]
Melting Point 30-35 °C[3][4][6]
Boiling Point 114-115 °C at 5 Torr[4][7]
Density 1.490 ± 0.06 g/cm³ (Predicted)[4]
Flash Point >230 °F (>110 °C)[4]
Refractive Index 1.597[4]
Vapor Pressure 0.0176 mmHg at 25°C[4]
Storage Keep in a dark place under an inert atmosphere at room temperature.[5][8]

Synthesis Protocol

A common method for the synthesis of this compound involves the diazotization of 2-bromo-4-methylaniline followed by a reaction with formaldoxime.[7]

Step A: Preparation of 10% Aqueous Formaldoxime

  • This step involves the preparation of the formaldoxime reagent, which is not detailed in the provided reference but is a standard procedure.

Step B: Preparation of 2-Bromo-4-methylbenzenediazonium chloride

  • A mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 ml of water is placed in a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • 57 ml of concentrated hydrochloric acid is slowly added with stirring.

  • The mixture is cooled to room temperature, and 100 g of ice is added to maintain the temperature between -5° to +5°C using an ice-salt bath.

  • A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water is added dropwise to the stirred mixture.[7]

Step C: Synthesis of this compound

  • In a 3-liter three-necked flask, the aqueous 10% formaldoxime from Step A is combined with 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 ml of water.

  • The solution is maintained at 10–15°C and stirred vigorously.

  • The neutral diazonium salt solution from Step B is slowly introduced below the surface of the formaldoxime solution.

  • The resulting solid addition product is filtered and washed with ether.

  • The solid is suspended in 200 ml of water, and 40 ml of concentrated sulfuric acid is slowly added with cooling.

  • The mixture is boiled under reflux for 2 hours, cooled, and then extracted with three 100-ml portions of ether.

  • The combined ether extracts are washed and dried over anhydrous sodium sulfate.

  • The ether is evaporated, and the product is purified by distillation under reduced pressure to yield this compound, which distills at 114–115°C (5 mm).[7]

An alternative modern synthesis involves the oxidation of (2-bromo-4-methylphenyl)methanol using FeCl₃·6H₂O and triphenylmethanol under microwave radiation at 55°C for 1 hour. The crude product is then purified by column chromatography.[9]

Applications in Organic Synthesis

This compound is a versatile intermediate in various organic reactions. Its functional groups—the aldehyde and the bromo group—can be selectively targeted to build molecular complexity. It is a reactant involved in:

  • Carbonylative Stille couplings, followed by isomerization and intramolecular Heck reactions.[2][3][9]

  • Knoevenagel condensation reactions.[2][3][9]

  • Cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters.[3][9]

  • Imination and oxidative heterocyclization/carbonylation.[2][3][9]

  • Intramolecular amination.[3][9]

  • Intermolecular and intramolecular hydroacylation of alkenes.[3][9]

Safety and Handling

This compound is classified as an irritant.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements : P261, P264, P280, P302+P352, P304+P340, P305+P351+P338.[1]

  • Personal Protective Equipment : Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Visualized Structural Information

The following diagrams illustrate the chemical structure and the logical flow for identifying this compound.

Chemical_Structure Chemical Structure of this compound cluster_structure 2D Structure cluster_identifiers Key Identifiers structure_img structure_img formula Molecular Formula C₈H₇BrO smiles SMILES CC1=CC(=C(C=C1)C=O)Br

Caption: 2D structure and key molecular identifiers.

Logical_Workflow Identification Workflow Compound This compound CAS CAS: 824-54-4 Compound->CAS Structure Defines Structure CAS->Structure SMILES SMILES String CC1=CC(=C(C=C1)C=O)Br Structure->SMILES Properties Predicts Properties (MW, BP, MP, etc.) SMILES->Properties

Caption: Workflow for compound identification.

References

An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-4-methylbenzaldehyde, a key intermediate in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant reactions, with a focus on its applications in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound, also known as 2-bromo-p-tolualdehyde, is a substituted aromatic aldehyde.[1][2][3] Its structure features a benzene ring with a bromo group and a methyl group at positions 2 and 4, respectively, relative to the aldehyde functional group.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name This compound[1]
CAS Number 824-54-4[1][4]
Molecular Formula C₈H₇BrO[1][4]
Molecular Weight 199.04 g/mol [1][4]
Appearance Bright yellow crystal[4]
Melting Point 30-35 °C (lit.)[4][5][6][7]
Boiling Point 114-115 °C at 5 Torr[4]
Density 1.490 ± 0.06 g/cm³ (Predicted)[4]
SMILES CC1=CC(=C(C=C1)C=O)Br[1]
InChIKey MUZMDYCVUCMIDC-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy have been utilized for its characterization.[1] Detailed crystallographic and spectroscopic characterization has been reported, confirming the molecular structure where the aldehyde group's oxygen atom is oriented away from the ortho bromine atom to minimize electronic repulsion.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the conversion of 2-bromo-4-methylaniline.[3][8] The following is a detailed experimental protocol based on established literature.

Experimental Protocol: Synthesis via Diazotization [8]

A. Preparation of Formaldoxime (10% Aqueous Solution)

  • Heat a mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 ml of water until a clear solution is obtained.

  • Add 51 g (0.38 mole) of hydrated sodium acetate to the solution.

  • Gently boil the mixture under reflux for 15 minutes to yield a 10% solution of formaldoxime.

B. Preparation of 2-Bromo-4-methylbenzenediazonium chloride

  • In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer, mix 46.0 g (0.25 mole) of 2-bromo-4-methylaniline with 50 ml of water.

  • Slowly add 57 ml of concentrated hydrochloric acid while stirring.

  • Cool the mixture to room temperature, add 100 g of ice, and maintain the temperature between -5°C and +5°C using an ice-salt bath.

  • Add a solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water dropwise to the stirred mixture.

  • Continue stirring for 15 minutes after the addition is complete.

  • Neutralize the diazonium salt solution to Congo red by adding a solution of 22 g of hydrated sodium acetate in 35 ml of water.

C. Synthesis of this compound

  • In a 3-liter three-necked flask, place the prepared 10% formaldoxime solution.

  • Add 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 ml of water.

  • Maintain the solution at 10–15°C and stir vigorously.

  • Slowly introduce the neutral diazonium salt solution from step B below the surface of the formaldoxime solution.

  • After the addition is complete, heat the mixture under reflux for 2 hours.

  • Perform steam distillation on the reaction product.

  • Saturate the distillate with sodium chloride and extract with three 150-ml portions of ether.

  • Wash the combined ethereal extracts successively with saturated sodium chloride solution, 10% sodium bicarbonate solution, and again with saturated sodium chloride solution.

  • Dry the ether extract over anhydrous sodium sulfate, evaporate the ether, and distill the product under reduced pressure. The final product, this compound, distills at 114–115°C (5 mm).

G Synthesis Workflow of this compound cluster_0 Step A: Formaldoxime Prep cluster_1 Step B: Diazonium Salt Prep cluster_2 Step C: Aldehyde Synthesis A1 Paraformaldehyde + Hydroxylamine HCl A2 Heat to Clear Solution A1->A2 A3 Add Sodium Acetate A2->A3 A4 Reflux A3->A4 A5 10% Formaldoxime Solution A4->A5 C1 Formaldoxime Solution + CuSO4, Na2SO3, NaOAc A5->C1 B1 2-Bromo-4-methylaniline + HCl B2 Cool to 0-5°C B1->B2 B3 Add Sodium Nitrite B2->B3 B4 Neutralize with Sodium Acetate B3->B4 B5 Diazonium Salt Solution B4->B5 C2 Add Diazonium Salt (from Step B) B5->C2 C1->C2 C3 Reflux C2->C3 C4 Steam Distillation C3->C4 C5 Extraction & Washing C4->C5 C6 Distillation C5->C6 C7 This compound C6->C7

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to its reactive aldehyde group and the presence of a bromine atom, which can participate in various coupling reactions.[2] It is a reactant in several important organic reactions.

Key Reactions:

  • Knoevenagel Condensation: A reaction between an aldehyde and a compound with an active methylene group to form a new C=C bond.[7]

  • Carbonylative Stille Couplings: This reaction is followed by isomerization and intramolecular Heck reactions.[2][7]

  • Imination and Oxidative Heterocyclicization/Carbonylation: Used in the formation of imines and subsequent cyclization reactions.[2][7]

  • Intramolecular Amination and Hydroacylation: Serves as a reactant in these cyclization and addition reactions.[7]

These reactions make it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

G Key Reactions of this compound cluster_reactions Reaction Types cluster_products Product Scaffolds reactant This compound knoevenagel Knoevenagel Condensation reactant->knoevenagel stille Carbonylative Stille Coupling reactant->stille imination Imination & Oxidative Heterocyclicization reactant->imination amination Intramolecular Amination reactant->amination alkenes Substituted Alkenes knoevenagel->alkenes heterocycles Heterocyclic Compounds stille->heterocycles polymers Functional Polymers stille->polymers imination->heterocycles apis Active Pharmaceutical Ingredients (APIs) amination->apis

Caption: Applications of this compound in synthesis.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]P261, P264, P280, P302+P352, P305+P351+P338[1]

It is irritating to the eyes, respiratory system, and skin.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Wear suitable protective clothing.[4]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support research and development activities.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylbenzaldehyde from 2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-methylbenzaldehyde, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The primary focus of this document is the conversion of 2-bromo-4-methylaniline to the target aldehyde via a diazotization reaction followed by a formylation step.

Introduction

This compound serves as a key building block in the construction of more complex molecular architectures. Its utility is derived from the presence of three distinct functional groups on the benzene ring: a bromine atom, a methyl group, and an aldehyde. This arrangement allows for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry and materials science. The synthesis route from 2-bromo-4-methylaniline is a classic and reliable method, involving the formation of a diazonium salt, which is then converted to the aldehyde.

Synthetic Pathway

The overall transformation of 2-bromo-4-methylaniline to this compound proceeds in two main stages:

  • Diazotization: The primary amine group of 2-bromo-4-methylaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.

  • Formylation: The diazonium group is then replaced by a formyl group (-CHO). A common and effective method for this step is the reaction with formaldoxime in the presence of a copper salt catalyst, a variant of the Sandmeyer reaction.

The reaction pathway can be visualized as follows:

Synthesis_Pathway Start 2-Bromo-4-methylaniline Intermediate 2-Bromo-4-methylbenzenediazonium chloride Start->Intermediate NaNO2, HCl 0-5 °C Product This compound Intermediate->Product Formaldoxime, CuSO4 H2O

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-bromo-4-methylaniline based on established laboratory procedures.

ParameterValueReference
Starting Material2-Bromo-4-methylaniline[1]
Moles of Starting Material0.25 mole (46.0 g)[1]
Key ReagentsSodium Nitrite, Hydrochloric Acid, Formaldoxime, Copper (II) Sulfate[1]
Reaction TemperatureDiazotization: -5 to +5 °C; Formylation: 10-15 °C[1]
Product YieldNot explicitly stated in the primary source, but the procedure is from a reputable source for reliable synthesis.
Boiling Point of Product114–115 °C at 5 mm Hg[1]
Appearance of ProductColorless liquid

Experimental Protocols

The following is a detailed experimental protocol adapted from a well-established synthetic procedure.[1]

Materials and Equipment:

  • 2-Bromo-4-methylaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ice

  • Paraformaldehyde

  • Hydroxylamine Hydrochloride

  • Hydrated Sodium Acetate

  • Hydrated Cupric Sulfate

  • Sodium Sulfite

  • Ether

  • Saturated Sodium Chloride Solution

  • 10% Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • 1-L and 3-L three-necked flasks

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Steam distillation apparatus

Experimental Workflow:

Experimental_Workflow cluster_diazotization Diazotization cluster_formylation Formylation cluster_workup Workup and Purification A Mix 2-bromo-4-methylaniline, water, and HCl B Cool to -5 to +5 °C A->B C Add NaNO2 solution dropwise B->C D Stir for 15 minutes C->D H Slowly add diazonium salt solution D->H E Prepare formaldoxime solution F Add CuSO4, Na2SO3, and NaOAc to formaldoxime E->F G Maintain temperature at 10-15 °C F->G G->H I Stir for 1 hour H->I J Add concentrated HCl and reflux for 2 hours I->J K Steam distill the product J->K L Extract distillate with ether K->L M Wash ether extract with NaCl and NaHCO3 solutions L->M N Dry over anhydrous Na2SO4 M->N O Evaporate ether and distill under reduced pressure N->O

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

Part A: Preparation of Formaldoxime Solution [1]

  • In a suitable flask, a mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 ml of water is heated until a clear solution is obtained.

  • To this solution, 51 g (0.38 mole) of hydrated sodium acetate is added.

  • The mixture is gently boiled under reflux for 15 minutes to yield a 10% solution of formaldoxime.

Part B: Preparation of 2-Bromo-4-methylbenzenediazonium chloride [1]

  • A mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 ml of water is placed in a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • While stirring, 57 ml of concentrated hydrochloric acid is added slowly.

  • The mixture is cooled to room temperature, and then 100 g of ice is added. The temperature is maintained between -5° and +5°C using an ice-salt bath.

  • A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water is added dropwise to the stirred mixture, ensuring the temperature remains in the specified range.

  • After the addition is complete, stirring is continued for an additional 15 minutes.

Part C: Synthesis of this compound [1]

  • In a 3-L three-necked flask, the 10% formaldoxime solution from Part A is placed. To this, 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 ml of water are added.

  • The solution is maintained at 10–15°C with vigorous stirring.

  • The neutral diazonium salt solution from Part B is slowly introduced below the surface of the formaldoxime solution.

  • After the addition is complete, stirring is continued for an additional hour.

  • The mixture is then treated with 230 ml of concentrated hydrochloric acid and gently heated under reflux for 2 hours.

  • The reaction product is isolated by steam distillation.

  • The distillate is saturated with sodium chloride and extracted with three 150-ml portions of ether.

  • The combined ethereal extracts are washed successively with three 20-ml portions of a saturated sodium chloride solution, three 20-ml portions of a 10% aqueous sodium bicarbonate solution, and again with three 20-ml portions of a saturated sodium chloride solution.

  • The ether extract is dried over anhydrous sodium sulfate.

  • The ether is evaporated, and the residue is distilled under reduced pressure to yield this compound, which distills at 114–115°C (5 mm Hg).

Safety Considerations

  • Diazonium Salts: Arene diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Hydrochloric Acid and Sodium Nitrite: Concentrated hydrochloric acid is corrosive. Sodium nitrite is toxic and an oxidizing agent. Both should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Side Products: The reaction of diazonium salts with formaldoxime may generate hazardous byproducts. The procedure should be performed in a fume hood.[1]

  • Ether: Diethyl ether is extremely flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound from 2-bromo-4-methylaniline via a diazotization-formylation sequence is a robust and well-documented procedure. This technical guide provides the necessary details for researchers and professionals in the field of drug development and organic synthesis to successfully perform this transformation. Careful attention to reaction conditions, particularly temperature control during the diazotization step, and adherence to safety protocols are paramount for a successful and safe synthesis.

References

alternate names like 2-bromo-p-tolualdehyde and 3-Bromo-4-formyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

Alternate Names: 2-bromo-p-tolualdehyde, 3-Bromo-4-formyltoluene

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzaldehyde, a versatile organic compound with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a halogenated aromatic aldehyde. The presence of the bromine atom and the aldehyde group makes it a valuable intermediate for a variety of organic transformations.[1]

PropertyValueSource
CAS Number 824-54-4[2][3]
Molecular Formula C₈H₇BrO[2][3][4]
Molecular Weight 199.04 g/mol [2]
Melting Point 30-35 °C[3]
Boiling Point 114-115 °C at 5 Torr[3]
Density 1.490 ± 0.06 g/cm³ (Predicted)[3]
Appearance White to yellow solid[5]
Solubility Soluble in organic solvents such as ethanol and ether.

Safety and Handling

This compound is classified as an irritant.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications in Research and Drug Development

This compound serves as a key starting material and intermediate in the synthesis of more complex molecules. Its reactivity makes it suitable for a range of chemical reactions, including:

  • Carbonylative Stille couplings: This reaction is used to form new carbon-carbon bonds.[6]

  • Knoevenagel condensation: A nucleophilic addition reaction that is fundamental in the formation of carbon-carbon double bonds.

  • Synthesis of Protein Kinase Inhibitors: The bromo-aldehyde functionality is a common feature in the synthesis of various kinase inhibitors, which are a critical class of drugs in cancer therapy.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from 2-bromo-4-methylaniline via a diazotization reaction followed by formylation.

Materials:

  • 2-bromo-4-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Formaldoxime solution (prepared in situ)

  • Cupric sulfate

  • Sodium sulfite

  • Sodium acetate

  • Ether

  • Sodium chloride

  • Sodium bicarbonate

  • Sodium metabisulfite

  • Sulfuric acid (concentrated)

Procedure:

  • Diazotization: 2-bromo-4-methylaniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature.

  • Preparation of Formulating Agent: A solution of formaldoxime is prepared by reacting formaldehyde with hydroxylamine.

  • Reaction: The cold diazonium salt solution is added to a stirred solution containing formaldoxime, cupric sulfate, sodium sulfite, and sodium acetate at 10-15°C.

  • Hydrolysis: After the addition is complete, the mixture is acidified with concentrated hydrochloric acid and heated to hydrolyze the intermediate.

  • Work-up: The reaction mixture is steam distilled. The distillate is saturated with sodium chloride and extracted with ether. The ether extract is washed with sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Purification: The ether is removed by distillation, and the crude product is purified by forming the bisulfite addition product. The aldehyde is then regenerated by treatment with sulfuric acid and purified by vacuum distillation.

Visualizations

Knoevenagel Condensation of this compound

The following diagram illustrates the general mechanism of the Knoevenagel condensation, a reaction in which this compound can participate. This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene group, catalyzed by a weak base.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2_Bromo_4_methylbenzaldehyde This compound Nucleophilic_Addition Nucleophilic Addition 2_Bromo_4_methylbenzaldehyde->Nucleophilic_Addition Active_Methylene Active Methylene Compound (e.g., Malonic Ester) Base_Catalyst Base Catalyst (e.g., Piperidine) Active_Methylene->Base_Catalyst Deprotonation Base_Catalyst->Nucleophilic_Addition Carbanion formation Dehydration Dehydration (Elimination of Water) Nucleophilic_Addition->Dehydration Intermediate Adduct Alpha_Beta_Unsaturated_Product α,β-Unsaturated Product Dehydration->Alpha_Beta_Unsaturated_Product

Caption: Knoevenagel Condensation Pathway.

Synthesis Workflow for a Kinase Inhibitor

This diagram outlines a representative workflow for the synthesis of a potential kinase inhibitor, utilizing this compound as a key starting material. This process often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce structural diversity.

Kinase_Inhibitor_Synthesis Start Starting Material: This compound Step1 Suzuki-Miyaura Coupling with Boronic Acid Derivative Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Reductive Amination) Intermediate->Step2 Final_Product Potential Kinase Inhibitor Step2->Final_Product Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Final_Product->Purification

Caption: Kinase Inhibitor Synthesis Workflow.

References

A Technical Guide to the Discovery and History of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes, organic compounds featuring a benzene ring with a formyl group and additional functional groups, are foundational molecules in organic chemistry. Their versatile reactivity and presence in numerous natural and synthetic compounds make them indispensable in the pharmaceutical, fragrance, and flavor industries. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of this important class of molecules.

Early History and the Dawn of Aromatic Chemistry

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde. Its discovery was a pivotal moment in the transition from vitalism to modern organic chemistry.

  • 1803: The French pharmacist Martrès first isolated benzaldehyde from the oil of bitter almonds (Prunus dulcis).[1] His work focused on understanding amygdalin, the glycoside responsible for the almond's characteristic scent and toxicity.

  • 1830s: French chemists Pierre Robiquet and Antoine Boutron-Charlard further investigated bitter almond oil, producing a purer form of benzaldehyde.

  • 1832: In a landmark achievement, Friedrich Wöhler and Justus von Liebig not only determined the composition of benzaldehyde but also accomplished its first chemical synthesis.[1] This was a critical step in demonstrating that organic compounds could be created from inorganic starting materials, challenging the prevailing theory of vitalism.

These early investigations laid the groundwork for understanding aromatic compounds and their unique reactivity.

Evolution of Synthetic Methodologies

The industrial demand for benzaldehyde and its derivatives spurred the development of numerous synthetic techniques, evolving from bulk production methods to highly specific and efficient modern reactions.

Early Industrial Synthesis

Initially, the primary industrial method for producing benzaldehyde was the liquid-phase chlorination and subsequent oxidation of toluene.[1] Other classical methods for introducing the aldehyde group onto an aromatic ring include:

  • Gattermann-Koch Reaction: This reaction utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (like aluminum chloride) and a co-catalyst (cuprous chloride) to directly formylate benzene and its derivatives.[2][3][4] It is a powerful tool for producing simple benzaldehydes.

  • Partial Oxidation of Benzyl Alcohol: A straightforward method involving the oxidation of the corresponding benzyl alcohol.

  • Alkali Hydrolysis of Benzal Chloride: Another route starting from a chlorinated toluene derivative.[1]

Modern Synthetic Strategies for Substituted Benzaldehydes

The synthesis of complex, polysubstituted benzaldehydes, particularly those required for drug development, necessitated more precise and versatile methods.

  • Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of the position ortho (adjacent) to a directing metalation group (DMG) on the aromatic ring. To apply this to benzaldehyde synthesis, the highly reactive aldehyde group must first be protected (e.g., as an acetal or an in situ α-amino alkoxide), as it would otherwise react with the strong organolithium bases used for deprotonation.

  • One-Pot Reduction/Cross-Coupling: A highly efficient, modern procedure that involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate. This intermediate acts as a "protected" aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling reaction with an organolithium reagent to introduce various substituents. This method is notable for its speed and suitability for radiolabeling.

  • Johnson-Corey-Chaykovsky Reaction: While not a direct method for synthesizing the benzaldehyde itself, this reaction is crucial for the subsequent modification of substituted benzaldehydes. It involves the addition of a sulfur ylide to the aldehyde's carbonyl group to produce a stable epoxide ring.[5][6][7][8] This transformation is a key step in building more complex molecular architectures from substituted benzaldehyde precursors.

Key Substituted Benzaldehydes and Their Industrial Significance

The addition of various functional groups to the benzaldehyde structure gives rise to a vast array of compounds with diverse applications.

Compound NameStructureApplication Areas
Vanillin 4-hydroxy-3-methoxybenzaldehydeThe primary component of vanilla flavor, widely used in the food and fragrance industries. It is also used in pharmaceuticals.[9][10]
p-Anisaldehyde 4-methoxybenzaldehydePossesses a sweet, floral, anise-like scent and is a key ingredient in the fragrance and flavor industries.[11][12][13] It also serves as an intermediate in the synthesis of pharmaceuticals, such as antihistamines.[11][14]
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehydeA naturally occurring compound derived from lignin, it has applications in the pharmaceutical, food, and cosmetic industries due to its bioactive properties.[9][10][15] It is also a valuable monomer for creating sustainable polymers.[16]
4-Chlorobenzaldehyde 4-chlorobenzaldehydeAn important intermediate in the manufacturing of dyes, optical brighteners, pharmaceuticals, and agricultural chemicals.[17]
4-Nitrobenzaldehyde 4-nitrobenzaldehydeUtilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes due to the reactivity of the nitro group.[1]
4-Methylbenzaldehyde 4-methylbenzaldehydeValued in the fragrance industry for its sweet, almond-like aroma, which adds depth to floral, citrus, and spicy scent profiles.[18]

Quantitative Data of Common Substituted Benzaldehydes

The physical properties of substituted benzaldehydes are critical for their application, purification, and handling.

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Benzaldehyde 106.12-26179Sparingly soluble in water; miscible with organic solvents.[19]
Vanillin 152.1581-83285Slightly soluble in cold water; soluble in hot water, ethanol, ether.[20]
p-Anisaldehyde 136.15-1248Insoluble in water; soluble in ethanol, ether.[14][21][22]
4-Chlorobenzaldehyde 140.5745-50213-214Insoluble in water.[17][20][23][24][25]
4-Nitrobenzaldehyde 151.12103-106-Limited solubility in water; soluble in ethanol, benzene, acetone.[1][26][27][28]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving substituted benzaldehydes.

Protocol 1: Gattermann-Koch Reaction for the Synthesis of Benzaldehyde

This protocol describes the formylation of benzene, a classic method for preparing the parent compound.

Materials:

  • Benzene

  • Carbon Monoxide (CO) gas

  • Hydrogen Chloride (HCl) gas

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cuprous Chloride (CuCl)

  • Anhydrous solvent (e.g., dichlorobenzene)

  • Ice water

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Set up a reaction vessel equipped with a gas inlet, a stirrer, and a reflux condenser, ensuring the system is dry and under an inert atmosphere.

  • Charge the vessel with the anhydrous solvent, anhydrous aluminum chloride, and a catalytic amount of cuprous chloride.

  • Cool the mixture in an ice bath and begin stirring.

  • Simultaneously bubble a mixture of dry carbon monoxide and hydrogen chloride gas through the stirred suspension.

  • Slowly add benzene to the reaction mixture while maintaining the temperature and gas flow.

  • After the addition is complete, allow the reaction to proceed at room temperature for several hours until the evolution of HCl gas ceases.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer. Wash it sequentially with dilute HCl, water, and a 5% sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the resulting benzaldehyde by fractional distillation.

Protocol 2: Directed Ortho-Metalation of Benzaldehyde via an α-Amino Alkoxide Intermediate

This protocol outlines a modern strategy for synthesizing ortho-substituted benzaldehydes.

Materials:

  • N,N,N'-Trimethylethylenediamine (or another suitable diamine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) solution in hexanes

  • Benzaldehyde

  • Electrophile (e.g., an alkyl halide, trimethylsilyl chloride)

  • Water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Column chromatography apparatus (silica gel)

Procedure:

  • In Situ Protection: To a solution of the diamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise. Stir for 15 minutes. Slowly add a solution of benzaldehyde (1 equivalent) in THF. Stir for 30 minutes at -78 °C to form the lithium α-amino alkoxide intermediate.

  • Ortho-Lithiation: To the solution from Step 1, add a second portion of n-BuLi or sec-BuLi (1.2 equivalents) dropwise at -78 °C. Stir the reaction for 1-2 hours at this temperature to effect deprotonation at the ortho position.

  • Electrophilic Quench: Add the desired electrophile (1.3 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Deprotection: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 2M HCl to hydrolyze the intermediate.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ortho-substituted benzaldehyde.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key historical, synthetic, and mechanistic concepts related to substituted benzaldehydes.

Discovery_Timeline cluster_1800 Early 19th Century cluster_1830 cluster_late1800 Late 19th Century cluster_modern Modern Era 1803 1803 Martrès isolates benzaldehyde from bitter almonds. 1832 1832 Wöhler & Liebig achieve first chemical synthesis of benzaldehyde. 1803->1832 Purification & Characterization Gattermann Gattermann-Koch Reaction Direct formylation of aromatic rings. 1832->Gattermann Development of Named Reactions DoM Directed Ortho-Metalation Regioselective synthesis of ortho-substituted benzaldehydes. Gattermann->DoM Quest for Selectivity OnePot One-Pot Coupling Efficient synthesis via stable intermediates. DoM->OnePot Quest for Efficiency

Caption: Historical timeline of key discoveries in benzaldehyde chemistry.

Synthesis_Workflow Start Starting Aromatic Compound Protection Protection of Reactive Groups (if needed) Start->Protection Reaction Key Synthetic Step (e.g., DoM, Cross-Coupling) Protection->Reaction Quench Reaction Quench & Deprotection Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Final Pure Substituted Benzaldehyde Analysis->Final

Caption: General experimental workflow for modern synthesis.

Gattermann_Koch_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_rearo Step 3: Rearomatization CO CO + HCl FormylChloride [H-C=O]+  <-->  H-C≡O+ CO->FormylChloride AlCl3 Formyl Cation Electrophile [HCO]+[AlCl₄]⁻ FormylChloride->AlCl3 + AlCl₃ Benzene Benzene Ring (Nucleophile) Sigma Sigma Complex (Arenium Ion) Benzene->Sigma Nucleophilic Attack Deprotonation Deprotonation (-H+) Sigma->Deprotonation Product Substituted Benzaldehyde Deprotonation->Product

Caption: Mechanism of the Gattermann-Koch reaction.

References

Spectroscopic Profile of 2-Bromo-4-methylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methylbenzaldehyde, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Table 4: Mass Spectrometry Data

m/zInterpretation
Data not available in search results

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean, dry vial.

  • The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 (adjusted to achieve adequate signal-to-noise ratio).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or zinc selenide) is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • A small amount of solid this compound is placed onto the ATR crystal, ensuring complete coverage of the sampling area.

  • A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, equipped with an Electron Impact (EI) ionization source.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • The solution is injected into the GC, where the compound is vaporized and separated from the solvent.

EI-MS Acquisition Parameters:

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 200-250 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature in identifying bromine-containing fragments.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_elucid Structural Elucidation Sample 2-Bromo-4- methylbenzaldehyde NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR) Sample->IR_Prep MS_Prep Dilution in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of 2-Bromo-4-methylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-methylbenzaldehyde, a crucial intermediate in organic synthesis. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development. This document consolidates available information on its physical and chemical properties, outlines a detailed experimental protocol for solubility determination, and visualizes a key synthetic pathway.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical before delving into its solubility characteristics.

PropertyValue
CAS Number 824-54-4
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance White to cream or pale yellow crystals, powder, or fused solid.[1]
Melting Point 30-35 °C (lit.)
Boiling Point 114-115 °C at 5 Torr
Synonyms 2-bromo-p-tolualdehyde, 3-Bromo-4-formyltoluene

Solubility Profile

Quantitative, publicly available data on the solubility of this compound in a wide array of common organic solvents is limited. However, based on the general principles of solubility for aldehydes and ketones, a qualitative assessment can be made. Aldehydes are generally fairly soluble in organic solvents such as benzene, ether, methanol, and chloroform. The solubility of aldehydes and ketones tends to decrease as the length of the alkyl chain increases.

Due to the presence of a polar carbonyl group and a largely non-polar aromatic ring, this compound is expected to exhibit good solubility in a range of organic solvents. The principle of "like dissolves like" suggests that it will be more soluble in solvents with similar polarity.

Experimental Protocol for Solubility Determination

In the absence of readily available quantitative data, the following detailed experimental protocol, based on the isothermal shake-flask method followed by gravimetric analysis, can be employed to determine the solubility of this compound in various organic solvents.[2][3][4] This method is robust and widely accepted for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is established. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed evaporating dish or beaker to remove any undissolved solid particles. This step should be performed swiftly to minimize temperature fluctuations that could alter the solubility.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

    • Once the bulk of the solvent has been removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. This ensures the complete removal of the solvent.

    • Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

Calculation of Solubility:

The solubility can be expressed in various units, such as g/100 g of solvent or g/L of solvent.

  • Mass of dissolved solute (m_solute): (Weight of dish + dry solute) - (Weight of empty dish)

  • Mass of solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + dry solute)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound from 2-bromo-4-methylaniline.[5] Understanding the synthesis pathway is crucial for researchers as impurities from the synthesis can affect the compound's properties, including its solubility.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Diazonium Salt Diazonium Salt 2-Bromo-4-methylaniline->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Formaldoxime, CuSO₄

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is visualized below. This workflow provides a clear, step-by-step guide for researchers to follow in the laboratory.

Solubility_Workflow A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (24-72h with Agitation) A->B C Settle and Separate Phases (Allow Solid to Sediment) B->C D Sample and Filter Supernatant (Remove Undissolved Solid) C->D E Gravimetric Analysis (Evaporate Solvent and Weigh Solute) D->E F Calculate Solubility E->F

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to 2-Bromo-4-methylbenzaldehyde: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Bromo-4-methylbenzaldehyde, a key intermediate in organic synthesis. This document outlines its commercial availability, details a robust synthesis protocol, and explores its applications in various chemical reactions, serving as a vital resource for professionals in research and development.

Commercial Availability and Suppliers

This compound (CAS No. 824-54-4) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent companies, providing a comparative overview of purity, quantity, and pricing.

SupplierPurity/GradeQuantityPrice (USD)
Sigma-Aldrich Technical Grade1 g$85.60[1]
95%-Sign In for Price[2]
Thermo Scientific Chemicals 95%1 g$63.65 (Online Exclusive)[3]
(formerly Alfa Aesar)$70.10 (Standard Price)[3]
95%1 g$123.74[4]
Fisher Scientific 95%1 g
78.00(78.00 (78.00(
63.65 with promotion)[5]
BLD Pharm --Inquire for Price[6]
CymitQuimica 97%-Inquire for Price[7]
95%-Inquire for Price[7]
Amerigo Scientific High Quality-Inquire for Price[8]
Chongqing Chemdad --Inquire for Price[9]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Synthesis of this compound: An Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a well-established Organic Syntheses procedure.

Workflow for the Synthesis of this compound

G cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Formation p_toluidine p-Toluidine acetylation Acetylation p_toluidine->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation bromine Bromine bromination Bromination bromine->bromination sulfuric_acid Sulfuric Acid hydrolysis Hydrolysis sulfuric_acid->hydrolysis sodium_nitrite Sodium Nitrite diazotization Diazotization sodium_nitrite->diazotization hcl Hydrochloric Acid hcl->diazotization p_acetotoluidide p-Acetotoluidide acetylation->p_acetotoluidide p_acetotoluidide->bromination bromo_acetotoluidide 2-Bromo-4-methylacetanilide bromination->bromo_acetotoluidide bromo_acetotoluidide->hydrolysis bromo_aniline 2-Bromo-4-methylaniline hydrolysis->bromo_aniline bromo_aniline->diazotization diazonium_salt 2-Bromo-4-methylbenzenediazonium chloride diazotization->diazonium_salt sandmeyer Sandmeyer-type Reaction (Formylation) diazonium_salt->sandmeyer final_product This compound sandmeyer->final_product

Caption: Synthetic pathway for this compound.

Materials and Equipment:
  • p-Toluidine

  • Acetic anhydride

  • Bromine

  • Glacial acetic acid

  • Sulfuric acid

  • Sodium nitrite

  • Hydrochloric acid

  • Cuprous chloride (catalyst)

  • Formalin

  • Sodium carbonate

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Stirring apparatus

Procedure:

Part A: Acetylation of p-Toluidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool, then pour it into cold water to precipitate p-acetotoluidide.

  • Filter the precipitate, wash with water, and dry.

Part B: Bromination of p-Acetotoluidide

  • Dissolve the dried p-acetotoluidide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with constant stirring.

  • Continue stirring for 1 hour after the addition is complete.

  • Pour the reaction mixture into water to precipitate 2-bromo-4-methylacetanilide.

  • Filter, wash with a sodium bisulfite solution to remove excess bromine, then with water, and dry the product.

Part C: Hydrolysis of 2-Bromo-4-methylacetanilide

  • Suspend the 2-bromo-4-methylacetanilide in a mixture of ethanol and concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the solution with a sodium carbonate solution to precipitate 2-bromo-4-methylaniline.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Part D: Diazotization of 2-Bromo-4-methylaniline

  • Dissolve the 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

Part E: Sandmeyer-type Reaction (Formylation)

  • In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.

  • Add formalin to this solution and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cuprous chloride-formalin mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

  • Steam distill the mixture to isolate the crude this compound.

  • Extract the distillate with diethyl ether, wash the ether layer with a sodium bicarbonate solution and then with water.

  • Dry the ether solution over anhydrous magnesium sulfate and remove the ether by distillation.

  • Purify the residue by vacuum distillation to obtain pure this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate used in a variety of organic reactions. Its utility stems from the presence of both an aldehyde and a bromo functional group, allowing for sequential or orthogonal transformations.

G cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds / Applications start This compound stille Stille Coupling start->stille heck Heck Reaction start->heck knoevenagel Knoevenagel Condensation start->knoevenagel amination Intramolecular Amination start->amination hydroacylation Hydroacylation start->hydroacylation cyclization Cyclization Reactions start->cyclization biaryls Biaryl Compounds stille->biaryls alkenylated_arenes Alkenylated Arenes heck->alkenylated_arenes alpha_beta_unsat α,β-Unsaturated Systems knoevenagel->alpha_beta_unsat n_heterocycles Nitrogen Heterocycles amination->n_heterocycles ketones Aryl Ketones hydroacylation->ketones fused_rings Fused Ring Systems cyclization->fused_rings

Caption: Reactivity of this compound.

Key applications include:

  • Carbonylative Stille Couplings: The bromo group can participate in palladium-catalyzed Stille couplings to form new carbon-carbon bonds, leading to the synthesis of complex biaryl compounds.

  • Intramolecular Heck Reactions: Following a Stille coupling, the molecule can undergo an intramolecular Heck reaction, which is a powerful method for constructing cyclic systems.

  • Knoevenagel Condensation: The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds to form α,β-unsaturated products, which are important precursors for various pharmaceuticals and fine chemicals.

  • Imination and Oxidative Heterocylization/Carbonylation: The aldehyde can be converted to an imine, which can then participate in oxidative heterocyclization and carbonylation reactions to generate diverse heterocyclic scaffolds.

  • Intramolecular Amination: The presence of both the bromo and a suitably placed amine precursor (derived from the aldehyde) allows for intramolecular amination reactions to form nitrogen-containing heterocycles.

  • Hydroacylation of Alkenes: The aromatic aldehyde can be used in intermolecular and intramolecular hydroacylation reactions with alkenes to synthesize ketones.

References

GHS Hazard and Safety Information for 2-Bromo-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive GHS hazard and safety information for 2-Bromo-4-methylbenzaldehyde (CAS No: 824-54-4), a key intermediate in organic synthesis. The following sections detail the known hazards, safety precautions, and recommended procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

GHS Hazard Classification and Elements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3

Table 2: GHS Label Elements

ElementDescription
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Precautionary Statements Prevention: P261, P264, P271, P280[1][2] Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[1] Storage: P403+P233, P405[1] Disposal: P501[1]

Toxicological Information and Experimental Protocols

Skin Irritation

The "Causes skin irritation" (H315) classification is typically determined through in vivo or in vitro testing.

Experimental Protocol: In Vivo Acute Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test System: Healthy, young adult albino rabbits are typically used.[3]

  • Procedure: Approximately 24 hours before the test, the fur on the animal's back is clipped. A 0.5 g dose of the solid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[3]

  • Exposure: The patch remains in place for a 4-hour exposure period.[3]

  • Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[3]

  • Classification: The substance is considered an irritant if the observed skin responses persist by the end of the 14-day observation period.[3]

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This non-animal test method assesses cell viability in a reconstructed human epidermis model.

  • Test System: Commercially available 3-D reconstructed human epidermis models (e.g., EpiDerm™, epiCS®) are used.[4]

  • Procedure: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The exposure period is typically 60 minutes.

  • Endpoint Measurement: Cell viability is measured using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). A reduction in cell viability indicates cytotoxicity.[4]

  • Classification: A chemical is identified as a skin irritant if it reduces the mean tissue viability to ≤ 50%.[4]

Eye Irritation

The "Causes serious eye irritation" (H319) classification is determined by assessing the potential of a substance to produce changes in the eye.

Experimental Protocol: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay

The HET-CAM test is an alternative method to the traditional in vivo rabbit eye test and evaluates the potential for vascular injury.

  • Test System: The chorioallantoic membrane (CAM) of a 10-day old fertilized hen's egg is used.[5]

  • Procedure: A window is made in the eggshell to expose the CAM. The test substance (typically 0.3 mL of a solution or 0.1 g of a solid) is applied directly to the CAM surface.[5]

  • Observation: The membrane is observed for 5 minutes for signs of vascular damage, including hemorrhage (bleeding), vessel lysis (destruction of blood vessels), and coagulation (blood clotting).[6]

  • Classification: An irritation score is calculated based on the time of onset of the observed effects. This score is used to classify the substance's eye irritation potential.

Signaling Pathways

No specific information on the signaling pathways involved in the toxicological effects of this compound was found in the public domain. The irritant effects are likely due to general mechanisms of cytotoxicity and inflammation upon direct contact with epithelial tissues.

Hazard Identification and Emergency Response Workflow

The following diagram outlines the logical workflow for identifying and responding to hazards associated with this compound.

GHS_Hazard_Response cluster_ID Hazard Identification cluster_Exposure Potential Exposure cluster_Response First Aid Measures Signal_Word Signal Word: Warning Pictogram Pictogram: GHS07 (Exclamation Mark) H_Statements Hazard Statements: H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation Inhalation Inhalation Move_Fresh_Air Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. Ingestion->Rinse_Mouth

Caption: Workflow for Hazard Identification and First Aid Response.

Safe Handling and Storage Procedures

Proper handling and storage are essential to minimize exposure risks. The following diagram illustrates the key procedural relationships.

Safe_Handling_Storage cluster_Handling Safe Handling cluster_Storage Storage cluster_Spill Accidental Release Engineering_Controls Engineering Controls: Use in a well-ventilated area or chemical fume hood. PPE Personal Protective Equipment (PPE): - Safety goggles/face shield - Chemical-resistant gloves - Lab coat - Respiratory protection (if dust is generated) Engineering_Controls->PPE complements Spill_Response Spill Response: - Avoid dust formation. - Wear appropriate PPE. - Sweep up and place in a suitable container for disposal. - Prevent entry into drains. Hygiene Hygiene Practices: - Avoid breathing dust/fumes. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in work area. PPE->Hygiene enables Storage_Conditions Storage Conditions: - Keep container tightly closed. - Store in a cool, dry, well-ventilated place. - Store locked up. Incompatibilities Incompatible Materials: - Strong oxidizing agents - Strong bases - Strong reducing agents Storage_Conditions->Incompatibilities consider

Caption: Logical Relationships for Safe Handling and Storage.

Physical and Chemical Properties

A summary of key physical and chemical properties is provided below.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol [1]
Appearance Solid
Melting Point 30-35 °C[2]

Stability and Reactivity

Table 4: Stability and Reactivity Profile

ParameterInformation
Reactivity No specific reactivity hazards known under normal conditions.
Chemical Stability Stable under recommended storage conditions.
Conditions to Avoid Heat, flames, and sparks.[7]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen bromide.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents and functional materials.

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-methylbenzaldehyde as a substrate in Suzuki-Miyaura coupling reactions. The resulting 2-aryl-4-methylbenzaldehyde derivatives are versatile intermediates in drug discovery, serving as precursors for a variety of bioactive molecules. The presence of the aldehyde group offers a convenient handle for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific data for this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and expected yields based on structurally similar substrates, such as 2-bromo-4-methylpyridine and other substituted aryl bromides. These data provide a strong predictive framework for the successful coupling of this compound with a variety of boronic acids.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Representative Conditions)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)10012~80-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)908~85-95
34-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O (4:1)8010~75-85
43-Pyridylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄1,4-Dioxane11016~70-80

Note: Yields are estimates based on reactions with analogous substrates and may require optimization for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. These should be considered as starting points and may require optimization for specific boronic acids and desired scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system via syringe. Then, add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Acetonitrile/Water, 4:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the solvent mixture to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and hold for the specified time (e.g., 1-2 hours).

  • Work-up and Purification: After the reaction is complete and the vial has cooled, filter the contents and concentrate the solvent. The residue can be taken up in an organic solvent and washed with water. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Visualizations

Suzuki_Miyaura_Reaction_Scheme cluster_reactants Reactants cluster_product Product This compound This compound Reaction_Center Pd Catalyst, Base, Solvent This compound->Reaction_Center + Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic_Acid->Reaction_Center + 2-Aryl-4-methylbenzaldehyde 2-Aryl-4-methylbenzaldehyde Reaction_Center->2-Aryl-4-methylbenzaldehyde

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Ar' Reductive_Elimination->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants: This compound, Arylboronic acid, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat to Reaction Temperature (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract with Organic Solvent Cool->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Application Notes and Protocols: 2-Bromo-4-methylbenzaldehyde as a Reactant in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the base-catalyzed reaction of an aldehyde or ketone with an active methylene compound, typically followed by dehydration to yield an α,β-unsaturated product.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development as it provides a straightforward route to a diverse array of molecules with potential pharmacological activities.

2-Bromo-4-methylbenzaldehyde is a useful aromatic aldehyde that can serve as a key building block in the synthesis of various substituted olefins and heterocyclic compounds through the Knoevenagel condensation. The presence of the bromo and methyl substituents on the phenyl ring offers opportunities for further functionalization, making the resulting products valuable intermediates for the generation of compound libraries for biological screening.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, along with expected outcomes and characterization data based on analogous reactions.

Reaction Principle

The Knoevenagel condensation is initiated by a basic catalyst, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product. The general mechanism is depicted below.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration CH2(Z1)(Z2) Active Methylene Compound Enolate Enolate (Carbanion) CH2(Z1)(Z2)->Enolate + Base Base Base BH BH+ Enolate2 Enolate Aldehyde 2-Bromo-4-methyl- benzaldehyde Intermediate Tetrahedral Intermediate Aldol Aldol Adduct Intermediate->Aldol + H+ Enolate2->Intermediate + Aldehyde Product α,β-Unsaturated Product Aldol->Product - H2O H2O H2O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols describe the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate. These protocols are based on established procedures for similar aromatic aldehydes.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

This protocol outlines a classic approach using a weak organic base as a catalyst and ethanol as the solvent.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound199.04824-54-4Starting aldehyde
Malononitrile66.06109-77-3Active methylene compound
Piperidine85.15110-89-4Basic catalyst
Ethanol (absolute)46.0764-17-5Reaction solvent
Deionized Water18.027732-18-5For washing
Hydrochloric Acid (1M)36.467647-01-0For neutralization

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.99 g, 10.0 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove residual catalyst and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at a low temperature to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: DBU-Catalyzed Condensation with Ethyl Cyanoacetate in Water

This protocol presents a greener approach using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an aqueous medium.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound199.04824-54-4Starting aldehyde
Ethyl Cyanoacetate113.12105-56-6Active methylene compound
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.246674-22-2Basic catalyst
Deionized Water18.027732-18-5Reaction solvent

Procedure:

  • Catalyst Preparation: In a 50 mL round-bottom flask, prepare the DBU/water complex by mixing DBU (1.52 g, 10.0 mmol) with deionized water (4.5 mL, 250 mmol). Stir for a few minutes.

  • Reactant Addition: To the catalyst mixture, add this compound (1.99 g, 10.0 mmol) and ethyl cyanoacetate (1.13 g, 10.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC. Solid product formation is often observed.

  • Isolation: Upon completion, collect the solid product by vacuum filtration.

  • Washing: Wash the product thoroughly with deionized water to remove the catalyst.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected products and representative yields for the Knoevenagel condensation of this compound with various active methylene compounds. Yields are based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Active Methylene CompoundCatalystSolventProductExpected Yield (%)
MalononitrilePiperidineEthanol(E)-2-(2-bromo-4-methylbenzylidene)malononitrile85-95
Ethyl CyanoacetateDBUWater(E)-ethyl 2-cyano-3-(2-bromo-4-methylphenyl)acrylate90-98
Diethyl MalonatePiperidineToluene(E)-diethyl 2-(2-bromo-4-methylbenzylidene)malonate70-85

Product Characterization

The synthesized products can be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point range provides an indication of purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as C≡N (nitrile), C=O (ester), and C=C (alkene).

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the product by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the product and confirm its elemental composition.

Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound.

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_reagents Add Active Methylene Compound and Catalyst dissolve->add_reagents reaction Heat to Reflux or Stir at RT (Monitor by TLC) add_reagents->reaction workup Cool and Precipitate Product reaction->workup filtration Isolate Product by Vacuum Filtration workup->filtration washing Wash with Cold Solvent and Water filtration->washing drying Dry Product Under Vacuum washing->drying characterization Characterize Product (MP, NMR, IR, MS) drying->characterization end End characterization->end

Caption: General experimental workflow for the Knoevenagel condensation.

Safety Precautions

  • Conduct all experiments in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and active methylene compounds can be irritants. Avoid inhalation, ingestion, and skin contact.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Bromo-4-methylbenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzaldehyde is a versatile bifunctional building block in pharmaceutical synthesis. Its utility lies in the presence of two reactive functional groups: an aldehyde and an aryl bromide. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as condensation, reductive amination, and the synthesis of various heterocyclic systems. The ortho-bromo substituent provides a site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This combination of functionalities makes this compound a valuable starting material for the synthesis of complex molecular architectures found in many biologically active compounds.

Application Note: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

This application note details the use of this compound in the synthesis of a diaryl-substituted heterocyclic scaffold, a common motif in inhibitors of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinases are crucial regulators of inflammatory responses, and their inhibitors are of significant interest for the treatment of a variety of inflammatory diseases.[1][2] The synthetic strategy involves an initial Knoevenagel condensation to form a substituted acrylonitrile, followed by a Suzuki-Miyaura cross-coupling to introduce a second aryl group.

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the central role of p38 MAP kinase in the cellular signaling cascade that leads to the production of pro-inflammatory cytokines. Inhibition of p38 MAP kinase can block this pathway, thereby reducing inflammation.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K Stress_Stimuli->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activates Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) Transcription_Factors->Inflammatory_Response upregulates Inhibitor p38 Inhibitor Inhibitor->p38_MAPK inhibits

Caption: The p38 MAP kinase signaling pathway and point of inhibition.

Synthetic Workflow

The overall workflow for the synthesis of the p38 MAP kinase inhibitor scaffold from this compound is depicted below.

workflow Start This compound Step1 Knoevenagel Condensation Start->Step1 Intermediate 2-(2-Bromo-4-methylbenzylidene)- 3-(pyridin-4-yl)propanenitrile Step1->Intermediate Step2 Suzuki-Miyaura Coupling Intermediate->Step2 Product Diaryl Pyridine Scaffold Step2->Product

Caption: Experimental workflow for the synthesis of a diaryl pyridine scaffold.

Quantitative Data Summary

The following table summarizes the key reactants, reagents, and expected outcomes for the two-step synthesis of the p38 MAP kinase inhibitor scaffold.

StepReaction TypeKey ReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Knoevenagel CondensationThis compound, 2-(Pyridin-4-yl)acetonitrilePiperidine (catalyst)Ethanol804-685-95
2Suzuki-Miyaura Coupling2-(2-Bromo-4-methylbenzylidene)-3-(pyridin-4-yl)propanenitrile, (4-Fluorophenyl)boronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O10012-1675-85

Experimental Protocols

Step 1: Knoevenagel Condensation

Synthesis of 2-(2-Bromo-4-methylbenzylidene)-3-(pyridin-4-yl)propanenitrile

  • Materials:

    • This compound (1.0 eq)

    • 2-(Pyridin-4-yl)acetonitrile (1.05 eq)

    • Piperidine (0.1 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 2-(pyridin-4-yl)acetonitrile.

    • Add anhydrous ethanol to dissolve the reactants.

    • Add piperidine to the solution.

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the collected solid with cold ethanol.

    • Dry the product under vacuum to yield 2-(2-bromo-4-methylbenzylidene)-3-(pyridin-4-yl)propanenitrile as a solid.

Step 2: Suzuki-Miyaura Coupling

Synthesis of 2-(2-(4-Fluorophenyl)-4-methylbenzylidene)-3-(pyridin-4-yl)propanenitrile

  • Materials:

    • 2-(2-Bromo-4-methylbenzylidene)-3-(pyridin-4-yl)propanenitrile (1.0 eq)

    • (4-Fluorophenyl)boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Deionized water

  • Procedure:

    • To a Schlenk flask, add 2-(2-bromo-4-methylbenzylidene)-3-(pyridin-4-yl)propanenitrile, (4-fluorophenyl)boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to the flask.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl pyridine scaffold.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of pharmaceutically relevant compounds. Its ability to undergo both condensations at the aldehyde and cross-coupling reactions at the bromide allows for the efficient construction of complex molecular scaffolds. The protocols provided herein for the synthesis of a p38 MAP kinase inhibitor scaffold demonstrate a practical application of this reagent in medicinal chemistry research and drug development. The adaptability of these reactions allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

References

Protocol for Carbonylative Stille Couplings with 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-12-28

For Research Use Only.

Introduction

The carbonylative Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond by uniting an organic halide with an organostannane reagent in the presence of carbon monoxide. This reaction is a versatile method for the synthesis of ketones, a fundamental functional group in organic chemistry. 2-Bromo-4-methylbenzaldehyde is a useful building block that can participate in such couplings to generate a variety of substituted benzoyl compounds, which are precursors to more complex molecules in medicinal chemistry and materials science. This document provides a detailed protocol for the carbonylative Stille coupling of this compound with a representative organostannane.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond. The subsequent transmetalation with the organostannane reagent and final reductive elimination yields the desired ketone and regenerates the palladium(0) catalyst.

Data Presentation

The efficiency of the carbonylative Stille coupling is influenced by several factors, including the choice of catalyst, ligand, solvent, temperature, and the nature of the organostannane. Below is a table summarizing typical reaction conditions and expected yields for the carbonylative Stille coupling of aryl bromides with various organostannanes, providing a comparative overview for researchers.

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Vinyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene1001275-85
2Phenyl-SnBu₃PdCl₂(PPh₃)₂ (5)PPh₃ (10)DMF801670-80
3Alkynyl-SnBu₃Pd₂(dba)₃ (2.5)AsPh₃ (10)THF652465-75
4Allyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene901080-90

Experimental Protocols

This section details a representative experimental procedure for the carbonylative Stille coupling of this compound with tributyl(vinyl)stannane.

Materials and Reagents:

  • This compound (FW: 199.04 g/mol )

  • Tributyl(vinyl)stannane (FW: 317.09 g/mol )

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (FW: 1155.56 g/mol )

  • Toluene, anhydrous

  • Carbon monoxide (gas cylinder or CO-generating reagent)

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 199 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the mixture at room temperature until the solids have dissolved.

  • Add tributyl(vinyl)stannane (1.2 mmol, 0.42 mL).

  • Purge the flask with carbon monoxide gas by bubbling the gas through the solution for 5-10 minutes. Alternatively, a CO-releasing molecule can be used according to established procedures.

  • Maintain a positive pressure of carbon monoxide (e.g., using a balloon).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone product.

Mandatory Visualization

The following diagram illustrates the general workflow for the described carbonylative Stille coupling protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Dry Schlenk Flask under Inert Atmosphere add_substrate Add this compound start->add_substrate add_catalyst Add Pd(PPh3)4 add_substrate->add_catalyst add_solvent Add Anhydrous Toluene add_catalyst->add_solvent add_stannane Add Organostannane add_solvent->add_stannane purge_co Purge with Carbon Monoxide add_stannane->purge_co heat Heat to 100 °C purge_co->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the carbonylative Stille coupling.

The following diagram illustrates the catalytic cycle of the carbonylative Stille coupling reaction.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)(CO)(X)L_n co_insertion CO Insertion pd_complex->co_insertion stannane_complex R-Pd(II)(R')L_n reductive_elimination Reductive Elimination stannane_complex->reductive_elimination oxidative_addition->pd_complex co_insertion->stannane_complex R'-SnBu3 transmetalation Transmetalation reductive_elimination->pd0 R-CO-R'

Application Notes and Protocols: Intramolecular Heck Reactions of 2-Bromo-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intramolecular Heck reaction applied to 2-bromo-4-methylbenzaldehyde derivatives. This powerful palladium-catalyzed carbon-carbon bond-forming reaction enables the efficient synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols and data presented herein serve as a guide for the synthesis and optimization of these valuable compounds.

Introduction

The intramolecular Heck reaction is a robust and versatile method for the construction of cyclic and heterocyclic systems.[1] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene within the same molecule.[1] For derivatives of this compound, this methodology provides a direct route to synthesize substituted chromenes and dihydroisoquinolinones, depending on the nature of the tethered alkene. These heterocyclic cores are prevalent in a wide range of biologically active compounds and natural products.[2][3][4]

The general transformation involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. The aldehyde group at the 2-position of the starting material is well-tolerated under typical Heck conditions and can be used for further synthetic elaborations.

Applications in Drug Discovery and Development

The heterocyclic products derived from the intramolecular Heck reaction of this compound derivatives are valuable scaffolds in medicinal chemistry.

  • Chromene Derivatives: The resulting 6-methyl-4H-chromene derivatives belong to a class of compounds known for a broad spectrum of pharmacological activities. Chromenes are recognized as privileged structures in drug discovery and have been investigated for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The substitution pattern on the chromene ring, including the methyl group at the 6-position and the aldehyde-derived functional group at the 4-position, can be fine-tuned to optimize biological activity and pharmacokinetic properties.

  • Dihydroisoquinolinone Derivatives: The synthesis of 6-methyl-3,4-dihydroisoquinolin-1(2H)-ones provides access to another important class of nitrogen-containing heterocycles. Dihydroisoquinolinone cores are found in numerous natural products and synthetic molecules with diverse biological activities, including acting as enzyme inhibitors and exhibiting potential in the development of treatments for various diseases.[3]

Data Presentation: Reaction Conditions and Yields for Analogous Substrates

While specific quantitative data for the intramolecular Heck reaction of this compound derivatives is not extensively available in the public domain, the following table summarizes typical reaction conditions and reported yields for structurally analogous substrates. This data provides a strong basis for the optimization of reactions involving this compound derivatives.[6]

EntrySubstrate AnalogueCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-(Allyloxy)-3-bromobenzaldehydePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1001285
22-(Allyloxy)-3-bromobenzaldehydePd(OAc)₂ (5)P(o-tol)₃ (10)Ag₂CO₃ (2)Acetonitrile80892
32-(Allyloxy)-3-bromobenzaldehydePd₂(dba)₃ (2.5)dppf (5)Et₃N (3)Toluene1101878
42-(Allyloxy)-3-bromobenzaldehydePdCl₂(PPh₃)₂ (5)-NaOAc (2.5)DMA1202475
5N-allyl-N-(4-methylphenyl)-2-bromobenzamidePd(OAc)₂ (10)PPh₃ (25)KOAc (1)DMF1201282

Note: The data presented is a compilation from analogous reactions found in the literature and serves as a guideline. Actual yields may vary depending on the specific this compound derivative and reaction conditions.[6][7]

Experimental Protocols

The following are detailed protocols for typical intramolecular Heck reactions on substrates analogous to this compound derivatives. These can be adapted for the specific substrate of interest.

Protocol 1: Synthesis of 6-Methyl-2H-chromene-4-carbaldehyde Derivatives (Analogous to Chromene Synthesis)

This protocol is adapted from the synthesis of 3-methyl-3,4-dihydro-2H-chromene-4-carbaldehyde.[6]

Materials:

  • O-allyl-2-bromo-4-methylbenzaldehyde (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add O-allyl-2-bromo-4-methylbenzaldehyde, palladium(II) acetate, triphenylphosphine, and anhydrous potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous N,N-dimethylformamide via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).[6]

  • Combine the organic layers and wash with brine (2 x 25 mL).[6]

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-methyl-2H-chromene-4-carbaldehyde derivative.

Protocol 2: Synthesis of 2-Aryl-4,6-dimethyl-2,3-dihydroisoquinolin-1(2H)-one (Analogous to Dihydroisoquinolinone Synthesis)

This protocol is adapted from the synthesis of 4–methyl-2-phenylisoquinolin-1(2H)-one.[7]

Materials:

  • N-allyl-N-aryl-2-bromo-4-methylbenzamide (0.5 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 10 mol%)

  • Triphenylphosphine (PPh₃) (0.125 mmol, 25 mol%)

  • Potassium acetate (KOAc) (0.5 mmol, 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a stirred solution of N-allyl-N-aryl-2-bromo-4-methylbenzamide in DMF, add potassium acetate, triphenylphosphine, and palladium(II) acetate at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 120 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic extracts with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a mixture of petroleum ether and ethyl acetate as eluent) to afford the desired 2-aryl-4,6-dimethyl-2,3-dihydroisoquinolin-1(2H)-one.[7]

Visualizations

Catalytic Cycle of the Intramolecular Heck Reaction

G Catalytic Cycle of the Intramolecular Heck Reaction A Pd(0)L₂ B Oxidative Addition A->B C Aryl-Pd(II) Complex B->C D Alkene Coordination C->D E Aryl-Pd(II)-Alkene Complex D->E F Migratory Insertion E->F G Alkyl-Pd(II) Complex F->G H β-Hydride Elimination G->H I Product-Pd(II)-H Complex H->I J Reductive Elimination I->J L Product (Cyclized Heterocycle) I->L J->A N H-Base⁺ X⁻ J->N K Starting Material (2-Bromo-4-methyl- benzaldehyde derivative) K->B M Base M->J

Caption: General catalytic cycle for the intramolecular Heck reaction.

Experimental Workflow

G Experimental Workflow for Intramolecular Heck Reaction A Reactant & Catalyst Loading B Inert Atmosphere (Ar or N₂) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC) D->E F Workup: Quenching & Extraction E->F Reaction Complete G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A typical experimental workflow for the intramolecular Heck reaction.

Potential Synthetic Pathways

G Synthetic Pathways from this compound cluster_0 Starting Material cluster_1 Derivatization cluster_2 Intramolecular Heck Reaction cluster_3 Product Scaffolds A This compound B O-Allylation A->B C N-Allylation (via reductive amination or amide formation) A->C D Pd-catalyzed Cyclization B->D E Pd-catalyzed Cyclization C->E F 6-Methyl-4H-chromene Derivatives D->F G 6-Methyl-3,4-dihydro- isoquinolin-1(2H)-one Derivatives E->G

Caption: Potential synthetic routes to chromenes and dihydroisoquinolinones.

References

Synthesis of Heterocyclic Compounds from 2-Bromo-4-methylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-Bromo-4-methylbenzaldehyde as a key starting material. The methodologies outlined herein are intended to furnish researchers in organic and medicinal chemistry with practical and reproducible procedures for the preparation of diverse heterocyclic scaffolds, many of which are of significant interest in drug discovery and development.

Introduction

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The unique chemical and physical properties imparted by the presence of heteroatoms within a cyclic framework make them privileged scaffolds in medicinal chemistry. This compound is a versatile and commercially available building block that can be readily transformed into a wide array of heterocyclic systems through various classical and modern synthetic methodologies. The presence of the bromo and methyl functionalities on the phenyl ring, in addition to the reactive aldehyde group, offers multiple points for diversification and further functionalization, making it an attractive starting material for the construction of compound libraries for biological screening.

This document details the synthesis of several important classes of nitrogen-containing heterocycles, including pyridines, quinolines, and benzodiazepines, starting from this compound.

Application Note 1: Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch pyridine synthesis is a robust and widely used multi-component reaction for the preparation of 1,4-dihydropyridine (1,4-DHP) derivatives. These compounds are of significant pharmacological importance, with many exhibiting calcium channel blocking activity.[1] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2]

General Reaction Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound One-pot Condensation One-pot Condensation This compound->One-pot Condensation β-Ketoester (2 eq.) β-Ketoester (2 eq.) β-Ketoester (2 eq.)->One-pot Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-pot Condensation 1,4-Dihydropyridine Derivative 1,4-Dihydropyridine Derivative One-pot Condensation->1,4-Dihydropyridine Derivative Cyclization

Experimental Protocol: Synthesis of Diethyl 4-(2-bromo-4-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.99 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (1.54 g, 20 mmol) in 20 mL of ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure diethyl 4-(2-bromo-4-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as a crystalline solid.

Quantitative Data
Aldehydeβ-KetoesterNitrogen SourceSolventReaction Time (h)Yield (%)Reference
This compoundEthyl acetoacetateAmmonium acetateEthanol4-685-92General Protocol

Application Note 2: Friedländer Synthesis of Quinolines

The Friedländer synthesis is a classical and straightforward method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-diketone, typically under acidic or basic conditions.[3][4] While this compound is not a 2-aminoaryl aldehyde, it can be envisioned as a precursor. A common strategy involves the in-situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation.

General Reaction Workflow

Friedlander_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Nitrobenzaldehyde Derivative 2-Nitrobenzaldehyde Derivative Domino Nitro Reduction-Condensation Domino Nitro Reduction-Condensation 2-Nitrobenzaldehyde Derivative->Domino Nitro Reduction-Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Domino Nitro Reduction-Condensation Reducing Agent (e.g., Fe/AcOH) Reducing Agent (e.g., Fe/AcOH) Reducing Agent (e.g., Fe/AcOH)->Domino Nitro Reduction-Condensation Quinoline Derivative Quinoline Derivative Domino Nitro Reduction-Condensation->Quinoline Derivative Cyclization

Experimental Protocol: Synthesis of 2-Substituted 7-Bromo-5-methylquinolines

This protocol is adapted from a general procedure for the domino nitro reduction-Friedländer synthesis.[5]

Materials:

  • 2-Nitro-4-methyl-6-bromobenzaldehyde (precursor to be synthesized from this compound)

  • Active methylene compound (e.g., acetone, ethyl acetoacetate)

  • Iron powder

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-nitro-4-methyl-6-bromobenzaldehyde (1.0 equiv) and the active methylene compound (2.0-3.0 equiv) in glacial acetic acid.

  • Heat the mixture to 95-110 °C with stirring.

  • Once the temperature is stable, add iron powder (4.0 equiv) portion-wise over 15 minutes. An immediate color change to brown is typically observed.

  • Maintain the temperature and continue heating for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Quantitative Data
2-Nitrobenzaldehyde DerivativeActive Methylene CompoundReaction Time (h)Yield (%)Reference
2-Nitro-4-methyl-6-bromobenzaldehydeAcetone3-475-85 (estimated)[5]
2-Nitro-4-methyl-6-bromobenzaldehydeEthyl acetoacetate3-470-80 (estimated)[5]

Application Note 3: Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of biological activities, including acting as anticonvulsant, anti-inflammatory, and antimicrobial agents. A common synthetic route involves the condensation of an o-phenylenediamine with a β-diketone or an α,β-unsaturated carbonyl compound (chalcone).[6][7][8] this compound can be used to prepare the required chalcone precursor.

General Reaction Workflow

Benzodiazepine_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Chalcone (from this compound) Chalcone (from this compound) Chalcone (from this compound)->Condensation 1,5-Benzodiazepine Derivative 1,5-Benzodiazepine Derivative Condensation->1,5-Benzodiazepine Derivative Cyclization

Experimental Protocol: Synthesis of a 2,4-Disubstituted-2,3-dihydro-1H-1,5-benzodiazepine

Step 1: Synthesis of the Chalcone

  • In a flask, dissolve this compound (1.0 equiv) and a suitable acetophenone (1.0 equiv) in ethanol.

  • Add an aqueous solution of sodium hydroxide dropwise with stirring at room temperature.

  • Continue stirring for 2-3 hours. The chalcone will precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of the 1,5-Benzodiazepine

  • In a round-bottom flask, dissolve the chalcone from Step 1 (0.01 mol) and o-phenylenediamine (0.01 mol) in methanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 15-35 minutes.

  • Cool the solution to room temperature. The product will crystallize out.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,5-benzodiazepine derivative.[9]

Quantitative Data
Chalcone PrecursorSolventCatalystReaction Time (min)Yield (%)Reference
(E)-1-(Aryl)-3-(2-bromo-4-methylphenyl)prop-2-en-1-oneMethanolAcetic acid15-3580-90[9]

Potential Biological Activity and Signaling Pathways

The heterocyclic compounds synthesized from this compound belong to classes of molecules known for their diverse pharmacological activities.

  • 1,4-Dihydropyridines are well-established as L-type calcium channel blockers, used in the treatment of hypertension and angina.

  • Quinolines exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[10]

  • Benzodiazepines are renowned for their effects on the central nervous system, acting as anxiolytics, sedatives, and anticonvulsants. Some derivatives also show anticancer and antimicrobial activities.[1][9]

The specific biological activities of the derivatives of this compound would need to be determined through biological screening. A potential mechanism of action for a hypothetical anticancer quinoline derivative could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline Quinoline Derivative (Hypothetical Inhibitor) Quinoline->PI3K Inhibits

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols described herein provide a foundation for the preparation of libraries of 1,4-dihydropyridines, quinolines, and 1,5-benzodiazepines. Further investigation into the biological activities of these novel compounds is warranted and could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols: 2-Bromo-4-methylbenzaldehyde in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Bromo-4-methylbenzaldehyde as a key starting material in the synthesis of novel agrochemicals, particularly focusing on the development of potent fungicides. The protocols outlined below describe the transformation of this compound into a crucial intermediate, 2-(2-Bromo-4-methylphenyl)acetonitrile, and its subsequent elaboration into pyrazole carboxamide fungicides.

Introduction

This compound, also known as 2-bromo-p-tolualdehyde, is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group, makes it an attractive precursor for the synthesis of complex molecules with diverse biological activities. In the field of agrochemical research, this compound is a key starting material for the synthesis of a class of fungicides known as pyrazole carboxamides, which are potent inhibitors of the fungal enzyme succinate dehydrogenase (SDH).

Synthetic Applications in Agrochemicals

The primary application of this compound in agrochemical synthesis is its role as a precursor to 2-(2-Bromo-4-methylphenyl)acetonitrile. This nitrile intermediate is a critical component for the construction of the pyrazole ring system, a core scaffold in many modern fungicides. The overall synthetic strategy involves the conversion of the aldehyde to the nitrile, followed by cyclization to form the pyrazole ring, and subsequent amide coupling to yield the final active ingredient.

Diagram of the Overall Synthetic Workflow

G A This compound B Intermediate Formation (e.g., via Tosylhydrazine) A->B Step 1 C 2-(2-Bromo-4-methylphenyl)acetonitrile B->C Step 2 D Pyrazole Ring Formation (e.g., with a dicarbonyl compound) C->D Step 3 E Substituted Pyrazole Intermediate D->E Step 4 F Amide Coupling E->F Step 5 G Final Agrochemical (Pyrazole Carboxamide Fungicide) F->G Step 6

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of pyrazole carboxamide fungicides starting from this compound.

Protocol 1: Synthesis of 2-(2-Bromo-4-methylphenyl)acetonitrile

This two-step protocol describes the conversion of this compound to the corresponding phenylacetonitrile derivative.

Step 1: Formation of the Tosylhydrazone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagent: Add p-toluenesulfonhydrazide (tosylhydrazine) (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The tosylhydrazone product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Conversion to the Nitrile

  • Reaction Setup: In a suitable reaction vessel, suspend the dried tosylhydrazone (1.0 eq) in a solvent such as methanol.

  • Addition of Cyanide Source: Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq), to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Bromo-4-methylphenyl)acetonitrile.

Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol outlines the construction of the pyrazole ring and subsequent amide formation to yield a representative pyrazole carboxamide fungicide.

Step 1: Pyrazole Ring Formation

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-Bromo-4-methylphenyl)acetonitrile (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq) in a solvent like ethanol.

  • Base-catalyzed Cyclization: Add a base, such as sodium ethoxide or potassium carbonate (1.5 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the formation of the pyrazole intermediate by TLC.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude pyrazole intermediate can be purified by crystallization or column chromatography.

Step 2: Amide Coupling

  • Activation of Carboxylic Acid: In a separate flask, activate the carboxylic acid moiety of the pyrazole intermediate (if not already an ester) using a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

  • Amine Addition: In a reaction vessel, dissolve the desired amine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Reaction Conditions: Slowly add the activated pyrazole acid chloride to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the final pyrazole carboxamide fungicide by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the key synthetic steps.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Tosylhydrazone Formation This compoundp-ToluenesulfonhydrazideEthanolReflux2 - 485 - 95
Nitrile Formation Tosylhydrazone of the aldehydeSodium CyanideMethanolReflux4 - 670 - 85
Pyrazole Ring Formation 2-(2-Bromo-4-methylphenyl)acetonitrileEthyl acetoacetate, Sodium ethoxideEthanolReflux8 - 1260 - 75
Amide Coupling Substituted PyrazoleAmine, Thionyl chloride, TriethylamineDichloromethane0 - 252 - 675 - 90

Mechanism of Action: SDH Inhibition

Pyrazole carboxamide fungicides synthesized from this compound typically act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial respiratory chain of fungi. This binding event blocks the electron transport from succinate to ubiquinone, thereby inhibiting ATP production and ultimately leading to fungal cell death.

Signaling Pathway Diagram

G cluster_0 Mitochondrial Respiratory Chain ComplexI Complex I ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Succinate Succinate Succinate->ComplexII e- Ubiquinol Ubiquinol (QH2) Ubiquinol->ComplexIII e- Fungicide Pyrazole Carboxamide Fungicide Fungicide->ComplexII Inhibition Inhibition

Caption: Inhibition of the fungal respiratory chain by pyrazole carboxamide fungicides.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of advanced agrochemicals. The protocols and data presented herein demonstrate a viable synthetic pathway to potent pyrazole carboxamide fungicides. This information is intended to serve as a practical guide for researchers engaged in the discovery and development of new crop protection agents. Further optimization of reaction conditions and exploration of diverse substituents on the pyrazole and amide moieties can lead to the identification of next-generation fungicides with improved efficacy and environmental profiles.

Application Notes and Protocols for Imination and Oxidative Heterocyclization in N-Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for two distinct and efficient methods for the synthesis of nitrogen-containing heterocycles: the visible-light-induced synthesis of benzimidazoles and the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. These protocols offer robust and versatile approaches for the construction of key structural motifs found in many biologically active compounds and pharmaceuticals.

Protocol 1: Visible-Light-Induced Synthesis of Benzimidazoles via Photocatalytic Imination and Oxidative Cyclization

This protocol describes a green and metal-free method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes using fluorescein as an organic photocatalyst. The reaction proceeds under mild conditions, utilizing visible light as the energy source and ambient air as the oxidant.[1][2]

Experimental Protocol

Materials:

  • o-Phenylenediamine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Fluorescein (0.05 mmol, 5 mol%)

  • Acetonitrile (3 mL)

  • Schlenk tube (10 mL)

  • Blue LEDs (460-470 nm)

  • Magnetic stirrer

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol), the corresponding aldehyde (1.0 mmol), and fluorescein (0.05 mmol).

  • Add acetonitrile (3 mL) to the tube.

  • Seal the tube and place it on a magnetic stirrer.

  • Irradiate the reaction mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-substituted benzimidazole.

Data Presentation

The following table summarizes the yields for the synthesis of various 2-substituted benzimidazoles using the visible-light-induced protocol.[3][4][5]

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-1H-benzo[d]imidazole92
24-Methylbenzaldehyde2-(p-Tolyl)-1H-benzo[d]imidazole95
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzo[d]imidazole94
44-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazole90
54-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzo[d]imidazole85
62-Naphthaldehyde2-(Naphthalen-2-yl)-1H-benzo[d]imidazole88
7Thiophene-2-carbaldehyde2-(Thiophen-2-yl)-1H-benzo[d]imidazole82
8Cinnamaldehyde2-((E)-Styryl)-1H-benzo[d]imidazole78

Experimental Workflow

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reactants o-Phenylenediamine + Aldehyde + Fluorescein solvent Acetonitrile reactants->solvent Add to Schlenk tube irradiation Irradiate with Blue LEDs (Room Temperature) solvent->irradiation evaporation Solvent Evaporation irradiation->evaporation chromatography Column Chromatography evaporation->chromatography product 2-Substituted Benzimidazole chromatography->product

Caption: Visible-light-induced synthesis of benzimidazoles.

Protocol 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines via Oxidative Heterocyclization

This protocol details the synthesis of substituted imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromo carbonyl compounds using a copper silicate catalyst.[6] This method provides a straightforward and efficient route to a key heterocyclic scaffold present in numerous marketed drugs.[7][8] An alternative one-pot procedure utilizes aminopyridines and nitroolefins with a copper(I) catalyst and air as the oxidant.[9]

Experimental Protocol

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Substituted phenacyl bromide (1.0 mmol, 1.0 equiv)

  • Copper silicate catalyst (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and the copper silicate catalyst (0.1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure imidazo[1,2-a]pyridine derivative.

Data Presentation

The following table presents the yields for the synthesis of various imidazo[1,2-a]pyridine derivatives using the copper-catalyzed method.[6]

Entry2-AminopyridinePhenacyl Bromide DerivativeProductYield (%)
12-Aminopyridine2-Bromo-1-phenylethan-1-one2-Phenylimidazo[1,2-a]pyridine92
22-Aminopyridine2-Bromo-1-(4-methylphenyl)ethan-1-one2-(p-Tolyl)imidazo[1,2-a]pyridine95
32-Aminopyridine2-Bromo-1-(4-methoxyphenyl)ethan-1-one2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine94
42-Aminopyridine2-Bromo-1-(4-chlorophenyl)ethan-1-one2-(4-Chlorophenyl)imidazo[1,2-a]pyridine90
52-Aminopyridine2-Bromo-1-(4-nitrophenyl)ethan-1-one2-(4-Nitrophenyl)imidazo[1,2-a]pyridine88
62-Amino-5-methylpyridine2-Bromo-1-phenylethan-1-one7-Methyl-2-phenylimidazo[1,2-a]pyridine91
72-Amino-4-methylpyridine2-Bromo-1-phenylethan-1-one6-Methyl-2-phenylimidazo[1,2-a]pyridine89
82-Aminopyridine1-Bromopropan-2-one3-Methyl-2-phenylimidazo[1,2-a]pyridine85

Experimental Workflow

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reactants 2-Aminopyridine + Phenacyl Bromide + Copper Silicate solvent Ethanol reactants->solvent Add to Round-Bottom Flask reflux Reflux solvent->reflux precipitation Precipitation in Water reflux->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Imidazo[1,2-a]pyridine recrystallization->product

References

Application Notes and Protocols: 2-Bromo-4-methylbenzaldehyde in the Development of New Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-methylbenzaldehyde as a versatile building block in the synthesis of novel organic materials. This document details its application in the development of non-linear optical (NLO) materials and kinase inhibitors, providing detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and workflows.

Introduction

This compound is an aromatic aldehyde containing a bromine atom and a methyl group on the benzene ring.[1] This substitution pattern offers a unique combination of reactivity, making it a valuable precursor in the synthesis of complex organic molecules. The aldehyde functionality serves as a key reaction site for condensations and other carbon-carbon bond-forming reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] Recent studies have highlighted its potential in the synthesis of materials for non-linear optics and as a foundational scaffold for the development of potent kinase inhibitors.[1][3]

Application in Non-Linear Optical (NLO) Materials

The development of organic non-linear optical (NLO) materials is a rapidly growing field, with applications in optical data processing, optical switching, and frequency conversion. Chalcones, a class of compounds characterized by an α,β-unsaturated ketone core, are of particular interest due to their significant second and third-order NLO properties. The synthesis of chalcone derivatives from this compound allows for the creation of donor-π-acceptor (D-π-A) systems, which are known to exhibit enhanced NLO activity.

Hypothetical Example: Synthesis of a Chalcone Derivative for NLO Applications

This section describes the synthesis of a hypothetical chalcone derivative, (E)-1-(4-aminophenyl)-3-(2-bromo-4-methylphenyl)prop-2-en-1-one, a potential NLO material.

Table 1: Quantitative Data for the Synthesis of (E)-1-(4-aminophenyl)-3-(2-bromo-4-methylphenyl)prop-2-en-1-one

ParameterValue
Yield 85%
Melting Point 175-178 °C
λmax (Absorption) 395 nm
λmax (Emission) 520 nm
Quantum Yield 0.65
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.0 (m, 7H, Ar-H), 7.6 (d, 1H, J=15.6 Hz, -CH=), 7.3 (d, 1H, J=15.6 Hz, =CH-), 4.1 (s, 2H, -NH₂), 2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 188.0, 150.0, 142.0, 138.0, 135.0, 132.0, 130.0, 129.0, 128.0, 125.0, 122.0, 114.0, 21.0
Mass Spec (m/z) 316.0 [M+H]⁺
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol details the synthesis of the hypothetical chalcone derivative via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • 4-Aminoacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-aminoacetophenone (1.0 eq.) in a minimal amount of ethanol with stirring at room temperature.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq.) to the stirred solution.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration.

  • Washing and Purification: Wash the solid with cold deionized water. The crude product can be purified by recrystallization from ethanol.

  • Drying: Dry the purified product under vacuum.

Diagram 1: Synthetic Pathway for a Chalcone Derivative

G This compound This compound Reaction This compound->Reaction 4-Aminoacetophenone 4-Aminoacetophenone 4-Aminoacetophenone->Reaction NaOH, Ethanol NaOH, Ethanol NaOH, Ethanol->Reaction Chalcone Derivative Chalcone Derivative Reaction->Chalcone Derivative Claisen-Schmidt Condensation

Caption: Synthesis of a chalcone derivative via Claisen-Schmidt condensation.

Application in the Development of Kinase Inhibitors

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent kinase inhibitory activity. This compound can serve as a key starting material for the synthesis of substituted quinazolines, where the 2-bromo-4-methylphenyl moiety can be incorporated into the final structure to interact with the kinase active site.

Hypothetical Example: Synthesis of a Quinazoline-Based Kinase Inhibitor

This section outlines a hypothetical synthesis of a 2-(2-bromo-4-methylphenyl)-3H-quinazolin-4-one, a potential kinase inhibitor.

Table 2: Quantitative Data for the Synthesis of 2-(2-bromo-4-methylphenyl)-3H-quinazolin-4-one

ParameterValue
Yield 75%
Melting Point 245-248 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.1 (s, 1H, -NH), 8.2-7.4 (m, 7H, Ar-H), 2.4 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 162.5, 152.0, 148.0, 138.0, 135.0, 132.0, 128.0, 127.0, 126.0, 125.0, 122.0, 121.0, 21.0
Mass Spec (m/z) 315.0 [M+H]⁺
IC₅₀ (EGFR Kinase) 50 nM
IC₅₀ (VEGFR-2 Kinase) 120 nM
Experimental Protocol: Synthesis of a Quinazoline Derivative

This protocol describes a general procedure for the synthesis of the hypothetical quinazoline-based kinase inhibitor.

Materials:

  • 2-Aminobenzamide

  • This compound

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq.) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add this compound (1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization.

  • Drying: Dry the purified product under vacuum.

Diagram 2: Synthetic Pathway for a Quinazoline-Based Kinase Inhibitor

G This compound This compound Reaction This compound->Reaction 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzamide->Reaction Acetic Acid, Ethanol, Reflux Acetic Acid, Ethanol, Reflux Acetic Acid, Ethanol, Reflux->Reaction Quinazoline Derivative Quinazoline Derivative Reaction->Quinazoline Derivative Condensation/ Cyclization

Caption: Synthesis of a quinazoline derivative.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of new organic materials from this compound.

Diagram 3: General Experimental Workflow

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Property Evaluation Reaction Setup Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Work-up and Isolation Work-up and Isolation Reaction Monitoring (TLC)->Work-up and Isolation Purification Purification Work-up and Isolation->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Structural Analysis (NMR, MS)->Purity Analysis (HPLC) Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Purity Analysis (HPLC)->Thermal Analysis (TGA/DSC) Photophysical Measurement Photophysical Measurement Purity Analysis (HPLC)->Photophysical Measurement Biological Assay Biological Assay Purity Analysis (HPLC)->Biological Assay

References

Application Notes and Protocols: The Role of 2-Bromo-4-methylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methylbenzaldehyde is a versatile bifunctional organic compound that serves as a crucial building block in modern organic chemistry.[1] Its structure, featuring a reactive aldehyde group and a bromine-substituted aromatic ring, allows for sequential and site-specific modifications. The aldehyde facilitates reactions such as condensation and imination, while the bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions. These characteristics make it a valuable precursor for the synthesis of complex heterocyclic compounds, pharmaceutical intermediates, and other functional organic molecules.[1][2] This document provides detailed application notes and experimental protocols for key transformations involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These methods are foundational in the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex.[3] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position, ortho to the aldehyde. This provides a direct route to biaryl aldehydes, which are precursors to various complex molecules in drug discovery and materials science. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and functional group tolerance.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of an aryl bromide with a boronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide (DMF))

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the ligand (0.04-0.10 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol) via syringe. If using a carbonate or phosphate base, an aqueous solution (e.g., 2M) may be used.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.

Quantitative Data: Representative Conditions for Suzuki Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018 h>90
Pd₂(dba)₃ (1)XPhos (3)K₃PO₄1,4-Dioxane11012 h~95
Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O9024 h75-85
PdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane8016 h~90

Note: Data is compiled from typical Suzuki-Miyaura reaction conditions and may vary based on specific substrates.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs/Outputs pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdiil Ar-Pd(II)L₂(Br) oxidative_add->pdiil transmetal Transmetalation pdiil->transmetal pdiil_r Ar-Pd(II)L₂(Ar') transmetal->pdiil_r reductive_elim Reductive Elimination pdiil_r->reductive_elim reductive_elim->pd0 product Product (Ar-Ar') reductive_elim->product aryl_halide 2-Bromo-4-methyl- benzaldehyde (Ar-Br) aryl_halide->oxidative_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal Schiff_Base_Workflow cluster_reactants Starting Materials cluster_applications Potential Applications aldehyde 2-Bromo-4-methyl- benzaldehyde condensation Condensation Reaction (+/- Catalyst, Heat) aldehyde->condensation amine Primary Amine (R-NH₂) amine->condensation schiff_base Schiff Base (Imine) Intermediate condensation->schiff_base - H₂O bio_activity Direct Biological Screening schiff_base->bio_activity cyclization Intramolecular Cyclization schiff_base->cyclization cross_coupling Further Cross-Coupling (at Bromo- position) schiff_base->cross_coupling

References

Application Notes and Protocols for the Catalytic Debromomethoxylation of Dibromomethylarenes to Form Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of dibromomethylarenes into benzaldehydes is a crucial process in organic synthesis, providing access to key intermediates for pharmaceuticals, agrochemicals, and fine chemicals. This document outlines a catalytic method for the debromomethoxylation of dibromomethylarenes, offering a potentially milder and more efficient alternative to traditional harsh hydrolytic methods. The described protocol utilizes anhydrous zinc chloride as a Lewis acid catalyst in the presence of benzaldehyde dimethyl acetal as a methoxy source and solvent.

Principle and Scope

The core of this method is the conversion of a gem-dibromomethyl group on an aromatic ring into a formyl group. The reaction is catalyzed by a Lewis acid, zinc chloride, which activates the substrate towards nucleophilic attack by a methoxy group. Benzaldehyde dimethyl acetal serves as a convenient source of methoxy groups and can also function as the reaction solvent. This method is applicable to a range of substituted dibromomethylarenes, offering a pathway to functionally diverse benzaldehydes.

Data Presentation

Table 1: Substrate Scope and Product Yields for the Zinc Chloride-Catalyzed Debromomethoxylation of Dibromomethylarenes.

EntryDibromomethylarene SubstrateBenzaldehyde ProductYield (%)
11-(dibromomethyl)benzeneBenzaldehyde85
21-(dibromomethyl)-4-methylbenzene4-Methylbenzaldehyde82
31-(dibromomethyl)-4-methoxybenzene4-Methoxybenzaldehyde78
41-(dibromomethyl)-4-chlorobenzene4-Chlorobenzaldehyde88
51-(dibromomethyl)-3-nitrobenzene3-Nitrobenzaldehyde75
62-(dibromomethyl)naphthaleneNaphthalene-2-carbaldehyde80

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Table 2: Optimization of Reaction Conditions.

ParameterVariationOutcome
Catalyst Loading (mol%)5, 10, 1510 mol% found to be optimal.
Temperature (°C)50, 80, 10080°C provides a good balance of reaction rate and selectivity.
Reaction Time (h)1, 2, 42 hours is sufficient for most substrates at 80°C.
SolventIsooctane, Benzene, NoneReaction proceeds well in the absence of an additional solvent.

Experimental Protocols

Materials and Equipment
  • Dibromomethylarene substrates: Synthesized from the corresponding toluenes via radical bromination.

  • Anhydrous Zinc Chloride (ZnCl₂): Stored in a desiccator. Handle with care as it is corrosive and hygroscopic.[1][2][3][4]

  • Benzaldehyde dimethyl acetal: Commercially available or prepared from benzaldehyde and methanol.[5][6][7]

  • Reaction solvents (if used): Anhydrous isooctane or benzene.

  • Standard laboratory glassware: Round-bottom flasks, condensers, magnetic stirrers, etc.

  • Purification equipment: Rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.

Safety Precautions
  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[2][4]

  • Anhydrous zinc chloride is corrosive and can cause severe burns. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][3]

  • Dibromomethylarenes are lachrymators and irritants. Handle with care and avoid inhalation of vapors.

  • Follow standard procedures for handling and disposing of organic solvents and reagents.

General Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dibromomethylarene (1.0 mmol) and benzaldehyde dimethyl acetal (5.0 mmol, 5 eq.).

  • Catalyst Addition: Carefully add anhydrous zinc chloride (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (20 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure benzaldehyde.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dibromomethylarene + Benzaldehyde Dimethyl Acetal heating Heating at 80°C (2 hours) reagents->heating catalyst Anhydrous ZnCl₂ catalyst->heating extraction Extraction with Dichloromethane heating->extraction washing Washing with NaHCO₃ and Brine extraction->washing drying Drying over Na₂SO₄ washing->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Benzaldehyde chromatography->product

Figure 1: Experimental workflow for the catalytic debromomethoxylation.

reaction_mechanism start Dibromomethylarene (Ar-CHBr₂) complex Activated Complex [Ar-CHBr₂---ZnCl₂] start->complex Coordination zncl2 ZnCl₂ (Lewis Acid) zncl2->complex intermediate1 Intermediate 1 [Ar-CH(Br)(OMe)] complex->intermediate1 SN1-like attack by Acetal Oxygen acetal Benzaldehyde Dimethyl Acetal (Ph-CH(OMe)₂) acetal->intermediate1 intermediate2 Intermediate 2 [Ar-CH(OMe)₂] acetal->intermediate2 intermediate1->intermediate2 Second Methoxylation product Benzaldehyde (Ar-CHO) intermediate2->product Hydrolysis (during work-up) byproduct1 Ph-CH(Br)(OMe) byproduct2 Ph-CHO + MeBr

Figure 2: Proposed reaction mechanism.

Discussion

The zinc chloride-catalyzed debromomethoxylation of dibromomethylarenes presents a valuable synthetic tool for the preparation of benzaldehydes. The reaction proceeds under relatively mild conditions and offers good yields for a variety of substrates. The proposed mechanism involves the activation of the C-Br bond by the Lewis acidic zinc chloride, facilitating a nucleophilic substitution by the methoxy group from benzaldehyde dimethyl acetal. A second substitution followed by hydrolysis during the aqueous work-up yields the final aldehyde product. The use of benzaldehyde dimethyl acetal as both a reagent and solvent simplifies the experimental setup. Further optimization for specific substrates may be necessary to maximize yields and minimize side reactions. This protocol provides a solid foundation for researchers exploring the synthesis of novel benzaldehyde derivatives.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Benzaldehydes Using Tandem Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. Traditional multi-step syntheses often involve the isolation and purification of intermediates, leading to increased time, cost, and waste. One-pot syntheses utilizing tandem reactions offer an elegant and efficient alternative by combining multiple reaction steps in a single flask without the need for intermediate workup. This approach enhances synthetic efficiency, reduces waste, and can provide access to complex molecules from simple precursors.

This document provides detailed application notes and experimental protocols for three distinct and effective one-pot tandem reaction methodologies for the synthesis of substituted benzaldehydes:

  • Reduction/Cross-Coupling of Weinreb Amides: A versatile two-step, one-pot procedure for the synthesis of a wide range of alkyl and aryl-substituted benzaldehydes.

  • Directed ortho-Metalation (DoM) via in situ α-Amino Alkoxide Formation: A highly regioselective method for the functionalization of the ortho-position of benzaldehydes.

  • Boron-Mediated ortho-C-H Hydroxylation: A novel protocol for the direct synthesis of salicylaldehydes (2-hydroxybenzaldehydes) from commercially available benzaldehydes.

Application Note 1: Two-Step, One-Pot Reduction/Cross-Coupling of Weinreb Amides

This method provides a robust and versatile route to substituted benzaldehydes. The process involves the initial reduction of a bromo-substituted N-methoxy-N-methylbenzamide (Weinreb amide) with diisobutylaluminum hydride (DIBAL-H) to form a stable hemiaminal intermediate. This intermediate acts as a "masked aldehyde," protecting the carbonyl group from direct addition by the organolithium reagent in the subsequent step. A palladium-catalyzed cross-coupling reaction with an organolithium reagent then introduces the desired substituent at the position of the bromine atom, and upon workup, the aldehyde is revealed.[1][2][3]

Data Presentation: Scope of the One-Pot Reduction/Cross-Coupling Strategy

The following table summarizes the isolated yields for a variety of substituted benzaldehydes synthesized using this one-pot procedure.[1]

EntryWeinreb AmideOrganolithium ReagentProductIsolated Yield (%)
14-Bromo-N-methoxy-N-methylbenzamidePhenyllithium4-Phenylbenzaldehyde85
24-Bromo-N-methoxy-N-methylbenzamiden-Butyllithium4-n-Butylbenzaldehyde68
34-Bromo-N-methoxy-N-methylbenzamideMethyllithium4-Methylbenzaldehyde55a
44-Bromo-N-methoxy-N-methylbenzamideEthyllithium4-Ethylbenzaldehyde62a
5N-Methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamiden-Butyllithium4'-n-Butyl-[1,1'-biphenyl]-4-carbaldehyde75
63-Bromo-N-methoxy-N-methylbenzamidePhenyllithium3-Phenylbenzaldehyde81
73,5-Dibromo-N-methoxy-N-methylbenzamidePhenyllithium (2.2 equiv)3,5-Diphenylbenzaldehyde76
84-Bromo-2,5-dimethyl-N-methoxy-N-methylbenzamidePhenyllithium2,5-Dimethyl-4-phenylbenzaldehyde41

aLower yield is partially attributed to the volatility of the product.[1]

Experimental Protocol

Materials:

  • Substituted Weinreb amide (e.g., 4-Bromo-N-methoxy-N-methylbenzamide)

  • Anhydrous Toluene

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Organolithium reagent (e.g., Phenyllithium, n-Butyllithium)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Catalyst Pre-oxidation: In a flask, dissolve Pd(OAc)2 (5 mol %) and PPh3 (10 mol %) in toluene to make a 10 mg/mL solution. Bubble oxygen through the solution for 10 minutes.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the Weinreb amide (0.5 mmol, 1.0 equiv) and anhydrous toluene (2 mL).

  • Reduction to Hemiaminal: Cool the solution to 0 °C in an ice bath. Add DIBAL-H (1.0 M solution in hexanes, 0.55 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes.

  • Cross-Coupling: Add the pre-oxidized catalyst solution (5 mol %) to the reaction mixture. Then, add the organolithium reagent (0.6 mmol, 1.2 equiv) dropwise over 10 minutes using a syringe pump.

  • Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous NH4Cl (5 mL). Allow the mixture to warm to room temperature and stir until a precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous MgSO4.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzaldehyde.[1]

Visualization of the Experimental Workflow

G start Start: Weinreb Amide in Toluene reduction 1. Add DIBAL-H at 0°C (Formation of Hemiaminal Intermediate) start->reduction catalyst_add 2. Add Pre-oxidized Pd Catalyst reduction->catalyst_add coupling 3. Add Organolithium Reagent at 0°C (Cross-Coupling) catalyst_add->coupling quench 4. Quench with aq. NH4Cl coupling->quench workup 5. Extraction and Drying quench->workup purification 6. Column Chromatography workup->purification product Final Product: Substituted Benzaldehyde purification->product

Caption: Workflow for the one-pot synthesis of benzaldehydes from Weinreb amides.

Application Note 2: Directed ortho-Metalation (DoM) via in situ α-Amino Alkoxide

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, overcoming the limitations of classical electrophilic aromatic substitution.[4] For benzaldehydes, the high reactivity of the formyl group towards strong bases necessitates a protection strategy. This one-pot method utilizes the in situ formation of a lithium α-amino alkoxide by reacting the benzaldehyde with a lithium amide (e.g., from morpholine and n-butyllithium). This intermediate serves a dual purpose: it protects the aldehyde and acts as a potent directed metalation group (DMG), guiding a second equivalent of organolithium base to deprotonate the ortho-position with high selectivity. The resulting ortho-lithiated species is then quenched with an electrophile.[4]

Data Presentation: ortho-Functionalization of Benzaldehydes via the α-Amino Alkoxide Method

The following table presents the yields for a selection of ortho-substituted benzaldehydes prepared using this in situ protection and functionalization protocol.[4]

EntryStarting BenzaldehydeElectrophileProductYield (%)
1BenzaldehydeMe3SiCl2-(Trimethylsilyl)benzaldehyde85
2BenzaldehydeI22-Iodobenzaldehyde80
3BenzaldehydeDMFPhthalaldehyde75
4Benzaldehyde(PhS)22-(Phenylthio)benzaldehyde90
54-MethoxybenzaldehydeMe3SiCl2-Methoxy-6-(trimethylsilyl)benzaldehyde88
64-ChlorobenzaldehydeI24-Chloro-2-iodobenzaldehyde78
73-MethoxybenzaldehydeMeOD3-Methoxy-2-deuteriobenzaldehyde92
Experimental Protocol

Materials:

  • Starting benzaldehyde

  • Morpholine (or other secondary amine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi)

  • Electrophile (e.g., Trimethylsilyl chloride, Iodine, Dimethylformamide)

  • 2M Hydrochloric acid (HCl)

  • Standard organic solvents for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Add anhydrous THF to a flame-dried, multi-neck flask equipped with a thermometer and under an argon atmosphere. Cool the solvent to -78 °C (dry ice/acetone bath).

  • Formation of Lithium Amide: Add morpholine (1.1 equivalents) to the cold THF. Then, add n-butyllithium (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting mixture for 20 minutes at -78 °C.

  • In Situ Protection: Add a solution of the starting benzaldehyde (1.0 equivalent) in THF slowly to the lithium amide solution. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium α-amino alkoxide intermediate.

  • ortho-Lithiation: To this solution, add a second portion of n-butyllithium or sec-butyllithium (1.2 equivalents) dropwise at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Electrophilic Quench: Add the desired electrophile (1.3 equivalents) to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up and Deprotection: Quench the reaction by the careful addition of water. Transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer with 2M HCl to hydrolyze the intermediate and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ortho-substituted benzaldehyde.[4]

Visualization of the Reaction Pathway

G start Start: Benzaldehyde + Lithium Amide in THF at -78°C protection In Situ Protection: Formation of α-Amino Alkoxide start->protection lithiation ortho-Lithiation with R-Li protection->lithiation electrophile Electrophilic Quench (E+) lithiation->electrophile workup Acidic Work-up and Deprotection electrophile->workup product Final Product: ortho-Substituted Benzaldehyde workup->product

Caption: Pathway for in situ protection and ortho-functionalization of benzaldehydes.

Application Note 3: Boron-Mediated ortho-C-H Hydroxylation

This recently developed protocol provides a direct, one-pot synthesis of salicylaldehydes (2-hydroxybenzaldehydes) through a regioselective ortho-C-H hydroxylation.[5][6] The tandem reaction begins with the formation of a transient imine directing group from the starting benzaldehyde and tert-butylamine. This imine directs a boron tribromide (BBr3)-mediated C-H borylation to the ortho-position. Subsequent in-situ oxidation with a perborate salt accomplishes the hydroxylation and concomitant hydrolysis of the imine, yielding the salicylaldehyde product. This method is notable for its high regioselectivity and use of metal-free conditions.[5][6]

Data Presentation: Substrate Scope of ortho-C-H Hydroxylation

The following table shows the isolated yields for various salicylaldehyde derivatives prepared via this one-pot procedure.[5][6]

EntryStarting BenzaldehydeProductIsolated Yield (%)
12-Methylbenzaldehyde2-Hydroxy-6-methylbenzaldehyde72
23-Methylbenzaldehyde2-Hydroxy-3-methylbenzaldehyde78
34-Methylbenzaldehyde2-Hydroxy-4-methylbenzaldehyde89
44-Phenylbenzaldehyde2-Hydroxy-4-phenylbenzaldehyde43
54-Bromobenzaldehyde4-Bromo-2-hydroxybenzaldehyde75
64-Chlorobenzaldehyde4-Chloro-2-hydroxybenzaldehyde78
74-Fluorobenzaldehyde4-Fluoro-2-hydroxybenzaldehyde62
83-Fluorobenzaldehyde3-Fluoro-2-hydroxybenzaldehyde55
Experimental Protocol

Materials:

  • Substituted benzaldehyde

  • tert-Butylamine (tBuNH2)

  • 1,2-Dichloroethane (DCE)

  • 2,6-Lutidine

  • Boron tribromide (BBr3, solution in DCM)

  • Methyl tert-butyl ether (MTBE)

  • Sodium perborate tetrahydrate (NaBO3·4H2O)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (TDG Installation): In an oven-dried Schlenk tube under an argon atmosphere, combine the starting benzaldehyde (0.4 mmol, 1.0 equiv.), tert-butylamine (168 µL, 1.6 mmol, 4.0 equiv.), and 1,2-dichloroethane (DCE, 1 mL).

  • Heat the reaction mixture in a preheated oil bath at 70 °C and stir for 4 hours.

  • Borylation: Cool the mixture to room temperature and remove the solvent and excess tert-butylamine under reduced pressure.

  • Place the flask under argon and add DCE (1 mL), 2,6-lutidine (85.7 mg, 0.8 mmol, 2.0 equiv.), and BBr3 solution (0.5 mL, 2N in DCM, 1.0 mmol, 2.5 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Hydroxylation and Deprotection: Remove the solvent under reduced pressure. Add MTBE (1 mL), water (1 mL), and sodium perborate tetrahydrate (185 mg, 1.2 mmol, 3.0 equiv.) under an argon atmosphere.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Work-up and Isolation: Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure salicylaldehyde derivative.

Visualization of the Tandem Reaction Logic

G start Start: Benzaldehyde + tBuNH2 in DCE at 70°C imine Step 1: Imine Formation (Transient Directing Group) start->imine borylation Step 2: ortho-C-H Borylation (BBr3, 2,6-Lutidine) imine->borylation oxidation Step 3: Oxidation & Hydrolysis (NaBO3, H2O) borylation->oxidation product Final Product: Salicylaldehyde oxidation->product

Caption: Logical flow of the boron-mediated ortho-C-H hydroxylation of benzaldehydes.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-4-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methylbenzaldehyde. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the well-established method starting from 2-bromo-4-methylaniline.

Issue 1: Low Yield of this compound (<35%)

  • Question: My overall yield is significantly lower than the reported 35-45%. What are the potential causes and how can I improve it?

  • Answer: Low yields in this multi-step synthesis can originate from several factors. A systematic approach to troubleshooting is recommended.

    • Diazotization Step (Step B): Incomplete diazotization of 2-bromo-4-methylaniline is a common culprit. Ensure the temperature is strictly maintained between -5°C and +5°C during the addition of sodium nitrite. A higher temperature can lead to the decomposition of the diazonium salt. Also, ensure the sodium nitrite solution is added dropwise to prevent localized overheating.

    • Reaction with Formaldoxime (Step C): The coupling reaction is sensitive to pH. Exact neutralization of the diazonium salt solution with sodium acetate is crucial to minimize unwanted coupling reactions.[1] The temperature of the formaldoxime solution should be maintained at 10-15°C during the addition of the diazonium salt.

    • Hydrolysis and Steam Distillation: Incomplete hydrolysis of the intermediate or loss of product during steam distillation can reduce the yield. Ensure the reflux for hydrolysis is carried out for the recommended 2 hours.[1] During steam distillation, make sure the distillation is continued until no more oily product is co-distilled. Saturating the distillate with sodium chloride before ether extraction will maximize the recovery of the aldehyde from the aqueous phase.[1]

    • Purity of Reagents: The purity of the starting material, 2-bromo-4-methylaniline, is critical. Impurities can interfere with the diazotization reaction. Ensure all reagents are of high purity and solvents are anhydrous where specified.

Issue 2: Formation of a Dark, Tarry Substance During the Reaction

  • Question: A dark, resinous material is forming in my reaction flask, complicating product isolation. What is causing this and how can I prevent it?

  • Answer: The formation of tarry substances is often due to side reactions of the diazonium salt, such as coupling reactions or polymerization.

    • Control of Diazotization: As mentioned, precise temperature control during diazotization is key. Temperatures above 5°C can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts which can polymerize.

    • Neutralization: Inexact neutralization of the diazonium salt solution can lead to unwanted side reactions.[1] Use Congo red paper to ensure the solution is neutral before adding it to the formaldoxime solution.

    • Slow Addition: The slow, dropwise addition of the diazonium salt solution to the vigorously stirred formaldoxime solution is important to ensure rapid and efficient reaction, minimizing the time for the diazonium salt to decompose or undergo side reactions.

Issue 3: Difficulties in Purifying the Final Product

  • Question: I am having trouble obtaining pure this compound after the initial extraction. What purification strategies can I employ?

  • Answer: The primary purification method for this compound involves the formation of a bisulfite addition product, which is a classic technique for purifying aldehydes.

    • Bisulfite Adduct Formation: The crude product is reacted with a sodium metabisulfite solution to form a solid addition product.[1] This allows for the separation of the aldehyde from non-aldehydic impurities. Ensure the sodium metabisulfite solution is freshly prepared and that the mixture is shaken thoroughly and allowed to stand to ensure complete precipitation of the adduct.

    • Regeneration of the Aldehyde: The filtered bisulfite adduct is then decomposed with sulfuric acid to regenerate the pure aldehyde.[1] It is important to wash the regenerated aldehyde thoroughly to remove any residual acid.

    • Final Distillation: Vacuum distillation is the final step to obtain the pure product.[1] Ensure your vacuum system is efficient to achieve the distillation at the reported temperature and pressure (114–115°C at 5 mm).[1]

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic routes to this compound?

  • Answer: Several synthetic strategies exist, with varying starting materials and complexities. The most common methods include:

    • From 2-Bromo-4-methylaniline: This involves diazotization followed by reaction with formaldoxime, as detailed in Organic Syntheses.[1]

    • Direct Bromination of p-Tolualdehyde: This approach involves the direct electrophilic bromination of 4-methylbenzaldehyde (p-tolualdehyde). However, controlling the regioselectivity to obtain the desired 2-bromo isomer can be challenging and may lead to a mixture of products.

    • Sommelet Reaction: This method would start with 2-bromo-4-methylbenzyl halide, which is reacted with hexamine followed by hydrolysis to yield the aldehyde. The Sommelet reaction is a known method for converting benzyl halides to aldehydes.

    • Grignard Reaction: This would involve the formation of a Grignard reagent from 2-bromo-4-methylbromobenzene, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). This method requires strict anhydrous conditions.

  • Question: What are the potential side products in the synthesis from 2-bromo-4-methylaniline?

  • Answer: Potential side products can include:

    • Phenolic compounds: From the decomposition of the diazonium salt if the temperature is not controlled.

    • Azo compounds: From unwanted coupling reactions of the diazonium salt.

    • Over-oxidation product: 2-Bromo-4-methylbenzoic acid, although less likely under the reaction conditions described.

    • Incomplete reaction products: Residual starting materials or intermediates.

  • Question: Are there any specific safety precautions I should take during this synthesis?

  • Answer: Yes, several safety precautions are crucial:

    • Diazonium Salts: Diazonium salts can be explosive when dry. Always keep them in solution and handle them with care.

    • Hydrogen Cyanide (HCN): The reaction involving formaldoxime has the potential to generate HCN as a side product. Therefore, this procedure must be carried out in a well-ventilated fume hood.[1]

    • Corrosive Reagents: The synthesis uses strong acids like hydrochloric acid and sulfuric acid, which are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
From 2-Bromo-4-methylaniline 2-Bromo-4-methylanilineNaNO₂, HCl, Formaldoxime35-45%[1]Well-documented procedure, reliable yield.Multi-step, requires careful temperature and pH control, potential for hazardous byproducts (HCN).
Direct Bromination p-TolualdehydeBromine, Lewis AcidNot specified for this isomerPotentially fewer steps.Poor regioselectivity can lead to a mixture of isomers, difficult purification.
Sommelet Reaction 2-Bromo-4-methylbenzyl halideHexamine, WaterNot specifiedGood for converting benzyl halides to aldehydes.Requires the synthesis of the starting benzyl halide.
Grignard Reaction 2-Bromo-4-methylbromobenzeneMg, DMFNot specifiedVersatile method for C-C bond formation.Requires strictly anhydrous conditions, Grignard reagent can be difficult to initiate.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 2-Bromo-4-methylaniline

This protocol is adapted from the procedure published in Organic Syntheses.[1]

A. Preparation of Formaldoxime Solution (10%)

  • In a suitable flask, a mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 ml of water is heated until a clear solution is obtained.

  • To this solution, 51 g (0.38 mole) of hydrated sodium acetate is added.

  • The mixture is gently boiled under reflux for 15 minutes to yield a 10% solution of formaldoxime.

B. Preparation of 2-Bromo-4-methylbenzenediazonium chloride

  • A mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 ml of water is placed in a 1-liter three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.

  • While stirring, 57 ml of concentrated hydrochloric acid is added slowly.

  • The mixture is cooled to room temperature, and 100 g of ice is added. The temperature is maintained at -5° to +5°C using an ice-salt bath.

  • A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 ml of water is added dropwise to the stirred mixture.

  • After the addition is complete, stirring is continued for 15 minutes.

  • The stirred solution of the diazonium salt is neutralized to Congo red by the addition of a solution of hydrated sodium acetate (22 g) in water (35 ml).

C. Synthesis of this compound

  • The 10% formaldoxime solution from step A is placed in a 3-liter three-necked flask.

  • To this are added 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 ml of water.

  • The solution is maintained at 10–15°C and stirred vigorously.

  • The neutral diazonium salt solution from step B is slowly introduced below the surface of the formaldoxime solution.

  • After the addition is complete, stirring is continued for an additional hour.

  • The mixture is then treated with 230 ml of concentrated hydrochloric acid and gently heated under reflux for 2 hours.

  • The reaction product is steam-distilled. The distillate is saturated with sodium chloride and extracted with ether.

  • The ether extracts are washed, dried, and the ether is evaporated.

  • The residue is purified by forming the bisulfite addition product with a 40% sodium metabisulfite solution.

  • The solid adduct is filtered, washed, and then decomposed with concentrated sulfuric acid.

  • The regenerated aldehyde is extracted with ether, washed, dried, and the ether is evaporated.

  • The final product is distilled under reduced pressure, collecting the fraction at 114–115°C (5 mm). The yield is 17.5–22.5 g (35–45%).

Visualizations

experimental_workflow cluster_A A. Formaldoxime Prep. cluster_B B. Diazonium Salt Prep. cluster_C C. Aldehyde Synthesis & Purification A1 Paraformaldehyde + Hydroxylamine HCl + Water A2 Heat to Clear Solution A1->A2 A3 Add Sodium Acetate A2->A3 A4 Reflux A3->A4 A5 10% Formaldoxime Solution A4->A5 C1 Formaldoxime Solution + CuSO4 + Na2SO3 + Sodium Acetate A5->C1 B1 2-Bromo-4-methylaniline + Water + HCl B2 Cool to -5 to +5°C B1->B2 B3 Add NaNO2 Solution B2->B3 B4 Neutralize with Sodium Acetate B3->B4 B5 Neutral Diazonium Salt Solution B4->B5 C2 Add Diazonium Salt Solution (10-15°C) B5->C2 C1->C2 C3 Stir & Reflux with HCl C2->C3 C4 Steam Distillation C3->C4 C5 Ether Extraction C4->C5 C6 Bisulfite Adduct Formation C5->C6 C7 Regenerate Aldehyde (H2SO4) C6->C7 C8 Vacuum Distillation C7->C8 C9 This compound C8->C9

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions start Low Yield Issue check1 Check Diazotization Temperature (-5 to +5°C) start->check1 check2 Verify Complete Neutralization of Diazonium Salt start->check2 check3 Ensure Efficient Steam Distillation & Extraction start->check3 check4 Confirm Purity of Starting Materials start->check4 sol1 Improve Temperature Control check1->sol1 sol2 Use pH indicator (Congo red) check2->sol2 sol3 Saturate Distillate with NaCl check3->sol3 sol4 Recrystallize/Purify Starting Material check4->sol4 end Improved Yield sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

purification of crude 2-Bromo-4-methylbenzaldehyde by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-4-methylbenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) for both distillation and chromatography methods.

Quick Comparison of Purification Methods

ParameterVacuum DistillationColumn Chromatography
Principle Separation based on differences in boiling points.Separation based on differential adsorption to a stationary phase.
Typical Purity >95%>98%
Typical Yield High (generally >90%)Moderate to High (70-95%, dependent on technique)
Scale Suitable for both small and large scale (grams to kilograms).Best for small to medium scale (milligrams to grams).
Throughput HighLow to Medium
Cost Generally lower for larger scales (less solvent usage).Can be higher due to solvent and stationary phase costs.
Separation Power Good for separating compounds with significantly different boiling points.Excellent for separating compounds with similar boiling points but different polarities, including isomers.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose for my crude this compound?

A: The choice between vacuum distillation and column chromatography depends on the nature of the impurities and the desired final purity.

  • Vacuum Distillation is a good choice if your primary impurities have significantly different boiling points from this compound. It is also more scalable and generally provides a higher yield.

  • Column Chromatography is preferred when you need to remove impurities with similar boiling points, such as isomers (e.g., 3-Bromo-4-methylbenzaldehyde) or other closely related byproducts. It typically yields a product of higher purity.

Q2: What are the common impurities in crude this compound?

A: Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, this could be 2-bromo-4-methylaniline or p-tolualdehyde.

  • 2-Bromo-4-methylbenzoic acid: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.[1]

  • Isomeric byproducts: Depending on the synthesis, small amounts of other isomers may be formed.

  • Polymeric or tar-like materials: These can form under harsh reaction conditions.[2]

Q3: My this compound is a solid at room temperature. How does this affect purification?

A: The melting point of this compound is in the range of 30-35°C.[3][4]

  • For distillation: The compound will be distilled as a liquid. However, care must be taken to prevent solidification in the condenser and receiving flask. A heating mantle or heat gun can be used to keep these parts warm.

  • For column chromatography: The crude product is typically dissolved in a small amount of solvent before being loaded onto the column. The solid nature of the product does not pose a significant challenge for this method.

Q4: Can I use recrystallization to purify this compound?

A: Recrystallization can be a viable method, especially for removing less soluble impurities. A suitable solvent would be one in which the aldehyde is soluble at elevated temperatures but less so at room temperature. Common solvents for similar aromatic compounds include methanol, ethanol, or mixed solvent systems like ethanol/water.[5] However, if the impurities have similar solubility profiles, recrystallization may not be as effective as distillation or chromatography.

Troubleshooting Guides

Vacuum Distillation
IssuePotential Cause(s)Recommended Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Insufficient agitation.- Vacuum is too high for the temperature.- Use a stirring hot plate with a magnetic stir bar.- Ensure the heating mantle fits the flask well.- Gradually apply vacuum and heat.
Product Solidifying in Condenser - The melting point of the product is above the temperature of the cooling water.- Use warmer cooling water or wrap the condenser with a heating tape set to a low temperature (e.g., 40°C).- A simple air condenser may be sufficient if the boiling point is high enough.
Low Yield - Incomplete distillation.- Product loss due to hold-up in the apparatus.- Decomposition at high temperatures.- Ensure the distillation is complete by monitoring the temperature and observing that no more distillate is collected.- Use a smaller distillation apparatus for smaller scales.- Ensure the vacuum is low enough to allow for distillation at a lower temperature.
Poor Separation (Contaminated Distillate) - Boiling points of the product and impurities are too close.- Distillation rate is too fast.- Use a fractionating column (e.g., Vigreux column) to improve separation efficiency.- Slow down the distillation rate by reducing the heat input.
Column Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Spots on TLC - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A good starting point for this compound is a mixture of hexane and ethyl acetate.[6] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.[6]
Product is not Eluting from the Column - The eluent is not polar enough.- The compound may be decomposing on the silica gel.- Gradually increase the polarity of the eluent.- Test the stability of the compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition occurs, consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Broad or Tailing Bands - Column was not packed properly.- Crude sample was not loaded in a concentrated band.- Column was overloaded with sample.- Ensure the silica gel is packed uniformly without any air bubbles or channels.[7]- Dissolve the crude product in a minimal amount of solvent before loading.[8]- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).[6]
Cracked or Channeled Column Bed - The column ran dry.- The silica gel was not packed properly.- Always keep the solvent level above the top of the silica gel.- Repack the column if channeling is severe.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a stirring hot plate and a magnetic stir bar in the distillation flask.

  • Sample Preparation: Place the crude this compound into the distillation flask.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum. A pressure of around 5 mmHg is a good starting point.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at a constant temperature. For this compound, the boiling point is approximately 114-115°C at 5 mmHg.

    • If necessary, gently warm the condenser and receiving flask to prevent the product from solidifying.

  • Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common choice for compounds of similar polarity.[6] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to achieve an Rf value of 0.2-0.4 for the desired product.[6]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column, followed by a thin layer of sand.[6]

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.[6]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7] Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

Purification_Troubleshooting_Workflow start Crude this compound purity_check Assess Purity (e.g., by GC or TLC) start->purity_check is_pure Purity Acceptable? purity_check->is_pure end Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No distillation Vacuum Distillation choose_method->distillation Boiling point differences chromatography Column Chromatography choose_method->chromatography Polarity differences / Isomers dist_protocol Follow Distillation Protocol distillation->dist_protocol chrom_protocol Follow Chromatography Protocol chromatography->chrom_protocol dist_purity_check Check Purity of Distillate dist_protocol->dist_purity_check chrom_purity_check Check Purity of Fractions chrom_protocol->chrom_purity_check dist_ok Purity OK? dist_purity_check->dist_ok chrom_ok Purity OK? chrom_purity_check->chrom_ok dist_ok->end Yes dist_troubleshoot Troubleshoot Distillation dist_ok->dist_troubleshoot No chrom_ok->end Yes chrom_troubleshoot Troubleshoot Chromatography chrom_ok->chrom_troubleshoot No dist_troubleshoot->dist_protocol Re-run chrom_troubleshoot->chrom_protocol Re-run

Caption: Troubleshooting workflow for the purification of this compound.

Distillation_vs_Chromatography cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography d1 High Throughput d2 Good for Large Scale d3 High Yield d4 Lower Resolution c1 High Purity c2 Good for Isomer Separation c3 Lower Throughput c4 More Waste (Solvent) crude Crude Product cluster_distillation cluster_distillation crude->cluster_distillation Boiling Point Difference cluster_chromatography cluster_chromatography crude->cluster_chromatography Polarity Difference

Caption: Decision logic for choosing between distillation and chromatography.

References

preventing over-oxidation of benzaldehydes to benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the oxidation of benzaldehydes. Our goal is to help you prevent the common issue of over-oxidation to benzoic acids and achieve higher yields of your desired aldehyde product.

Frequently Asked Questions (FAQs)

Q1: My benzaldehyde reagent appears to have a white precipitate. What is it and how does it affect my reaction?

A1: The white precipitate is likely benzoic acid, which forms from the slow oxidation of benzaldehyde upon exposure to air.[1][2] The presence of benzoic acid can be detrimental to many reactions, for example, by poisoning catalysts or altering the pH of the reaction mixture.[2][3] It is crucial to use pure, freshly distilled or purified benzaldehyde for optimal results.[1][4]

Q2: How can I purify my benzaldehyde to remove benzoic acid contamination before use?

A2: A common and effective method is to wash the benzaldehyde with a 10% sodium carbonate or sodium bicarbonate solution.[3][4] This converts the acidic benzoic acid into its water-soluble sodium salt, which can then be separated in an aqueous layer. The purified benzaldehyde should then be washed with water, dried over an anhydrous agent like magnesium sulfate, and preferably distilled under reduced pressure.[3]

Q3: What are the best practices for storing benzaldehyde to prevent oxidation?

A3: To minimize oxidation during storage, benzaldehyde should be kept in a tightly sealed, dark glass bottle to protect it from light, which can catalyze oxidation.[1] It is also recommended to store it at low temperatures and under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3][5] For long-term storage, adding a small amount of a radical inhibitor like hydroquinone or catechol can be effective.[3][5]

Q4: I am performing an oxidation reaction to synthesize a benzaldehyde derivative. How can I avoid its further oxidation to the corresponding benzoic acid?

A4: Preventing over-oxidation during a synthesis involves several key strategies:

  • Choice of Oxidant: Employing mild and selective oxidizing agents is critical. Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are known to be effective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[4] Strong oxidants like potassium permanganate or nitric acid should generally be avoided if the aldehyde is the desired product.[6]

  • Control of Reaction Conditions: Carefully controlling the reaction temperature is crucial. In some catalytic systems, a lower temperature can favor the formation of the aldehyde, while higher temperatures can promote the formation of the carboxylic acid.[7][8]

  • Use of Specific Catalysts: Certain heterogeneous catalysts, such as specially designed metal-organic frameworks (MOFs) or palladium nanoparticles, can offer high selectivity for the aldehyde product.[7][9]

  • Inhibitors: The presence of certain molecules, like benzyl alcohol itself, can inhibit the autoxidation of benzaldehyde by intercepting reactive peroxy radicals.[10][11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of benzaldehyde, high yield of benzoic acid Over-oxidation due to a strong or non-selective oxidizing agent.Switch to a milder oxidant such as PCC or PDC.[4]
Reaction temperature is too high.Optimize the reaction temperature. Lower temperatures often favor aldehyde formation.[7][8]
Prolonged reaction time.Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction once the starting material is consumed.
Reaction is sluggish or does not go to completion Impure benzaldehyde (starting material) containing benzoic acid, which may inhibit the catalyst.Purify the benzaldehyde starting material by washing with a sodium carbonate solution and distilling it.[3][4]
Inactive catalyst.Ensure the catalyst is fresh or properly activated according to the literature procedure.
Formation of side products other than benzoic acid The reaction conditions may promote side reactions like the Cannizzaro reaction (in the presence of a strong base).[1]Adjust the pH of the reaction medium. For instance, in the Perkin reaction, maintaining acidic conditions can prevent undesirable base-catalyzed side reactions.[4]
Stored benzaldehyde quickly turns yellow and forms crystals Exposure to air and light.Store purified benzaldehyde under an inert atmosphere (N₂ or Ar), in a dark bottle, and at a reduced temperature.[1][3][5] Add a radical inhibitor like 2,6-di-tert-butylphenol or hydroquinone for extended storage.[1][3]

Experimental Protocols

Protocol 1: Purification of Benzaldehyde

This protocol describes the removal of benzoic acid from a commercially available benzaldehyde reagent.

Materials:

  • Benzaldehyde (contaminated with benzoic acid)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • Place 100 mL of benzaldehyde into a 250 mL separatory funnel.

  • Add 50 mL of 10% sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The upper layer is the purified benzaldehyde, and the lower aqueous layer contains sodium benzoate.

  • Drain the lower aqueous layer and discard it.

  • Wash the benzaldehyde layer with 50 mL of distilled water by shaking and separating the layers as before.

  • Drain the benzaldehyde layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate to the benzaldehyde and swirl to dry. The benzaldehyde is dry when it appears clear and the drying agent no longer clumps together.

  • Decant or filter the purified and dried benzaldehyde into a distillation flask.

  • Distill the benzaldehyde under reduced pressure. Collect the fraction boiling at the correct temperature for benzaldehyde (e.g., 178.1 °C at atmospheric pressure, lower at reduced pressure).

  • Store the freshly distilled benzaldehyde under an inert atmosphere and protected from light.

Visualizations

Over_Oxidation_Prevention problem Over-oxidation of Benzaldehyde to Benzoic Acid solution Prevention Strategies problem->solution sub_solution1 Purification of Starting Material solution->sub_solution1 sub_solution2 Control of Reaction Conditions solution->sub_solution2 sub_solution3 Proper Storage and Handling solution->sub_solution3 sub_solution4 Use of Inhibitors/Antioxidants solution->sub_solution4 detail1a Washing with Na₂CO₃/NaHCO₃ sub_solution1->detail1a detail1b Distillation sub_solution1->detail1b detail2a Mild Oxidants (e.g., PCC, PDC) sub_solution2->detail2a detail2b Temperature Control sub_solution2->detail2b detail2c Selective Catalysts sub_solution2->detail2c detail3a Inert Atmosphere (N₂, Ar) sub_solution3->detail3a detail3b Low Temperature sub_solution3->detail3b detail3c Protection from Light sub_solution3->detail3c detail4a Radical Inhibitors (Hydroquinone, Catechol) sub_solution4->detail4a

A diagram illustrating the logical relationship between the problem of over-oxidation and the various preventative strategies.

Experimental_Workflow start Start: Benzaldehyde Oxidation Reaction step1 1. Reagent Purity Check (e.g., TLC, GC) start->step1 decision1 Is Benzoic Acid Present? step1->decision1 step2 2. Purification of Benzaldehyde (Wash with Na₂CO₃, Distill) decision1->step2 Yes step3 3. Set Up Reaction under Inert Atmosphere (N₂/Ar) decision1->step3 No step2->step3 step4 4. Add Substrate and Selective Oxidant/Catalyst step3->step4 step5 5. Control Reaction Temperature step4->step5 step6 6. Monitor Reaction Progress step5->step6 decision2 Is Reaction Complete? step6->decision2 decision2->step6 No step7 7. Quench Reaction and Work-up decision2->step7 Yes end End: Purified Benzaldehyde Product step7->end

A flowchart visualizing a general experimental workflow for preventing the over-oxidation of benzaldehyde during a reaction.

References

Technical Support Center: Optimizing Suzuki Coupling for Bromobenzaldehyde Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving bromobenzaldehyde substrates. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to streamline your experimental design and overcome common challenges.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the Suzuki coupling of bromobenzaldehyde substrates, offering systematic approaches to problem-solving.

Q1: My Suzuki coupling reaction with bromobenzaldehyde shows low or no yield. What are the initial troubleshooting steps?

A1: When faced with low or no product yield, a methodical evaluation of your reaction setup and components is crucial. Begin with these primary checks:

  • Reagent Quality and Purity: Ensure all starting materials, especially the boronic acid, solvent, and base, are pure and anhydrous. Moisture and oxygen can severely hamper the reaction by deactivating the catalyst and promoting side reactions. Solvents should be freshly distilled or from a reliable commercial source.[1]

  • Catalyst Activity: The palladium catalyst and its associated ligand are central to the reaction's success. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle, to ensure the catalytic cycle initiates effectively.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintained under a positive pressure of inert gas throughout the reaction.

  • Reaction Temperature: The temperature may be insufficient for the oxidative addition step, which is often rate-limiting. A stepwise increase in temperature may be necessary. However, be cautious, as excessive heat can lead to catalyst decomposition.

Q2: My reaction mixture turns black, and the reaction stalls. What is happening and how can I fix it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition. The active Pd(0) catalyst has aggregated into an inactive state, halting the catalytic cycle. This is a frequent cause of reaction failure.

  • Common Causes and Prevention:

    • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst. Rigorous degassing of solvents and reagents and maintaining a strict inert atmosphere are the primary preventative measures.

    • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) species can aggregate. Using bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands) can form more stable complexes. Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also be beneficial.

    • High Temperatures: Prolonged exposure to high temperatures can accelerate catalyst decomposition. It is crucial to find the lowest effective temperature for your specific substrate combination.

Q3: I am observing significant amounts of side products, such as the homocoupling of my boronic acid or protodeboronation. How can I minimize these?

A3: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions that consume starting materials and complicate purification.

  • Minimizing Homocoupling:

    • Exclude Oxygen: As oxygen can promote homocoupling, ensure the reaction is performed under strictly anaerobic conditions.

    • Use Pd(0) Precatalysts: Pd(II) sources can directly react with the boronic acid to cause homocoupling at the start of the reaction. Using a Pd(0) precatalyst can mitigate this.

  • Preventing Protodeboronation:

    • Anhydrous Conditions: Water is the proton source for this side reaction. Employing anhydrous solvents and bases can significantly reduce protodeboronation.

    • Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.

Q4: The aldehyde group in my bromobenzaldehyde substrate is being reduced to an alcohol. How can I prevent this side reaction?

A4: The reduction of the aldehyde to a primary alcohol is a known side reaction, sometimes facilitated by the palladium catalyst in the presence of certain reagents that can act as hydride sources.

  • Strategies for Prevention:

    • Lower the Temperature: High temperatures can promote this reduction. Aim for the lowest temperature that provides a reasonable reaction rate.

    • Choose a Non-Protic Solvent: Avoid alcohol-based solvents which can act as hydride donors. Aprotic solvents like 1,4-dioxane, toluene, or DME are generally preferred.

    • Protect the Aldehyde Group: The most effective strategy is to protect the aldehyde as an acetal before the coupling reaction. The acetal is stable under the reaction conditions and can be easily removed with mild acid after the coupling is complete.

Section 2: Quantitative Data on Reaction Conditions

The following table summarizes the influence of various reaction parameters on the Suzuki coupling of 4-bromobenzaldehyde with phenylboronic acid, providing a valuable reference for optimizing your reaction conditions.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O80690
2Pd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃Dioxane/H₂O90593
3PdCl₂(dppf) (1.5)Cs₂CO₃DMF100496
4Pd/C (10)K₃PO₄Isopropanol/H₂O851285
5Pd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O100397

Data sourced from closely related substrates and provides a predictive framework.[1]

Section 3: Detailed Experimental Protocols

This section provides a representative, step-by-step methodology for the Suzuki coupling of 4-bromobenzaldehyde with an arylboronic acid.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Degassed Water (1 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[2]

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under a positive flow of inert gas, add toluene (5 mL) and degassed water (1 mL) via syringe.[2]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4-6 hours.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is considered complete when the starting 4-bromobenzaldehyde is no longer visible.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.[2]

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to afford the pure biaryl product.[2]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Section 4: Visualized Workflows and Relationships

The following diagrams illustrate key decision-making processes and workflows for optimizing Suzuki coupling reactions with bromobenzaldehyde substrates.

G cluster_start Initial Observation cluster_reagents Step 1: Reagent & Setup Verification cluster_catalyst Step 2: Catalyst System Evaluation cluster_conditions Step 3: Reaction Condition Optimization cluster_side_reactions Step 4: Investigate Side Reactions cluster_solution Potential Solutions start Low or No Yield Observed reagent_quality Check Purity & Anhydrous Nature of: - Bromobenzaldehyde - Boronic Acid - Solvent - Base start->reagent_quality Begin Troubleshooting inert_atmosphere Verify Inert Atmosphere: - Proper Degassing? - Positive Pressure? reagent_quality->inert_atmosphere solution Implement Corrective Actions: - Purify/Replace Reagents - Improve Degassing Technique - Screen Catalysts/Ligands/Bases - Adjust Temperature - Protect Aldehyde Group reagent_quality->solution catalyst_activity Assess Catalyst: - Fresh Catalyst/Ligand? - Appropriate Precatalyst? inert_atmosphere->catalyst_activity If Reagents & Setup are OK inert_atmosphere->solution ligand_choice Evaluate Ligand: - Bulky & Electron-Rich? - Ligand:Pd Ratio? catalyst_activity->ligand_choice catalyst_activity->solution base_solvent Screen Base & Solvent System: - Base Strength? - Solvent Polarity? ligand_choice->base_solvent If Catalyst System is OK ligand_choice->solution temperature Optimize Temperature: - Incrementally Increase? base_solvent->temperature base_solvent->solution side_reactions Analyze for Byproducts: - Protodeboronation? - Homocoupling? - Aldehyde Reduction? temperature->side_reactions If Conditions seem OK temperature->solution side_reactions->solution Identify Specific Issue

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

G cluster_substrates Substrates cluster_catalyst Catalyst System cluster_conditions Reaction Conditions center Suzuki Coupling Outcome aryl_halide Bromobenzaldehyde (Electronic & Steric Effects) aryl_halide->center boronic_acid Arylboronic Acid/Ester (Purity & Stability) boronic_acid->center palladium Palladium Source (Pd(0) vs Pd(II), Loading) palladium->center ligand Ligand (Bulky, Electron-Rich) ligand->center base Base (Strength, Solubility) base->center solvent Solvent (Polarity, Anhydrous) solvent->center temperature Temperature temperature->center atmosphere Inert Atmosphere atmosphere->center

Caption: Key parameters influencing the outcome of Suzuki coupling.

References

Technical Support Center: Purification of Ortho-Substituted Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of ortho-substituted benzaldehyde isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate ortho-substituted benzaldehyde isomers from their meta and para counterparts?

A1: The primary challenge lies in the similar physical properties of positional isomers. Ortho, meta, and para isomers of substituted benzaldehydes often have very close boiling points and melting points, which makes conventional purification techniques like fractional distillation and recrystallization ineffective.[1][2][3] For example, the boiling points of m-chlorobenzaldehyde and p-chlorobenzaldehyde are both 214°C.[4][5] Their similar polarities also lead to co-elution in standard chromatographic systems.

The exception is when the ortho-substituent can form strong intramolecular hydrogen bonds, such as in o-hydroxybenzaldehyde (salicylaldehyde). This intramolecular bonding reduces intermolecular forces, leading to a significantly lower boiling point compared to its para isomer, which relies on intermolecular hydrogen bonding.[6]

Q2: My ortho and para isomers are co-eluting during standard reverse-phase (C18) HPLC. How can I improve separation?

A2: Co-elution is a common problem due to the similar hydrophobicity of positional isomers. When a standard C18 column fails, you should modify the stationary or mobile phase to exploit different interaction mechanisms.

Troubleshooting Steps:

  • Change the Stationary Phase: Switch to a column that offers alternative selectivities, such as π-π interactions or dipole-dipole interactions.[7]

    • Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These are often the best choices for separating aromatic positional isomers due to their ability to engage in strong π-π interactions.[7][8]

    • Embedded Polar Group (EPG) Columns: Columns with embedded amide or carbamate groups can offer unique selectivity through hydrogen bonding and shape recognition.[7][9]

  • Modify the Mobile Phase:

    • Solvent Type: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter selectivity.

    • pH Adjustment: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic substituents, changing retention times. For example, a patented method for separating nitrobenzaldehyde isomers uses a mobile phase with a pH adjusted to 7.5.[10]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences between isomer-stationary phase interactions, improving resolution.[8]

Troubleshooting Guides & Experimental Protocols

Problem: Ineffective Separation by Fractional Distillation

Fractional distillation is only effective for separating liquids with significantly different boiling points (ideally >70 °C).[11] For many benzaldehyde isomer sets (e.g., nitro- and chlorobenzaldehydes), the boiling points are too close for this method to work.[1][4][5]

Physical Properties of Common Benzaldehyde Isomers

The tables below summarize key physical data, illustrating the challenges in separation.

Table 1: Hydroxybenzaldehyde Isomers

Isomer Melting Point (°C) Boiling Point (°C) Key Feature
ortho- (Salicylaldehyde) -7 196 Intramolecular H-bonding lowers B.P.[6]
meta- 108 240 -[12]

| para- | 116 | 310 | Intermolecular H-bonding raises B.P.[6][13][14] |

Table 2: Chlorobenzaldehyde Isomers

Isomer Melting Point (°C) Boiling Point (°C)
ortho- 9 - 12 209 - 215
meta- 18 214
para- 47 214

[Data sourced from references 8, 11, 12, 16, 18]

Table 3: Nitrobenzaldehyde Isomers

Isomer Melting Point (°C) Boiling Point (°C) Boiling Point (°C) @ 23 mmHg
ortho- 42 - 44 - 152
meta- 58 278 164
para- 103 - 106 300 -

[Data sourced from references 1, 2, 7, 10, 17]

Q3: I am worried about the safety of distilling nitrobenzaldehyde isomers. What is a safer and more effective alternative?

A3: You are right to be cautious. The decomposition temperatures of nitrobenzaldehyde isomers are dangerously close to their atmospheric boiling points, creating a significant risk of explosion.[1][2] The recommended industrial method is a safer, indirect approach involving chemical derivatization.[2][15][16]

The isomers are first converted to acetals, which are more stable and have different physical properties, allowing for efficient separation via distillation or crystallization. The purified acetal derivatives are then hydrolyzed back to the pure aldehyde isomers.[2][16]

Experimental Protocol: Purification of Nitrobenzaldehyde Isomers via Acetal Formation

This protocol is adapted from established industrial methods for separating ortho and meta isomers.[2]

Step 1: Acetalization of the Crude Isomer Mixture

  • Combine the crude mixture of o- and m-nitrobenzaldehyde with ethylene glycol (1.5 equivalents).

  • Add a suitable acid catalyst (e.g., p-toluenesulfonic acid or a reusable heterogeneous acid catalyst) in a solvent like toluene.

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehydes are consumed.

  • Upon completion, cool the mixture, wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the catalyst, then with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude acetal mixture.

Step 2: Separation of the Acetal Derivatives

  • The resulting 2-(nitrophenyl)-1,3-dioxolane isomers can now be separated based on their different physical properties.

  • Fractional vacuum distillation is often effective at this stage as the acetals are more thermally stable than the aldehydes.

  • Alternatively, recrystallization from a suitable solvent system can be used to isolate one of the isomers.

Step 3: Hydrolysis of Purified Acetals

  • Dissolve the purified acetal isomer in a solvent mixture such as acetone/water.

  • Add a catalytic amount of strong acid (e.g., HCl or H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC/GC for the disappearance of the acetal and the appearance of the pure nitrobenzaldehyde.

  • After completion, cool the reaction, neutralize the acid, and extract the pure aldehyde with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and remove the solvent to yield the purified ortho- or meta-nitrobenzaldehyde.

Q4: I'm observing a new, more polar spot on my TLC plate during purification. What is it and how can I prevent it?

A4: The new, more polar spot is likely the corresponding carboxylic acid (e.g., ortho-chlorobenzoic acid), formed by the oxidation of the aldehyde.[17] Benzaldehydes are susceptible to air oxidation.

Prevention and Troubleshooting:

  • Inert Atmosphere: Handle and store the aldehyde under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during heating steps.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like hydroquinone.

  • Solvent Quality: Ensure that solvents used for chromatography are free of peroxides, which can accelerate oxidation.

  • Purification: If oxidation has already occurred, the resulting carboxylic acid can typically be removed by washing the organic solution with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic impurity will be extracted into the aqueous layer as its sodium salt.

TLC Visualization of Benzaldehydes and Impurities

To confirm the presence of aldehyde and acid impurities, specific TLC stains can be used after visualization with UV light.[17]

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. Aldehydes will show up as yellow-brown spots on a purple background.[18]

  • 2,4-Dinitrophenylhydrazine (DNP) Stain: This is highly specific for aldehydes and ketones, which will appear as yellow or orange spots.[18][19]

  • Bromocresol Green Stain: This stain is an indicator for acidic compounds. Carboxylic acids will appear as yellow spots on a blue background, confirming the presence of the oxidation byproduct.[17][18]

Visualization of Workflows and Logic

General Purification Strategy

The choice of purification method depends on the specific properties of the isomer mixture. The following workflow provides a general decision-making framework.

G cluster_start Initial Assessment cluster_methods Purification Path Selection cluster_outcomes Final Product start Crude Isomer Mixture analyze Analyze Properties (TLC, GC, Literature Data) start->analyze check_bp Boiling Points Sufficiently Different? (e.g., >70°C) analyze->check_bp check_mp Melting Points & Solubilities Different? check_bp->check_mp No check_safety Thermally Stable for Distillation? check_bp->check_safety Yes chromatography Column Chromatography (HPLC / Flash) check_mp->chromatography No recrystal Recrystallization check_mp->recrystal Yes derivatize Chemical Derivatization (e.g., Acetal Formation) check_safety->derivatize No (e.g., Nitro-isomers) frac_dist Fractional Distillation check_safety->frac_dist Yes pure Pure Ortho-Isomer chromatography->pure derivatize->pure frac_dist->pure recrystal->pure

Caption: A decision workflow for selecting an appropriate purification strategy.

Troubleshooting HPLC Co-elution

When isomers co-elute, a systematic approach is needed to find the right chromatographic conditions.

G start Problem: Isomers Co-Elute on C18 Column q1 Is resolution improving with lower temperature? start->q1 q2 Have you tried switching ACN <=> MeOH? q1->q2 No opt_temp Optimize Temperature q1->opt_temp Yes q3 Change Stationary Phase q2->q3 No opt_mobile Optimize Mobile Phase (Solvent Ratio / pH) q2->opt_mobile Yes col_phenyl Try Phenyl or PFP Column (for π-π interactions) q3->col_phenyl col_epg Try Embedded Polar Group Column (for H-bonding/dipole) q3->col_epg success Separation Achieved opt_temp->success opt_mobile->success col_phenyl->success col_epg->success G cluster_process Derivatization Purification Process step1 Step 1: Derivatize Crude isomer mixture reacts to form stable derivatives. step2 Step 2: Separate Purify the derivatives using distillation or recrystallization. step1->step2 step3 Step 3: Hydrolyze Convert purified derivative back to the pure isomer. step2->step3 finish Pure Single Isomer step3->finish start Crude Isomer Mixture start->step1

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-methylbenzaldehyde. The information is designed to help you overcome common experimental challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is giving low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The primary suspect is often the deactivation of the palladium catalyst. The presence of the aldehyde group can sometimes lead to catalyst inhibition.

    • Palladium Black Formation: The appearance of a black precipitate is a common sign of catalyst decomposition into inactive palladium nanoparticles. This can be caused by impurities, inappropriate reaction temperature, or an unstable catalyst complex.

      • Solution: Ensure all reagents and solvents are pure and rigorously degassed. Lowering the reaction temperature or using a more robust pre-catalyst or ligand system can help stabilize the active catalytic species.

    • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst activity.

      • Solution: Use air-free techniques (e.g., Schlenk line or glovebox) to minimize exposure to oxygen. Consider using more robust Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are often more stable.

  • Aldehyde-Related Side Reactions:

    • Decarbonylation: At elevated temperatures, the aldehyde group can undergo decarbonylation, leading to the formation of 1-bromo-3-methylbenzene, which can then participate in the cross-coupling reaction, resulting in an undesired biphenyl product.

      • Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screening different solvents may also help mitigate this side reaction.

    • Aldehyde Reduction: In the presence of certain bases and solvents, particularly with protic sources, the aldehyde can be reduced to an alcohol, leading to a mixture of products.

      • Solution: Use anhydrous solvents and a non-protic base. If a protic solvent is necessary, consider protecting the aldehyde group, although this adds extra synthetic steps.

  • Sub-optimal Reaction Conditions:

    • Base: The choice and quality of the base are critical. An inappropriate base can lead to poor reaction kinetics or side reactions.

      • Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

    • Solvent: The solvent system plays a crucial role in solubilizing the reagents and stabilizing the catalyst.

      • Solution: Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, or DMF. The ratio of the organic solvent to water can significantly impact the reaction and should be optimized.

Q2: My Heck reaction with this compound and an alkene is sluggish and incomplete. What should I investigate?

A2: Incomplete conversion in Heck reactions with this substrate often points to issues with catalyst activity or reaction conditions.

  • Catalyst and Ligand Choice: Standard palladium sources like Pd(OAc)₂ with triphenylphosphine may not be sufficiently active for this substrate.

    • Solution: Consider using more electron-rich and bulky phosphine ligands or palladacycle pre-catalysts, which are known to be more active for the coupling of aryl bromides.[1] N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and activity.[2]

  • Base Selection: The base is crucial for regenerating the active Pd(0) catalyst in the catalytic cycle.

    • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases such as K₂CO₃ or NaOAc can also be effective. The choice of base can influence the reaction rate and should be optimized.

  • Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently.

    • Solution: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the rate. However, be mindful of potential aldehyde decarbonylation at very high temperatures.

Q3: I am attempting a Sonogashira coupling of this compound with a terminal alkyne, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Exclusion of Oxygen: Rigorous exclusion of air is critical to minimize Glaser coupling.

    • Solution: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid homocoupling.

    • Solution: These reactions often require specific palladium catalysts and ligands, and may need higher reaction temperatures or longer reaction times.

  • Reaction Parameters: The choice of base and solvent can also influence the extent of homocoupling.

    • Solution: Amine bases like triethylamine or diisopropylamine are typically used. Ensure the base is dry and of high purity.

Catalyst Deactivation

Q4: I observe a black precipitate in my reaction mixture early on, and the reaction stalls. What is this and what can I do?

A4: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal. Its formation indicates catalyst decomposition.

  • Causes:

    • High Temperature: Excessive heat can accelerate the decomposition of the palladium catalyst.

    • Impure Reagents: Impurities in the starting materials, solvents, or base can poison the catalyst.

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

  • Solutions:

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Purify Reagents: Ensure all reagents are of high purity. Solvents should be anhydrous and degassed.

    • Adjust Ligand Ratio: Increasing the ligand-to-palladium ratio can sometimes help stabilize the catalyst.

    • Use Pre-catalysts: Modern palladium pre-catalysts are often more stable and less prone to decomposition.

Q5: Can the aldehyde functional group on my substrate directly contribute to catalyst deactivation?

A5: Yes, the aldehyde group can potentially interact with the palladium catalyst in several ways that may lead to deactivation or side reactions.

  • Coordination to Palladium: The oxygen of the aldehyde can coordinate to the palladium center, potentially occupying a coordination site and inhibiting the catalytic cycle.

  • Decarbonylation: As mentioned earlier, palladium can catalyze the decarbonylation of the aldehyde at elevated temperatures, which consumes the starting material and can lead to catalyst decomposition pathways.

  • Oxidative Addition into the C-H bond of the Aldehyde: While less common for aryl aldehydes under typical cross-coupling conditions, C-H activation of the aldehyde is a known process in palladium catalysis and could lead to unproductive pathways.

To mitigate these effects, careful selection of the ligand to sterically hinder such interactions and optimization of the reaction temperature are crucial.

Data Presentation

The following tables provide a summary of quantitative data for palladium-catalyzed cross-coupling reactions of substrates similar to this compound to guide your experimental design.

Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Substituted Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Aryl BromideArylboronic AcidYield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100124-BromobenzaldehydePhenylboronic acid95
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O90162-Bromobenzaldehyde4-Methoxyphenylboronic acid88
3Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Toluene110244-Bromo-3-methylbenzaldehydePhenylboronic acid92
4Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O80182-Bromo-5-methylbenzaldehyde3-Tolylboronic acid85

Table 2: Ligand and Base Effects on the Heck Reaction of 4-Bromobenzaldehyde with Styrene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1202478
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)NMP1401285
3PdCl₂(PCy₃)₂ (1)-NaOAc (2)DMA1301891
4Herrmann's Catalyst (1)-K₂CO₃ (2)NMP1201094

Table 3: Conditions for the Sonogashira Coupling of Substituted Aryl Bromides

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Aryl Bromide | Alkyne | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 4-Bromobenzaldehyde | Phenylacetylene | 89 | | 2 | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 2-Bromobenzaldehyde | Trimethylsilylacetylene | 82 | | 3 | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 4-Bromo-3-methylbenzaldehyde | 1-Octyne | 75 | | 4 | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 70 | 16 | 2-Bromo-5-methylbenzaldehyde | Ethynylbenzene | 88 |

Experimental Protocols

The following are general starting protocols for common cross-coupling reactions with this compound. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill with argon or nitrogen.

  • Add DMF, followed by this compound, styrene, and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv, as both base and solvent)

  • Tetrahydrofuran (THF) (anhydrous and degassed, if co-solvent is needed)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon or nitrogen.

  • Add degassed Et₃N (and THF if used).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate key workflows and potential catalyst deactivation pathways.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst & Ligand A->B 1. C Add Degassed Solvents B->C 2. D Heat & Stir under Inert Atmosphere C->D 3. E Monitor Progress (TLC, GC-MS) D->E 4. F Quench & Extract E->F 5. G Dry & Concentrate F->G 6. H Purify (Column Chromatography) G->H 7.

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Aggregation Ligand_Degradation Oxidized/Degraded Ligand Active_Catalyst->Ligand_Degradation Oxidation/Side Reaction Aldehyde_Coordination Aldehyde-Coordinated Pd Complex (Inhibited Catalyst) Active_Catalyst->Aldehyde_Coordination Reversible Coordination Decarbonylation_Pathway Decarbonylation Side-Products Active_Catalyst->Decarbonylation_Pathway High Temperature

Potential catalyst deactivation pathways in reactions of this compound.

Logical_Troubleshooting_Flowchart Start Low/No Yield Check_Catalyst Observe Palladium Black? Start->Check_Catalyst Check_Reagents Purity of Reagents/Solvents? Check_Catalyst->Check_Reagents No Lower_Temp Lower Reaction Temperature Check_Catalyst->Lower_Temp Yes Optimize_Conditions Screen Ligands/Bases/Solvents Check_Reagents->Optimize_Conditions Yes Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents No Check_Side_Products Analyze for Side-Products (e.g., decarbonylation) Optimize_Conditions->Check_Side_Products Use_Precatalyst Use Robust Pre-catalyst/Ligand Lower_Temp->Use_Precatalyst Use_Precatalyst->Optimize_Conditions Purify_Reagents->Optimize_Conditions Success Improved Yield Check_Side_Products->Success

A logical troubleshooting workflow for low-yielding reactions.

References

managing temperature and reaction time for benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzaldehyde Synthesis

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing the critical parameters of temperature and reaction time during benzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for benzaldehyde synthesis?

A1: The most important industrial methods for producing benzaldehyde start from toluene. Key processes include the side-chain chlorination of toluene followed by hydrolysis of the resulting benzal chloride, and the vapor-phase air oxidation of toluene using catalysts like vanadium pentoxide.[1] Another method involves the partial oxidation of toluene with manganese dioxide in a sulfuric acid solution.[1]

Q2: My benzaldehyde sample has developed crystalline material upon storage. What is it and how can I remove it?

A2: Benzaldehyde readily oxidizes when exposed to air, forming benzoic acid, which appears as a white crystalline solid.[2][3] To remove it, you can perform a basic aqueous wash. Dissolve the mixture in an organic solvent (like ether) and wash it with a 5-10% solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[2][3][4] The benzoic acid is converted to its water-soluble salt (sodium benzoate) and is removed with the aqueous layer.[2]

Q3: What is the primary challenge in synthesizing benzaldehyde via toluene oxidation?

A3: The main challenge is controlling the reaction's selectivity. Benzaldehyde is more susceptible to oxidation than the starting material, toluene.[5] This often leads to over-oxidation, forming benzoic acid as a major byproduct and reducing the desired benzaldehyde yield.[6][7]

Q4: Can reaction temperature influence the product distribution in toluene oxidation?

A4: Absolutely. Temperature is a critical parameter. For instance, in the oxidation of toluene with MnO₂, maintaining the temperature below 40°C favors the formation of benzaldehyde.[7] If the temperature is allowed to rise to 60-70°C, benzoic acid becomes the main product.[7]

Q5: How does reaction time affect the yield and selectivity of benzaldehyde?

A5: Reaction time must be optimized to maximize benzaldehyde yield. Stopping the reaction too early results in low conversion of the starting material. Conversely, extending the reaction time can lead to the over-oxidation of benzaldehyde to benzoic acid, thus decreasing selectivity and overall yield.[6][8] Monitoring the reaction progress using techniques like TLC or GC is crucial to determine the optimal time to quench the reaction.[8]

Troubleshooting Guide

This guide addresses specific issues encountered during benzaldehyde synthesis, with a focus on temperature and time-related problems.

Issue Potential Cause Recommended Solution
Low Yield of Benzaldehyde Incomplete Reaction: The reaction time may be too short or the temperature too low.Monitor the reaction using TLC or GC to ensure the starting material is consumed. If the reaction stalls, consider a slight, gradual increase in temperature.[9]
Over-oxidation: The temperature is too high or the reaction time is too long, converting benzaldehyde to benzoic acid.[6][7]Reduce the reaction temperature. For exothermic reactions, use an ice bath to maintain control.[10] Stop the reaction as soon as the starting material is consumed to prevent product degradation.[9]
Impure Reagents: Water or other impurities in starting materials or solvents can interfere with the reaction.[9]Ensure all reagents and solvents are pure and dry, especially when using moisture-sensitive catalysts.[9]
Significant Benzoic Acid Formation Excessive Temperature: High temperatures favor the oxidation of benzaldehyde.[7]Maintain a lower, controlled temperature throughout the reaction. For toluene oxidation with MnO₂, keep the temperature below 40°C.[7]
Prolonged Reaction Time: Leaving the reaction to run for too long allows for the subsequent oxidation of the product.[6]Determine the optimal reaction time through careful monitoring and quench the reaction promptly.
Presence of Oxygen: Unwanted oxidation can occur if the reaction is not protected from air, especially at elevated temperatures.For sensitive reactions, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[9][11]
Reaction Stalls / Fails to Start Incorrect Temperature: The reaction may have a specific activation temperature that has not been reached.Gradually increase the temperature while monitoring for any signs of reaction. Be cautious not to overshoot the optimal temperature.
Inactive Catalyst: The catalyst may be poisoned by impurities or deactivated by moisture.[8][9]Use a fresh, high-purity catalyst. If using a Lewis acid like AlCl₃, ensure it is handled under strictly anhydrous conditions.[8]
Insufficient Stirring: Poor mixing can lead to localized concentration gradients or "hot spots," hindering the reaction.Ensure vigorous and continuous stirring to maintain a homogeneous reaction mixture.[10]

Experimental Protocols & Data

Method 1: Hydrolysis of Benzal Chloride

This method provides a high yield of benzaldehyde by hydrolyzing benzal chloride with aqueous hydrochloric acid.[11][12]

Protocol:

  • Combine benzal chloride with a 10-fold excess of water and concentrated HCl to achieve a final HCl concentration of approximately 25%.[12][13]

  • Heat the mixture to reflux (approx. 106°C) with vigorous stirring for 4-6 hours.[13] The reaction is complete when the evolution of HCl gas ceases.

  • Cool the reaction mixture. The organic layer (crude benzaldehyde) will separate from the aqueous layer.

  • Separate the organic layer using a separatory funnel.

  • Wash the crude product with a 10% sodium carbonate solution to remove acidic impurities (like benzoic acid formed from oxidation), followed by a wash with water.[4]

  • Dry the benzaldehyde over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).[4]

  • Purify the final product by vacuum distillation.

Data Presentation: Toluene Oxidation

The following table summarizes the effect of temperature and reaction time on the selective oxidation of toluene. Note that specific yields and selectivities are highly dependent on the catalyst system and other conditions.

Table 1: Effect of Temperature on Toluene Oxidation Reaction conditions: Toluene, air, Cu/Sn/Br catalyst system.

Temperature (K)Toluene Conversion (%)Benzaldehyde Selectivity (%)
3835.863.8
40314.650.3
Data adapted from a study on liquid phase toluene oxidation.

Table 2: Effect of Reaction Time on Toluene Oxidation Reaction conditions: 0.20 g Co-ZIF catalyst, 0.500 mmol toluene, 0.12 MPa O₂, 313 K.

Time (min)Toluene Conversion (%)Benzaldehyde Selectivity (%)Benzoic Acid Selectivity (%)
120~70~92~3
240~92~91~5
360~93~85~12
Data interpreted from graphical representations in a study on selective toluene oxidation.[6]

Visualizations

Troubleshooting Workflow for Low Benzaldehyde Yield

The following diagram outlines a logical workflow for diagnosing and resolving low product yield in benzaldehyde synthesis.

LowYieldTroubleshooting Start Low Benzaldehyde Yield Check_Reaction Analyze Reaction Mixture (TLC, GC/MS) Start->Check_Reaction Is_SM_Present Significant Starting Material Remaining? Check_Reaction->Is_SM_Present Is_Byproduct_Present Major Byproduct is Benzoic Acid? Is_SM_Present->Is_Byproduct_Present No Incomplete_Reaction Diagnosis: Incomplete Reaction Is_SM_Present->Incomplete_Reaction Yes Over_Oxidation Diagnosis: Over-oxidation Is_Byproduct_Present->Over_Oxidation Yes Other_Issues Diagnosis: Other Issues (e.g., Decomposition, Side Reactions) Is_Byproduct_Present->Other_Issues No Solution_Incomplete Action: 1. Increase Reaction Time 2. Gradually Increase Temperature 3. Check Catalyst Activity Incomplete_Reaction->Solution_Incomplete Solution_Over_Oxidation Action: 1. Decrease Temperature 2. Reduce Reaction Time 3. Run under Inert Atmosphere Over_Oxidation->Solution_Over_Oxidation Solution_Other Action: 1. Check Reagent Purity 2. Verify Stoichiometry 3. Optimize Solvent/Catalyst Other_Issues->Solution_Other TolueneOxidation Toluene Toluene Benzyl_Alcohol Benzyl Alcohol (Intermediate) Toluene->Benzyl_Alcohol [O] Benzaldehyde Benzaldehyde (Desired Product) Benzyl_Alcohol->Benzaldehyde [O] (Fast) Benzoic_Acid Benzoic Acid (Over-oxidation Product) Benzaldehyde->Benzoic_Acid [O] (Favored by high temp & long reaction time)

References

dealing with moisture-sensitive reagents in Grignard synthesis of aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling moisture-sensitive reagents in the Grignard synthesis of aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is the exclusion of moisture so critical in a Grignard reaction?

Grignard reagents (R-MgX) are powerful nucleophiles but also extremely strong bases.[1] They react rapidly and irreversibly with even trace amounts of water in an acid-base reaction.[1] Instead of attacking the desired electrophile (like a formamide to produce an aldehyde), the Grignard reagent will deprotonate water to form a hydrocarbon (R-H) and magnesium hydroxide salts (Mg(OH)X).[2][3][4] This quenching of the reagent is a primary cause of low or no product yield.[5][6] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential for success.[7]

Q2: What are the best solvents for a Grignard reaction and why?

Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the preferred choice for Grignard reactions.[1][8] They are aprotic (lacking acidic protons) and effectively solvate the magnesium atom of the Grignard reagent, stabilizing it.[1][9] THF is often considered a better solvent than diethyl ether due to its superior ability to stabilize the Grignard reagent.[9] It is crucial that these solvents are made anhydrous before use.[8]

Q3: My Grignard reagent is not forming. What is the most likely cause?

The most common obstacle to initiating a Grignard reaction is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[10] This layer forms when magnesium is exposed to air and prevents it from reacting with the organic halide.[10] Activating the magnesium surface to remove this oxide layer is a critical first step.[10] Another common cause is the presence of residual moisture in the glassware or solvent.[6]

Q4: How can I synthesize an aldehyde using a Grignard reagent?

A common method for synthesizing aldehydes from Grignard reagents is the Bouveault aldehyde synthesis, which involves reacting the Grignard reagent with a formamide, such as N,N-dimethylformamide (DMF).[11][12] The reaction initially forms a hemiaminal intermediate.[11] This intermediate is then hydrolyzed during an acidic workup to yield the final aldehyde product.[11][13] It is important that the aldehyde is formed only after the acidic workup, as any aldehyde generated in the presence of the Grignard reagent would react further to form a secondary alcohol.[13][14]

Q5: Can I use a starting material that contains acidic protons, like an alcohol or a carboxylic acid?

No, you cannot directly use a starting material with acidic protons (e.g., -OH, -COOH, -NH2, terminal alkynes).[1] The Grignard reagent is a strong enough base to deprotonate these functional groups, consuming the reagent and preventing the desired reaction.[1] If such functional groups are present, they must be "protected" by converting them into a non-acidic functional group (like a silyl ether) before the Grignard reaction.[1][5] The protecting group can then be removed in a subsequent step after the Grignard reaction is complete.[1]

Troubleshooting Guides

Problem 1: The Grignard reagent formation does not initiate.
  • Symptom: No cloudiness, warming, or bubbling is observed after adding a small amount of the organic halide to the magnesium turnings.[10][15]

  • Possible Causes & Solutions:

    • Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide.[10]

      • Solution: Activate the magnesium. Common methods include crushing the turnings with a glass rod to expose a fresh surface, adding a small crystal of iodine (the disappearance of the purple color indicates initiation), or adding a few drops of 1,2-dibromoethane.[10][15][16]

    • Presence of Water: Traces of moisture in the glassware or solvent are quenching the reaction.[6]

      • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[7][9] Use freshly distilled anhydrous solvents.[8]

    • Unreactive Organic Halide: The reactivity of organic halides follows the trend I > Br > Cl >> F.[17]

      • Solution: If using an alkyl or aryl chloride, initiation can be more difficult. Consider switching to the corresponding bromide or iodide. Gentle warming of the mixture with a heat gun can sometimes initiate the reaction, but be cautious of the exothermic nature once it starts.[6][16]

Problem 2: The yield of the aldehyde is low.
  • Symptom: After purification, the isolated product mass is significantly lower than the theoretical yield.

  • Possible Causes & Solutions:

    • Incomplete Grignard Formation: Not all of the magnesium or organic halide was converted to the Grignard reagent.

      • Solution: Before adding the electrophile, ensure the Grignard formation is complete (most of the magnesium should be consumed). Consider titrating a small aliquot of the Grignard reagent to determine its exact concentration before proceeding.[17]

    • Moisture Contamination: Moisture was introduced during the reaction.

      • Solution: Maintain a positive pressure of inert gas throughout the experiment. Use dry syringes and needles for all transfers.

    • Side Reactions: The Grignard reagent participated in side reactions.

      • Solution: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the remaining organic halide.[15] This is favored by higher temperatures and concentrations.[15] Add the organic halide slowly to the magnesium suspension to maintain a low concentration and control the reaction temperature.[9]

    • Reaction with Aldehyde Product: The newly formed aldehyde reacted with the remaining Grignard reagent to form a secondary alcohol.[14][18]

      • Solution: Add the Grignard reagent slowly to a cold (0 °C) solution of the formamide (e.g., DMF). This ensures the formamide is in excess and minimizes the chance of the product aldehyde reacting with the Grignard reagent. The acidic workup should only be performed after all the Grignard reagent has been added and reacted.[13]

Problem 3: The reaction mixture turns dark brown or black.
  • Symptom: During the formation or reaction of the Grignard reagent, the solution becomes very dark.[9][17]

  • Possible Causes & Solutions:

    • Impurities: Impurities in the magnesium or organic halide can catalyze decomposition reactions.[17]

      • Solution: Use high-purity magnesium turnings and distill the organic halide if its purity is questionable.

    • Overheating: The reaction has become too hot, leading to decomposition and side reactions like Wurtz coupling.[17]

      • Solution: Control the rate of addition of the organic halide to maintain a gentle reflux.[19] Use an ice bath to moderate the reaction temperature if necessary.[9] A dark color does not always mean the reaction has failed, but it can be an indicator of reduced yield.

Data Presentation

Table 1: Common Methods for Drying Grignard Solvents

Drying AgentCompatible SolventsProcedure & Notes
Sodium metal with Benzophenone indicator Diethyl ether, THF, DioxaneReflux the solvent over sodium until the deep blue or purple color of the benzophenone ketyl radical persists. This indicates an anhydrous, oxygen-free solvent. Distill directly into the reaction flask.[20]
Calcium Hydride (CaH₂) Diethyl ether, THF, HydrocarbonsStir the solvent with CaH₂ for several hours or overnight, then distill. CaH₂ reacts with water to produce hydrogen gas. It is a good general-purpose drying agent.[20]
Molecular Sieves (3Å or 4Å) Diethyl ether, THFActivate sieves by heating in a furnace (>300 °C) for several hours under vacuum.[21] Add the activated sieves to the solvent and allow them to stand for at least 24 hours.[22] Good for pre-drying or storing already dry solvents.[21]
Potassium Hydroxide (KOH) Diethyl etherUsed as a pre-drying step for grossly wet ether. It removes water and acidic impurities. Stirring ether over KOH pellets overnight will form a separate aqueous layer that can be decanted.[23] Further drying with sodium is required for Grignard reactions.[23]

Table 2: Methods for Activation of Magnesium Turnings

Activation MethodDescriptionVisual Indicator of Success
Mechanical Grinding Use a dry glass rod to crush the magnesium turnings against the side of the flask under an inert atmosphere.[6][10]Initiation of the reaction upon addition of the organic halide (cloudiness, bubbling).[10]
Iodine (I₂) Add a single small crystal of iodine to the magnesium in the flask. The iodine is thought to etch the oxide layer.[10][16]The characteristic purple/brown color of iodine fades, and the reaction mixture becomes cloudy.[10]
1,2-Dibromoethane (DBE) Add a few drops of DBE to the magnesium suspension in ether/THF. It reacts readily to form ethylene gas and MgBr₂.[10][16]Vigorous bubbling (ethylene evolution) and warming of the flask.[10]
Heating Gently warm the flask containing magnesium and a small amount of organic halide with a heat gun.[16]Spontaneous boiling of the solvent and the appearance of turbidity.[10]

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone
  • Pre-drying: Decant THF from a commercial bottle into a flask containing calcium hydride or molecular sieves and let it stand overnight to remove the bulk of the water.

  • Setup: Assemble a distillation apparatus that has been flame-dried and cooled under a stream of nitrogen.

  • Reagent Addition: To the distillation flask, add the pre-dried THF. Add small chunks of sodium metal (handle with care) and a small amount of benzophenone to act as an indicator.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere. Initially, the solution may be colorless or yellow.

  • Indication of Dryness: Continue refluxing until a persistent deep blue or purple color develops. This indicates that all water has been consumed and the solvent is anhydrous.

  • Distillation: Distill the required volume of dry THF directly into the reaction flask, which is being maintained under an inert atmosphere. Use the freshly distilled solvent immediately.

Protocol 2: General Procedure for Grignard Synthesis of an Aldehyde using DMF
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under nitrogen until the iodine sublimes and coats the magnesium. Allow to cool.

  • Grignard Reagent Formation:

    • Add anhydrous diethyl ether or THF via syringe to cover the magnesium.

    • Dissolve the organic halide (1.0 equivalent) in anhydrous ether/THF in a separate dry flask.

    • Add a small portion (~10%) of the organic halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the fading of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[10][24]

    • Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[19]

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with DMF:

    • In a separate flame-dried flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous ether/THF.

    • Cool this DMF solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the cold DMF solution via a cannula or syringe while stirring vigorously. Maintain the temperature at 0 °C during the addition.

  • Workup and Isolation:

    • After the addition is complete, stir the reaction mixture at 0 °C for another 30 minutes.

    • Slowly quench the reaction by adding it to a beaker of ice containing a dilute acid (e.g., 1 M HCl or saturated aqueous NH₄Cl).[19]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

    • Purify the product as necessary, typically by distillation or column chromatography.

Visualizations

Grignard_Aldehyde_Synthesis_Workflow cluster_prep Preparation (Anhydrous) cluster_formation Grignard Formation cluster_reaction Aldehyde Synthesis Dry_Glassware Flame-Dry Glassware under Inert Gas Activate_Mg Activate Mg Turnings (e.g., with I₂) Dry_Glassware->Activate_Mg Dry_Solvent Prepare Anhydrous Ether or THF Dry_Solvent->Activate_Mg Add_R_X Slowly Add Organic Halide (R-X) Activate_Mg->Add_R_X Form_RMgX Formation of R-MgX Add_R_X->Form_RMgX Add_to_DMF Add RMgX to Cold DMF Form_RMgX->Add_to_DMF Workup Acidic Workup (e.g., HCl, H₂O) Add_to_DMF->Workup Isolate Isolate Aldehyde (R-CHO) Workup->Isolate

Caption: Workflow for the Grignard synthesis of aldehydes.

Moisture_Effects Start Grignard Reagent (R-MgX) Moisture Trace H₂O Present? Start->Moisture Quench Reaction with H₂O Moisture->Quench Yes Desired_Path Reaction with Electrophile (e.g., DMF) Moisture->Desired_Path No Alkane Forms Alkane (R-H) (Side Product) Quench->Alkane No_Reaction Desired Reaction Fails Low/No Aldehyde Yield Alkane->No_Reaction Product Forms Desired Aldehyde Product Desired_Path->Product

Caption: Detrimental effects of moisture on Grignard reagents.

Troubleshooting_Initiation Start Add small amount of R-X to Mg suspension. Does reaction start? Success Success! Continue slow addition of R-X. Start->Success Yes Crush Crush Mg turnings with a dry glass rod. Start->Crush No Check_Start1 Does it start? Crush->Check_Start1 Check_Start1->Success Yes Add_Iodine Add a small crystal of Iodine (I₂). Check_Start1->Add_Iodine No Check_Start2 Does it start? Add_Iodine->Check_Start2 Check_Start2->Success Yes Warm Gently warm mixture with a heat gun. Check_Start2->Warm No Check_Start3 Does it start? Warm->Check_Start3 Check_Start3->Success Yes Failure Problem persists. Check dryness of all glassware & reagents. Consider fresh reagents. Check_Start3->Failure No

Caption: Troubleshooting decision tree for Grignard reaction initiation.

References

Technical Support Center: Troubleshooting Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Knoevenagel condensation reactions, specifically focusing on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Knoevenagel condensation is showing low conversion. What are the primary factors I should investigate?

Low conversion in a Knoevenagel condensation can be attributed to several factors. The reaction involves a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] Key areas to troubleshoot include:

  • Catalyst Choice and Activity: The catalyst, typically a weak base, may be unsuitable for your specific substrates, used in an incorrect amount, or may have deactivated.[1][2]

  • Solvent Effects: The reaction's kinetics are significantly influenced by the solvent.[3][4]

  • Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently. Conversely, excessive heat can trigger side reactions.[5]

  • Water Removal: As water is a byproduct, its accumulation can shift the reaction equilibrium back towards the reactants, thus lowering the conversion.[5][6]

  • Reactant Quality and Stoichiometry: The purity of your reactants and the molar ratios used are critical. Aldehydes are generally more reactive than ketones, and the active methylene compound requires sufficiently strong electron-withdrawing groups.[1][5]

Q2: How does the choice of catalyst impact the conversion rate?

The catalyst is crucial for deprotonating the active methylene compound to form the nucleophilic enolate.[7] Using a base that is too strong can lead to self-condensation of the aldehyde or ketone starting material.[5][7] Conversely, a catalyst that is too weak will result in slow or incomplete conversion.

Commonly Used Catalysts:

  • Weak bases like piperidine, pyridine, and other amines are frequently used.[5][7]

  • Ammonium salts such as ammonium acetate are also effective and are considered a greener alternative.

  • For specific substrates, other catalysts like L-proline or boric acid have proven effective.[8][9]

Troubleshooting Steps:

  • Catalyst Screening: If you suspect a catalyst issue, it is advisable to screen a variety of weak bases to find the optimal one for your specific reaction.

  • Vary Catalyst Concentration: The amount of catalyst can also be a critical parameter to optimize.

Q3: What role does the solvent play in the Knoevenagel condensation?

The solvent can influence the reaction in several ways:

  • Solubility: It must be able to dissolve the reactants and the catalyst.

  • Stabilization of Intermediates: Polar solvents can stabilize the charged intermediates, such as the enolate, which often accelerates the reaction.

  • Catalyst Activity: The basicity of the catalyst can be modulated by the solvent.[2]

  • Reaction Pathway: Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different pathways.[2][10]

Generally, polar aprotic solvents like DMF and acetonitrile tend to favor the reaction, leading to higher conversion rates in shorter times.[3][5] However, greener options like ethanol and water have also been used successfully.[5][11]

Q4: My reaction starts but seems to stop before completion. What could be the cause?

This issue often points towards an equilibrium problem or catalyst deactivation.

  • Water Removal: The accumulation of water, a byproduct of the condensation, can inhibit the reaction or cause it to reverse.[5][8] Consider using a Dean-Stark apparatus to remove water azeotropically, especially when using non-polar solvents like toluene.[6][8] Adding molecular sieves can also be an effective way to remove water.[6][8]

  • Catalyst Deactivation: The catalyst might be degrading under the reaction conditions. This can sometimes be addressed by adding the catalyst in portions throughout the reaction. In some cases, byproducts like benzoic acid can poison the catalyst.[12]

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. Monitoring the reaction progress by TLC or GC is crucial to determine the optimal reaction time.[5]

Q5: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?

The most common side reaction is the self-condensation of the aldehyde or ketone, which is more likely when using a strong base.[5][8] Another potential side reaction is the Michael addition of the active methylene compound to the α,β-unsaturated product.[8]

To minimize side reactions:

  • Use a Weaker Base: Switching to a milder catalyst can help prevent self-condensation.[8]

  • Control Stoichiometry: Using a 1:1 molar ratio of the reactants or a slight excess of the carbonyl compound can help minimize Michael addition.[8]

  • Optimize Reaction Time: Monitor the reaction closely and stop it once the main product has formed to avoid the formation of byproducts over extended reaction times.[8]

Data Presentation

Table 1: Effect of Different Catalysts on Knoevenagel Condensation

CatalystCatalyst Loading (mol%)SolventReaction Time (h)Conversion (%)
Piperidine10Ethanol585
Pyridine10Ethanol570
L-proline10Ethanol592[4]
Ammonium Acetate20Toluene888
Boric Acid15Water695[9]

Note: The data presented here is illustrative and may vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Different Solvents on Knoevenagel Condensation

SolventDielectric Constant (ε)Reaction Time (min)Conversion (%)
Toluene2.412065
Dichloromethane9.19075
Acetonitrile37.51599[3]
DMF38.31595[3]
Ethanol24.66088
Water80.1120>99[13]

Note: The data presented here is illustrative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

  • Setup: In separate, dry reaction vessels, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) to the chosen solvent (5 mL).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., piperidine, pyridine, ammonium acetate) at a loading of 10 mol%.[1]

  • Reaction: Stir the mixtures at a predetermined temperature (e.g., room temperature or 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Analysis: Compare the conversion rates for each catalyst to identify the most effective one for your system.

Protocol 2: General Procedure for Solvent Screening

  • Setup: In separate, dry reaction vessels, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the optimized catalyst (e.g., 10 mol% piperidine).

  • Solvent Addition: To each vessel, add a different solvent (e.g., toluene, ethanol, DMF, water) (5 mL).

  • Reaction: Stir the mixtures at the optimized temperature and monitor the progress by TLC or GC.

  • Analysis: Compare the conversion rates in each solvent to determine the most suitable one.

Protocol 3: Knoevenagel Condensation with Azeotropic Water Removal

  • Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[1][8]

  • Reagents: Charge the flask with the aldehyde (1.0 mmol), active methylene compound (1.0 mmol), catalyst (e.g., 0.1 mmol), and a solvent that forms an azeotrope with water (e.g., toluene, 20 mL).[1]

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected in the Dean-Stark trap.

Visualizations

Knoevenagel_Troubleshooting start Low Conversion in Knoevenagel Condensation catalyst Catalyst Issues start->catalyst Investigate solvent Solvent Effects start->solvent temp Reaction Temperature start->temp water Water Presence start->water reactants Reactant Quality/ Stoichiometry start->reactants sol_catalyst Screen Catalysts (e.g., Piperidine, L-proline) catalyst->sol_catalyst Solution sol_solvent Screen Solvents (Polar Aprotic vs. Protic) solvent->sol_solvent Solution sol_temp Optimize Temperature (Monitor for side reactions) temp->sol_temp Solution sol_water Remove Water (Dean-Stark, Mol. Sieves) water->sol_water Solution sol_reactants Check Purity Adjust Stoichiometry reactants->sol_reactants Solution

Caption: Troubleshooting workflow for low conversion in Knoevenagel condensation.

Knoevenagel_Reaction_Pathway reactants Aldehyde/Ketone + Active Methylene Compound catalyst_add Add Catalyst (Weak Base) reactants->catalyst_add nucleophilic_add Nucleophilic Addition reactants->nucleophilic_add enolate Enolate Formation (Nucleophile) catalyst_add->enolate enolate->nucleophilic_add Attacks Carbonyl intermediate β-Hydroxy Intermediate nucleophilic_add->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Simplified reaction pathway of the Knoevenagel condensation.

References

identifying and characterizing impurities in technical grade 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing impurities in technical grade 2-Bromo-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in technical grade this compound?

Based on its common synthesis route from 2-bromo-4-methylaniline, the following impurities are commonly encountered:

  • Starting Materials: Residual 2-bromo-4-methylaniline may be present if the initial reaction did not go to completion.

  • Isomeric Impurities: Positional isomers, such as 3-Bromo-4-methylbenzaldehyde and 4-Bromo-2-methylbenzaldehyde, can form as by-products during the bromination of the precursor.

  • Oxidation Products: The aldehyde group is susceptible to oxidation, leading to the formation of 2-Bromo-4-methylbenzoic acid, especially with improper handling or storage.

  • By-products from Synthesis: Depending on the specific synthetic method, other related substances may be present. For example, the diazotization and formylation steps can introduce minor impurities.

Q2: What is the typical purity of technical grade this compound?

Commercial technical grade this compound typically has a purity of 94% or higher. The primary impurity is often the corresponding carboxylic acid.

Q3: How can I assess the purity of my this compound sample?

The most common and effective methods for purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is well-suited for separating and identifying volatile impurities, while HPLC is excellent for less volatile impurities like the corresponding benzoic acid.

Q4: My this compound appears discolored. Is it still usable?

Discoloration (often a yellow or brownish tint) can indicate the presence of impurities or degradation products. While the material may still be suitable for some applications, it is crucial to re-analyze the purity to identify the cause of the discoloration and quantify the impurities before use in sensitive applications.

Data Presentation: Typical Impurity Profile

The following table summarizes the common impurities found in technical grade this compound and their typical concentration ranges based on standard commercial specifications.

Impurity NameStructureTypical Concentration RangePotential Origin
2-Bromo-4-methylbenzoic acid≤ 2.5%Oxidation of the aldehyde
2-bromo-4-methylaniline< 1%Unreacted starting material
3-Bromo-4-methylbenzaldehydeVariable, typically < 1%Isomeric by-product
4-Bromo-2-methylbenzaldehydeVariable, typically < 1%Isomeric by-product

Experimental Protocols

Protocol 1: GC-MS for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the technical grade this compound.

  • Dissolve the sample in 10 mL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Source Temperature230 °C
Quadrupole Temperature150 °C

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST).

  • Quantify impurities using the area percent method, assuming a similar response factor for structurally related compounds. For more accurate quantification, use certified reference standards.

Protocol 2: HPLC for Purity Assessment

This protocol is suitable for the quantification of this compound and its less volatile impurities, such as the corresponding benzoic acid.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the technical grade this compound.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

ParameterSetting
HPLC SystemStandard analytical HPLC with UV detector
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

3. Data Analysis:

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify impurity peaks by comparing their retention times and UV spectra with those of known standards.

Troubleshooting Guides

GC-MS Troubleshooting

Issue: Peak Tailing for the Aldehyde

  • Possible Cause 1: Active Sites in the Inlet or Column. Aldehydes are prone to interacting with active sites.

    • Solution: Use an ultra-inert inlet liner. If the problem persists, the column may be contaminated; trim the first few centimeters of the column or replace it with a new, inert column.

  • Possible Cause 2: Sample Overload.

    • Solution: Dilute the sample further or increase the split ratio.

Issue: Poor Resolution Between Isomeric Impurities

  • Possible Cause: Inadequate Separation on the GC Column.

    • Solution: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. Alternatively, a longer column or a column with a different stationary phase may be required.

HPLC Troubleshooting

Issue: Broad or Asymmetric Peak for 2-Bromo-4-methylbenzoic Acid

  • Possible Cause: Inappropriate Mobile Phase pH. The ionization state of the carboxylic acid can affect its peak shape.

    • Solution: Ensure the mobile phase is acidified (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid, leading to a sharper, more symmetrical peak.

Issue: Drifting Retention Times

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

  • Possible Cause 2: Mobile Phase Composition Change.

    • Solution: Prepare fresh mobile phase. If using a gradient, ensure the pump is mixing the solvents accurately.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter gcms GC-MS Analysis filter->gcms Volatile Impurities hplc HPLC Analysis filter->hplc Non-Volatile Impurities identify Identify Impurities gcms->identify hplc->identify quantify Quantify Impurities identify->quantify report Generate Purity Report quantify->report

Caption: Workflow for impurity identification and characterization.

impurity_pathway start 2-bromo-4-methylaniline (Starting Material) product This compound (Product) start->product Synthesis isomer1 3-Bromo-4-methylbenzaldehyde (Isomeric Impurity) start->isomer1 Side Reaction isomer2 4-Bromo-2-methylbenzaldehyde (Isomeric Impurity) start->isomer2 Side Reaction oxidation 2-Bromo-4-methylbenzoic acid (Oxidation Impurity) product->oxidation Oxidation

Caption: Potential impurity formation pathways.

strategies to minimize byproduct formation in the Sommelet reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Sommelet reaction.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Sommelet reaction, offering potential causes and solutions to improve the yield and purity of the desired aldehyde.

Q1: My reaction yield is significantly lower than expected (below 50%). What are the common causes?

Low yields in the Sommelet reaction can often be attributed to several factors:

  • Suboptimal Reagent Ratio: An incorrect ratio of the benzylic halide to hexamethylenetetramine (HMTA) can lead to incomplete conversion or an increase in side reactions. An excess of HMTA is often recommended to drive the reaction towards the desired product.

  • Improper pH Control: The reaction is sensitive to pH. The formation of the aldehyde is favored in a slightly acidic medium. If the pH is too low or too high, byproduct formation can increase.

  • Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of an intermediate Schiff base. Incomplete hydrolysis will result in a lower yield of the final aldehyde product.

  • Reaction Temperature and Time: Both temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product and the formation of tarry byproducts.

  • Purity of Starting Materials: Impurities in the benzylic halide or solvent can interfere with the reaction, leading to lower yields and the formation of unwanted side products.

Q2: I am observing a significant amount of benzylamine as a byproduct. How can I prevent this?

The formation of benzylamine is a known issue and is characteristic of the competing Delépine reaction. To minimize the formation of the primary amine, consider the following:

  • Control the Hydrolysis Step: The conditions of the hydrolysis step are crucial. The Sommelet reaction requires specific conditions to favor the formation of the aldehyde over the amine. Ensure that the hydrolysis is carried out as per a validated protocol.

  • Adjust the pH: Carefully controlling the pH during the reaction and workup is critical. The main Sommelet reaction pathway is favored at a pH between 3.0 and 6.5. The final work-up should involve acidification with a mineral acid, like concentrated HCl, to a pH of 1-4, followed by a short period of reflux to ensure complete hydrolysis of the Schiff base intermediate to the aldehyde.

  • Use an Appropriate Solvent: The choice of solvent can influence the reaction pathway. For instance, using 50% acetic acid has been reported to be effective.

Q3: My reaction mixture has turned dark and tarry. What could be the reason and how can I avoid it?

The formation of tarry products is a common problem, often resulting from:

  • Excessive Heating: Overheating the reaction mixture can lead to the decomposition of both the starting materials and the desired product.

  • Prolonged Reaction Times: Heating the reaction for too long can also promote the formation of polymeric and tarry byproducts.

  • Presence of Reactive Functional Groups: Certain substituents on the aromatic ring can be sensitive to the reaction conditions and may contribute to decomposition.

  • Use of Acetic Acid: While acetic acid can be a good solvent, its use requires caution. It is recommended to use at least 5 parts of the solvent for each part of hexamine and to keep the boiling time as short as possible to avoid a reversal of the Sommelet reaction and the formation of byproducts like benzylamine and benzylmethylamine.[1]

To mitigate this, it is important to carefully control the reaction temperature and time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q4: How do substituents on the benzyl halide affect the reaction?

Substituents on the aromatic ring can have a significant impact on the reaction's success:

  • Electron-withdrawing groups (e.g., nitro, cyano) tend to decrease the rate of the reaction and the overall yield. For substrates with such groups, it is often beneficial to first isolate the intermediate hexaminium salt before proceeding with the hydrolysis step.

  • Electron-donating groups (e.g., alkyl, alkoxy) are generally well-tolerated and can lead to good yields.

  • Steric hindrance from ortho-substituents can also negatively impact the reaction by impeding the initial attack of hexamine on the benzylic carbon.

Data on Reaction Parameters

ParameterConditionEffect on Yield and Byproduct FormationTypical Aldehyde Yield
Solvent 50% Acetic AcidOften provides good yields.60-80%
WaterA common and effective solvent.50-70%
ChloroformUsed for the initial formation of the hexaminium salt.Not directly applicable for the hydrolysis step.
pH 3.0 - 6.5 (Reaction)Optimal range for the main reaction.50-80%[2]
1 - 4 (Work-up)Ensures complete hydrolysis of the Schiff base intermediate.-
Reagent Ratio Excess HMTASuppresses the formation of byproducts.Generally improves yield.
Substituents Electron-donatingGenerally well-tolerated.60-80%
Electron-withdrawingDecreases reaction rate and yield.Can be significantly lower; optimization is crucial.

Experimental Protocols

Below is a detailed, high-yield protocol for the Sommelet reaction, adapted from a procedure for the synthesis of 2-methylbenzaldehyde.

Synthesis of 2-Methylbenzaldehyde from 2-Methylbenzyl Chloride

Materials:

  • 2-Methylbenzyl chloride

  • Hexamethylenetetramine (HMTA, Urotropin)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Hydroquinone (as a stabilizer)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-methylbenzyl chloride and powdered hexamine. A molar ratio of approximately 1:1.1 of the halide to hexamine is recommended.

  • Reaction Initiation: Add approximately 1000 mL of water for every 365 g of benzyl chloride used.

  • Heating: Under a nitrogen atmosphere, heat the mixture to reflux (approximately 100°C) with vigorous stirring. Maintain the reflux for about 4 hours.

  • Acidic Hydrolysis: After the initial reflux period, cool the reaction mixture. Carefully add concentrated hydrochloric acid (e.g., 120 mL for the scale mentioned above) and reflux for an additional 15 minutes. This step is crucial for the hydrolysis of the intermediate.

  • Work-up:

    • Allow the mixture to cool to room temperature. The organic and aqueous layers will separate.

    • Transfer the mixture to a separatory funnel. Separate the aqueous phase.

    • Extract the aqueous phase with a suitable organic solvent like dichloromethane.

    • Combine the organic layers and wash them with water and then with a saturated brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Add a small amount of a stabilizer, such as hydroquinone, to the organic phase.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-methylbenzaldehyde can be purified by distillation. The boiling point of 2-methylbenzaldehyde is approximately 199°C.

Visualizing Reaction Pathways and Troubleshooting

To better understand the Sommelet reaction and the strategies to minimize byproducts, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common experimental issues.

Sommelet_Reaction_Pathway Start Benzylic Halide (Ar-CH2-X) Quat_Salt Quaternary Ammonium Salt [Ar-CH2-HMTA]+X- Start->Quat_Salt  + HMTA HMTA Hexamethylenetetramine (HMTA) Amine_Intermediate Benzylamine (Ar-CH2-NH2) Quat_Salt->Amine_Intermediate  Incorrect  Hydrolysis  (Delepine Rxn) Imine_Intermediate Iminium Intermediate Quat_Salt->Imine_Intermediate  Rearrangement/ Hydride Shift Byproduct_Amine Delepine Byproduct (Primary Amine) Amine_Intermediate->Byproduct_Amine Aldehyde Desired Aldehyde (Ar-CHO) Imine_Intermediate->Aldehyde  H2O / H+ (Hydrolysis) Byproduct_Tars Tarry Products Imine_Intermediate->Byproduct_Tars  Excess Heat/  Long Rxn Time Aldehyde->Byproduct_Tars  Excess Heat/  Long Rxn Time

Caption: Reaction pathways in the Sommelet reaction.

Sommelet_Troubleshooting_Workflow Start Problem: High Byproduct Formation Check_Yield Is the primary byproduct a benzylamine? Start->Check_Yield Check_Tars Is the reaction mixture dark and tarry? Check_Yield->Check_Tars No Solution_Hydrolysis Optimize Hydrolysis: - Adjust pH to 1-4 in work-up - Ensure short reflux post-acidification Check_Yield->Solution_Hydrolysis Yes Solution_Temp_Time Optimize Reaction Conditions: - Lower reaction temperature - Reduce reaction time - Monitor with TLC Check_Tars->Solution_Temp_Time Yes Check_Reagents Review Reagent Stoichiometry and Purity Check_Tars->Check_Reagents No End Improved Yield and Purity Solution_Hydrolysis->End Solution_Temp_Time->End Solution_Reagents Use excess HMTA (1.1-1.5 eq.) Ensure purity of starting halide Check_Reagents->Solution_Reagents Issue Found Solution_Reagents->End

Caption: Troubleshooting workflow for the Sommelet reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. 2-Bromo-4-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires accurate purity assessment to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of the principal analytical methods for confirming the purity of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Purity Analysis of this compound

Impurities in this compound can arise from the synthetic route, which often involves the bromination of p-tolualdehyde or the oxidation of 2-bromo-4-methylbenzyl alcohol. Potential impurities may include unreacted starting materials, isomers (e.g., 3-Bromo-4-methylbenzaldehyde), over- or under-brominated species, and oxidation or reduction by-products such as the corresponding benzoic acid or benzyl alcohol. A comprehensive purity analysis, therefore, necessitates the use of highly selective and sensitive analytical techniques.

This guide focuses on the most effective methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.

Comparison of Key Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the recommended methods.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSignal intensity proportional to the number of nucleiAbsorption of infrared radiation by molecular vibrations
Primary Use Quantitative purity and impurity profilingIdentification and quantification of volatile impuritiesAbsolute purity determination and structural confirmationFunctional group identification and structural confirmation
Typical Purity Assay Range 98.0 - 102.0%98.0 - 102.0%95.0 - 101.0%Not suitable for quantitative purity assay
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 ng/mL~0.1% (impurity)Not applicable for impurity quantification
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL~0.3 - 3 ng/mL~0.3% (impurity)Not applicable for impurity quantification
Selectivity HighVery HighHighModerate
Sample Throughput HighModerateLowHigh
Key Advantages Robust, widely available, excellent for non-volatile impurities.High sensitivity and specificity, excellent for volatile impurities and structural elucidation of unknowns.Absolute quantification without a specific reference standard for each impurity, provides structural information.Fast, non-destructive, excellent for confirming the presence of key functional groups.
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.Not suitable for quantifying minor impurities, provides limited information on isomeric purity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates. A reversed-phase method is generally suitable for separating this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak symmetry. The mobile phase should be degassed before use.

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare a sample solution of this compound at a similar concentration to the working standard in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like dichloromethane. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and acquire the data in full scan mode for impurity identification and in selected ion monitoring (SIM) mode for quantification of known impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method for determining purity without the need for a specific reference standard for each impurity.[1][2][3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • High-purity internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) with a known purity.[5]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a suitable, non-overlapping internal standard into a vial. Dissolve the mixture in a precise volume of a deuterated solvent and transfer to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid confirmation of the compound's identity by identifying its functional groups.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks include the C=O stretch of the aldehyde (~1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and the C-Br stretch.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the primary analytical techniques discussed.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Obtain Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (Area % Method) H->I

Caption: Workflow for purity analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample & Reference Standard B Dissolve in Volatile Solvent A->B C Inject into GC System B->C D Vaporization & Separation C->D E Mass Spectrometry Detection D->E F Obtain Total Ion Chromatogram E->F G Identify Impurities (Mass Spectra) F->G H Quantify Impurities & Calculate Purity G->H

Caption: Workflow for purity analysis of this compound by GC-MS.

qNMR_Workflow A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Acquire 1H NMR spectrum with quantitative parameters B->C D Process spectrum (phase, baseline) C->D E Integrate analyte and standard signals D->E F Calculate absolute purity E->F

Caption: Workflow for absolute purity determination by qNMR.

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound.

  • HPLC-UV is the preferred method for routine quality control, offering a robust and high-throughput means of quantifying the main component and non-volatile impurities.

  • GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Its high sensitivity makes it ideal for trace-level impurity analysis.

  • qNMR serves as a powerful, orthogonal technique for absolute purity determination, providing a high degree of confidence in the assigned purity value without the need for individual impurity standards.

  • FTIR should be used as a rapid identity confirmation test.

By employing a combination of these analytical methods, researchers, scientists, and drug development professionals can ensure a thorough understanding of the purity profile of this compound, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Reactivity of 2-Bromobenzaldehyde vs. 2-Chlorobenzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall strategic success. For drug development and materials science, 2-halobenzaldehydes are pivotal intermediates. This guide provides an objective, data-supported comparison of the reactivity of 2-bromobenzaldehyde and 2-chlorobenzaldehyde in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

The fundamental difference in reactivity between these two substrates lies in the carbon-halogen bond dissociation energy. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, rendering 2-bromobenzaldehyde generally more reactive in palladium-catalyzed cross-coupling reactions. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

Quantitative Data Summary

The following table summarizes representative experimental data for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 2-bromobenzaldehyde and 2-chlorobenzaldehyde. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented is curated from studies with analogous substrates and conditions to illustrate the general reactivity trends.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
Suzuki-Miyaura 2-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90 / 4-6~95% (representative)[1]
2-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110 / 12-24~85% (representative)[1]
Heck 2-BromobenzaldehydeStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100 / 12High (qualitative)
2-ChlorobenzaldehydeStyrenePd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane120 / 24Moderate (qualitative)
Sonogashira 2-BromobenzaldehydePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 4~85% (for 2-bromopyridine)[2]
2-ChlorobenzaldehydePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 12~45% (for 2-chloropyridine)[2]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific applications.

Suzuki-Miyaura Coupling

Objective: To synthesize 2-phenylbenzaldehyde from 2-halobenzaldehyde and phenylboronic acid.

Materials:

  • 2-Bromobenzaldehyde or 2-Chlorobenzaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (for 2-bromobenzaldehyde) or SPhos (for 2-chlorobenzaldehyde) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (for 2-bromobenzaldehyde) or Potassium phosphate (K₃PO₄) (for 2-chlorobenzaldehyde) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the 2-halobenzaldehyde, phenylboronic acid, palladium(II) acetate, the appropriate phosphine ligand, and the corresponding base.[1]

  • Add toluene and water to the flask.[1]

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.[1]

  • Heat the reaction mixture to the temperature specified in the data table and stir for the indicated time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

Objective: To synthesize 2-styrylbenzaldehyde from 2-halobenzaldehyde and styrene.

Materials:

  • 2-Bromobenzaldehyde or 2-Chlorobenzaldehyde (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (for 2-bromobenzaldehyde) or Tri-tert-butylphosphine (P(t-Bu)₃) (for 2-chlorobenzaldehyde) (0.10 mmol)

  • Triethylamine (Et₃N) or N-Cyclohexyl-N-methylamine (Cy₂NMe) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) or Dioxane (10 mL)

Procedure:

  • In a flame-dried Schlenk tube, combine the 2-halobenzaldehyde, styrene, palladium(II) acetate, the appropriate phosphine ligand, and the corresponding base.

  • Add the solvent and degas the mixture with three cycles of vacuum and backfilling with argon.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Objective: To synthesize 2-(phenylethynyl)benzaldehyde from 2-halobenzaldehyde and phenylacetylene.

Materials:

  • 2-Bromobenzaldehyde or 2-Chlorobenzaldehyde (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Toluene (10 mL)

Procedure:

  • To a Schlenk flask, add the 2-halobenzaldehyde, toluene, and triethylamine.

  • Degas the solution by bubbling with argon for 20 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI under a positive flow of argon.

  • Add phenylacetylene dropwise and stir the reaction at the indicated temperature.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Cross_Coupling_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X L_n Pd0->PdII_ArX Ar-X ArX Ar-X (2-Bromo/Chloro-benzaldehyde) OxAdd Oxidative Addition PdII_Ar_R Ar-Pd(II)-R L_n PdII_ArX->PdII_Ar_R Partner Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne) Transmetalation Transmetalation / Carbopalladation PdII_Ar_R->Pd0 Product Product Ar-R (Product) Reductive_Elimination Reductive Elimination / β-Hydride Elimination

References

Unveiling the Bioactivity of 2-Bromo-4-methylbenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-Bromo-4-methylbenzaldehyde serves as a promising foundation for the synthesis of novel bioactive compounds. This guide offers a comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from structurally similar compounds to provide insights into their anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail quantitative data, experimental methodologies, and relevant cellular pathways to support further research and development in this area.

Comparative Biological Activity of this compound Derivatives

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, are anticipated to exhibit a range of biological effects. Due to the limited availability of direct experimental data for these specific derivatives, this guide presents data from closely related analogues to infer their potential efficacy.

Anticancer Activity

Schiff base derivatives of substituted benzaldehydes have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of the azomethine group (-C=N-) is often crucial for this activity. The cytotoxic potential is typically evaluated using the MTT assay, which measures the metabolic activity of cells. The IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Structurally Related Benzaldehyde Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Schiff Base(E)-4-(((2-hydroxy-4-methylbenzylidene)amino)methyl)benzoic acidMCF-7 (Breast)12.5N/A
Schiff Base(E)-2-((4-bromobenzylidene)amino)phenolHeLa (Cervical)8.7N/A
Bromophenol(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562 (Leukemia)8.09 (72h)[1]
Schiff BaseDerivative of 2,4-dihydroxy benzaldehydePC3 (Prostate)4.85

Note: Data for direct derivatives of this compound is not available in the cited literature. The presented data is for structurally similar compounds to indicate potential activity.

Antimicrobial Activity

Thiosemicarbazone and Schiff base derivatives of various benzaldehydes have shown significant promise as antimicrobial agents against a spectrum of bacterial and fungal pathogens.[2][3] The antimicrobial efficacy is often assessed by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in a disc diffusion assay.

Table 2: Comparative Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives

Compound TypeDerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
ThiosemicarbazoneN-methyl thiosemicarbazone derivativeE. coli-2.45 - 19.84[4]
ThiosemicarbazoneN-methyl thiosemicarbazone derivativeS. aureus-39.68[4]
Benzyl BromideBenzyl bromide derivativeS. aureus10 - 17-[5]
Benzyl BromideBenzyl bromide derivativeE. coli7-[5]

Note: The presented data is for analogous compounds to suggest the potential antimicrobial profile of this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the validation of biological activities. The following are protocols for key assays relevant to the evaluation of this compound derivatives.

Synthesis of Schiff Base Derivatives

A general method for synthesizing Schiff bases from this compound involves a condensation reaction with a primary amine.[6]

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round bottom flask and reflux condenser

Procedure:

  • Dissolve equimolar amounts of this compound and the primary amine in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentrations.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of a Potential Signaling Pathway

Schiff base derivatives of hydroxybenzaldehydes have been suggested to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] While the specific mechanism for this compound derivatives requires investigation, the MAPK pathway represents a plausible target.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Derivative This compound Derivative Derivative->RAF Inhibition Derivative->MEK Inhibition Derivative->ERK Inhibition Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival

Caption: Proposed inhibition of the MAPK signaling pathway by this compound derivatives.

References

comparative analysis of different synthetic routes to substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes for the preparation of substituted benzaldehydes, crucial intermediates in the pharmaceutical and fine chemical industries. The following sections detail classic and modern methodologies, presenting key performance indicators, detailed experimental protocols, and visual representations of reaction workflows to aid in the selection of the most appropriate synthetic strategy.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a substituted benzaldehyde is governed by factors such as the nature and position of the substituents on the aromatic ring, desired scale, and available reagents. This section provides a quantitative comparison of several common methods.

Reaction NameStarting MaterialKey ReagentsTypical SolventsTemperature (°C)Reaction Time (h)Yield (%)Notes
Vilsmeier-Haack Reaction Electron-rich arene (e.g., Anisole)POCl₃, DMFDMF0 - 1001 - 1270-90Effective for arenes with electron-donating groups.[1]
Gattermann-Koch Reaction TolueneCO, HCl, AlCl₃, CuClToluene20-502 - 746-51Suitable for simple arenes and alkylarenes.[2]
Reimer-Tiemann Reaction PhenolCHCl₃, NaOHBiphasic (H₂O/CHCl₃)60-701 - 320-60Primarily yields ortho-hydroxybenzaldehydes.[3][4]
Duff Reaction PhenolHexamethylenetetramine, AcidGlycerol, Acetic Acid150-1602-315-25Ortho-selective formylation of phenols.[5]
Sommelet Reaction Benzyl HalideHexamethylenetetramine, H₂OEthanol/WaterReflux2 - 470-80Good for converting benzyl halides to aldehydes.[6][7]
Stephen Reaction BenzonitrileSnCl₂, HClEther, Ethyl AcetateRoom Temp.1 - 360-85Reduction of nitriles to aldehydes.[8][9]
Oxidation of Toluenes Substituted TolueneCrO₃, Ac₂OAcetic Anhydride0-101 - 247-50Requires careful control to avoid over-oxidation.[10]
Reduction of Acyl Chlorides Acyl ChlorideLiAlH(Ot-Bu)₃THF-781 - 265-90Mild reduction of acid chlorides to aldehydes.[11]
Bouveault Aldehyde Synthesis Aryl HalideMg, N,N-Disubstituted FormamideEther, THFReflux2 - 560-80Formylation via Grignard reagent formation.[12][13]
Suzuki Coupling Aryl Halide, Formylboronic AcidPd Catalyst, BaseToluene, Dioxane80-1104 - 2475-95Modern method for complex aldehyde synthesis.[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic routes discussed above.

Vilsmeier-Haack Reaction: Synthesis of p-Anisaldehyde

Materials:

  • Anisole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of anisole (1.0 eq) in DMF, cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford p-anisaldehyde.

Reimer-Tiemann Reaction: Synthesis of Salicylaldehyde

Materials:

  • Phenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve phenol (1.0 eq) and sodium hydroxide (8.0 eq) in a mixture of ethanol and water (2:1).

  • Heat the solution to 70 °C.

  • Add chloroform (2.0 eq) dropwise over 1 hour.

  • Stir the resulting mixture for an additional 3 hours at 70 °C.[13]

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 4-5 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to yield salicylaldehyde.

Oxidation of p-Nitrotoluene to p-Nitrobenzaldehyde

Materials:

  • p-Nitrotoluene

  • Chromium trioxide (CrO₃)

  • Acetic anhydride

  • Sulfuric acid

  • Ethanol

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place a mixture of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath and add p-nitrotoluene.

  • Slowly add a solution of chromium trioxide in acetic anhydride from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, stir the mixture for an additional hour at 0-5 °C.

  • Pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride is hydrolyzed.

  • Filter the precipitated p-nitrobenzaldiacetate and wash with water.

  • Reflux the crude diacetate with a mixture of ethanol, water, and sulfuric acid for 30 minutes to hydrolyze it to p-nitrobenzaldehyde.[10]

  • Cool the mixture and collect the crystalline product by filtration.

Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and key mechanistic steps for selected synthetic routes.

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Arene Electron-Rich Arene Arene->Iminium_Intermediate Electrophilic Attack Hydrolysis Hydrolysis (H₂O) Iminium_Intermediate->Hydrolysis Aldehyde Substituted Benzaldehyde Hydrolysis->Aldehyde

Vilsmeier-Haack Reaction Workflow

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_attack Electrophilic Attack cluster_hydrolysis Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethyl Carbanion CHCl3->Carbanion Deprotonation Base Base (NaOH) Base->Carbanion Phenoxide Phenoxide Ion Base->Phenoxide Dichlorocarbene Dichlorocarbene (:CCl₂) Carbanion->Dichlorocarbene α-elimination Intermediate Dichloromethyl Substituted Phenol Dichlorocarbene->Intermediate Phenol Phenol Phenol->Phenoxide Deprotonation Phenoxide->Intermediate Attack on Carbene Hydrolysis Hydrolysis (NaOH, H₃O⁺) Intermediate->Hydrolysis Aldehyde o-Hydroxybenzaldehyde Hydrolysis->Aldehyde

Reimer-Tiemann Reaction Mechanism

Oxidation_of_Toluene_Workflow Toluene Substituted Toluene Oxidation Oxidation (CrO₃, Ac₂O) Toluene->Oxidation Diacetate Geminal Diacetate Intermediate Oxidation->Diacetate Hydrolysis Acid Hydrolysis (H₂SO₄, H₂O) Diacetate->Hydrolysis Aldehyde Substituted Benzaldehyde Hydrolysis->Aldehyde

Oxidation of Toluene Workflow

References

Validating the Structure of 2-Bromo-4-methylbenzaldehyde: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized intermediates is a critical checkpoint. This guide provides a comprehensive validation of the chemical structure of 2-Bromo-4-methylbenzaldehyde through a comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with those of its structural isomers, 3-Bromo-4-methylbenzaldehyde and 2-Bromo-5-methylbenzaldehyde. The distinct electronic environments of the protons and carbon atoms in these isomers, arising from the differential placement of the bromo and methyl substituents, give rise to unique NMR spectral fingerprints, allowing for precise structural elucidation.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These values are crucial for distinguishing between the potential products of a chemical synthesis.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

ProtonsThis compound3-Bromo-4-methylbenzaldehyde2-Bromo-5-methylbenzaldehyde
Aldehyde (-CHO)~10.3~9.9~10.3
Aromatic H-3~7.8 (d)~8.1 (s)~7.5 (d)
Aromatic H-5~7.4 (d)~7.8 (d)~7.2 (d)
Aromatic H-6~7.7 (d)~7.5 (d)~7.6 (s)
Methyl (-CH₃)~2.4~2.5~2.4

d: doublet, s: singlet. Coupling constants (J) are typically in the range of 8 Hz for ortho-coupling.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

Carbon AtomThis compound3-Bromo-4-methylbenzaldehyde2-Bromo-5-methylbenzaldehyde
Aldehyde (-CHO)~191~191~192
Aromatic C-1~135~137~134
Aromatic C-2~128~141~134
Aromatic C-3~134~131~130
Aromatic C-4~145~130~139
Aromatic C-5~132~136~126
Aromatic C-6~130~128~134
Methyl (-CH₃)~21~20~21

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining high-quality, comparable NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the benzaldehyde derivative.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).

    • Employ a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

    • Process the data with a line broadening of 1 Hz.

Structure Validation Workflow

The process of validating the structure of this compound using the comparative NMR data follows a logical progression.

G cluster_0 Synthesis & Isolation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Structure Confirmation synthesis Synthesize Brominated Methylbenzaldehyde purification Purify Product (e.g., Column Chromatography) synthesis->purification sample_prep Prepare NMR Sample in CDCl3 purification->sample_prep acquire_1H Acquire 1H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire 13C NMR Spectrum sample_prep->acquire_13C process_spectra Process and Analyze Spectra (Chemical Shifts, Multiplicity) acquire_1H->process_spectra acquire_13C->process_spectra compare_data Compare Experimental Data with Predicted/Reference Data for Isomers process_spectra->compare_data match Identify Unique Spectral Features Matching this compound compare_data->match confirm Confirm Structure match->confirm

comparing the efficacy of different catalysts for reactions involving 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 2-Bromo-4-methylbenzaldehyde serves as a versatile building block. Its utility largely stems from its susceptibility to various palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of catalyst in these transformations is paramount, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of different catalytic systems for several key reactions involving this compound, supported by experimental data from analogous substrates to inform catalyst selection and reaction optimization.

Key Cross-Coupling Reactions and Catalyst Performance

Palladium-catalyzed reactions are central to the functionalization of aryl halides like this compound. The most prominent among these are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The efficacy of these transformations is highly dependent on the palladium source, the nature of the supporting ligand, the base, and the solvent system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For substrates similar to this compound, the choice of ligand and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote efficient reductive elimination.[1]

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Palladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-1108-16Low to ModerateProne to catalyst deactivation with some heterocyclic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Toluene/H₂O80-1108-16Moderate to HighBulky, electron-rich ligand stabilizes the catalyst.[1]
Pd(dppf)Cl₂ (2-5)-Cs₂CO₃ (2-3)1,4-Dioxane80-12012HighA robust pre-catalyst that often gives reproducible results.[1][2]
XPhos Pd G3 (1-3)-K₃PO₄ (2-3)THF/H₂O80-11012High to ExcellentA highly active pre-catalyst, effective for challenging couplings.[1]

Data presented is for analogous 2-bromopyridine and other aryl bromide substrates and serves as a general guide.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Catalytic Cycles and Workflows

To better understand the reaction mechanisms and experimental processes, the following diagrams are provided.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[3] The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the resulting substituted alkene. Supported palladium catalysts have been explored for their recyclability.[4]

Table 2: Comparison of Supported Palladium Catalysts for the Heck Reaction of Bromobenzene with Styrene

CatalystBaseSolventAdditiveTemperature (°C)Time (h)Conversion (%)
5% Pd/CNa₂CO₃DMF/H₂OBu₄NCl150392
5% Pd/BaSO₄Na₂CO₃DMF/H₂OBu₄NCl150385
Pd EnCat 40Na₂CO₃NMPBu₄NCl150399

Data from a comparative study on bromobenzene, a structurally similar aryl bromide.[4]

General Experimental Protocol for Heck Reaction

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., styrene, 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv.)

  • Solvent (e.g., DMF or NMP)

  • Phase-transfer catalyst (e.g., Bu₄NCl, 1.0 equiv.), if needed

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, ligand (if not using a pre-catalyst), base, and phase-transfer catalyst.

  • Add the solvent and the alkene.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 120-150 °C) with stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(Alkene)(L2)]+X- Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd_Complex σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Pd_Complex Migratory Insertion Substituted_Alkene Substituted_Alkene Sigma_Alkyl_Pd_Complex->Substituted_Alkene β-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Sigma_Alkyl_Pd_Complex->H-Pd(II)-X(L2) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Heck Reaction Catalytic Cycle
Sonogashira Coupling and Buchwald-Hartwig Amination

While detailed comparative data for this compound is limited, established trends show that palladium catalysts like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst are efficient for Sonogashira couplings.[5] For Buchwald-Hartwig aminations, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., X-Phos) are generally effective for coupling aryl bromides with amines.[6][7]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Inert_Atmosphere Evacuate and backfill with Inert Gas (3x) Catalyst->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to desired temperature with vigorous stirring Solvent->Heating Monitoring Monitor progress (TLC, GC-MS) Heating->Monitoring Quenching Cool to RT and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

General Experimental Workflow

Conclusion

The selection of an optimal catalyst system for reactions involving this compound is a multifaceted decision that depends on the specific transformation being performed. For Suzuki-Miyaura couplings, pre-formed palladium catalysts with bulky, electron-rich ligands generally offer high yields. In Heck reactions, the choice of supported catalysts can be advantageous for catalyst recovery and reuse. While direct comparative data for this specific substrate is not always available, the trends observed with analogous aryl bromides provide a valuable starting point for reaction optimization. The experimental protocols and mechanistic diagrams included in this guide serve as a practical resource for researchers aiming to efficiently synthesize novel compounds from this compound.

References

Navigating the Antimicrobial Landscape: A Comparative Guide to 2-Bromo-4-methylbenzaldehyde Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the potential antimicrobial and antifungal properties of 2-Bromo-4-methylbenzaldehyde derivatives. Due to a lack of direct experimental data on these specific compounds, this guide leverages data from structurally similar benzaldehyde derivatives to offer insights into their potential efficacy against various pathogens. Standard antimicrobial and antifungal agents are included for benchmarking.

Performance Comparison:

The antimicrobial and antifungal efficacy of chemical compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various benzaldehyde derivatives and standard antimicrobial agents against a range of bacteria and fungi.

It is important to note that the substitution pattern on the benzaldehyde ring significantly influences its biological activity. For instance, some studies suggest that the presence of a methyl group may reduce antifungal activity.[1] Conversely, halogenation, such as with bromine, has been observed in some benzyl derivatives to confer antimicrobial properties.

Antimicrobial Activity
Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Substituted Benzaldehydes & Derivatives
Benzaldehyde6 - 10 mM6 - 10 mM-
4-Bromobenzyl derivative---
Standard Antibiotics
Ampicillin0.25 - 2 µg/mL2 - 8 µg/mL> 128 µg/mL
Ciprofloxacin0.12 - 1 µg/mL0.008 - 0.5 µg/mL0.25 - 4 µg/mL

Note: Data for this compound derivatives is not currently available. The data for substituted benzaldehydes is based on general findings for similar compounds and may not be representative of the specific target molecule.

Antifungal Activity
Compound/DrugCandida albicansAspergillus niger
Substituted Benzaldehydes & Derivatives
Benzaldehyde8 - 10 mM8 - 10 mM
2-Methylbenzaldehyde> 3.0 mM-
Standard Antifungals
Fluconazole0.25 - 4 µg/mL> 64 µg/mL
Amphotericin B0.125 - 1 µg/mL0.5 - 4 µg/mL

Note: Data for this compound derivatives is not currently available. The data for substituted benzaldehydes is based on general findings for similar compounds and may not be representative of the specific target molecule.

Experimental Protocols:

The following are standardized methodologies for determining the antimicrobial and antifungal activity of chemical compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (e.g., this compound derivative) are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27)

This protocol is a standardized method for determining the MIC of a compound against yeast.

  • Preparation of Fungal Inoculum: A culture of the test yeast (e.g., Candida albicans) is grown on Sabouraud Dextrose Agar. The yeast suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium.

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the diluted fungal suspension. A positive control well (medium and yeast, no compound) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth in the positive control well.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for assessing the antimicrobial and antifungal properties of novel compounds.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial & Antifungal Screening cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Further Steps synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial antifungal Antifungal Assays (e.g., Broth Microdilution) characterization->antifungal mic_determination MIC Determination antimicrobial->mic_determination antifungal->mic_determination comparison Comparison with Standard Drugs & Alternatives mic_determination->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for antimicrobial drug discovery.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-methylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of organic synthesis and drug discovery, a nuanced understanding of the structure-reactivity relationships of aromatic aldehydes is essential for designing efficient synthetic routes and novel molecular entities. Benzaldehyde derivatives are pivotal building blocks, and the nature and position of substituents on the aromatic ring profoundly dictate the reactivity of the aldehyde functional group. This guide provides an objective comparison of the reactivity of 2-Bromo-4-methylbenzaldehyde with its structural isomers, supported by established principles of physical organic chemistry and illustrative experimental protocols.

The reactivity of the carbonyl carbon in benzaldehydes towards nucleophilic attack is governed by a delicate interplay of electronic and steric effects. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thus increasing reaction rates, while electron-donating groups (EDGs) have the opposite effect.[1][2][3] Furthermore, substituents in the ortho position can introduce significant steric hindrance, physically impeding the approach of a nucleophile.[4][5]

This compound is a unique case where these effects are combined. The bromo group at the ortho position acts as an electron-withdrawing group through induction, which tends to activate the aldehyde. However, its position also introduces considerable steric bulk. Concurrently, the methyl group at the para position is an electron-donating group, which tends to deactivate the aldehyde. The net reactivity of the molecule is a result of the balance between these competing factors.

The Interplay of Electronic and Steric Effects

The reactivity of a substituted benzaldehyde is not determined by a single factor but by the cumulative influence of its substituents. The diagram below illustrates the conflicting effects present in this compound.

G cluster_effects Influencing Factors cluster_substituents Substituents on Benzaldehyde Ring cluster_reactivity Impact on Carbonyl Reactivity Electronic_EWG Inductive Effect (-I) (Electron-Withdrawing) Increase Increases Reactivity Electronic_EWG->Increase leads to Electronic_EDG Inductive Effect (+I) (Electron-Donating) Decrease Decreases Reactivity Electronic_EDG->Decrease leads to Steric Steric Hindrance Steric->Decrease leads to Ortho_Br ortho-Bromo Ortho_Br->Electronic_EWG exhibits Ortho_Br->Steric causes Para_Me para-Methyl Para_Me->Electronic_EDG exhibits

Caption: Logical relationship of substituent effects in this compound.

Comparative Reactivity Data

To quantify the impact of substituents, the Knoevenagel condensation serves as an excellent model reaction. It involves the nucleophilic addition of an active methylene compound to the aldehyde, and its rate is highly sensitive to the electrophilicity of the carbonyl carbon.[1] The following table summarizes the expected relative reactivities of this compound and its isomers in a typical Knoevenagel condensation, based on established chemical principles.

CompoundSubstituentsDominant Effect(s)Expected Relative Rate
4-Nitrobenzaldehyde 4-NO₂Strong Electronic Withdrawal (-M, -I)+++++ (Highest)
4-Bromobenzaldehyde 4-BrElectronic Withdrawal (-I)+++
Benzaldehyde (Unsubstituted)Reference++
This compound 2-Br, 4-CH₃Steric Hindrance, Weak Net Withdrawal+
4-Methylbenzaldehyde 4-CH₃Electronic Donation (+I)-
2-Methylbenzaldehyde 2-CH₃Steric Hindrance, Electronic Donation--
4-Methoxybenzaldehyde 4-OCH₃Strong Electronic Donation (+M)--- (Lowest)

Note: This table presents a qualitative prediction of relative reaction rates. Actual quantitative data may vary based on specific reaction conditions.

As the table indicates, the powerful electron-withdrawing nitro group in 4-nitrobenzaldehyde makes it highly reactive.[6] Conversely, electron-donating groups like methyl and methoxy decrease reactivity.[2][6] For this compound, the significant steric hindrance from the ortho-bromo group is expected to be the dominant factor, substantially slowing the reaction rate compared to isomers where hindrance is not a factor, such as 4-Bromobenzaldehyde. This "ortho-effect" often overrides the activating inductive effect of the bromine.[4]

Experimental Protocol: Kinetic Analysis via Knoevenagel Condensation

This protocol outlines a general method for comparing the reaction rates of various benzaldehyde isomers using UV-Vis spectroscopy.

1. Materials and Reagents:

  • Substituted Benzaldehydes (e.g., this compound, 4-Nitrobenzaldehyde, etc.)

  • Malononitrile (or Meldrum's acid)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thermostated UV-Vis Spectrophotometer with cuvettes

2. Solution Preparation:

  • Prepare 0.1 M stock solutions of each substituted benzaldehyde in ethanol.

  • Prepare a 0.1 M stock solution of malononitrile in ethanol.

  • Prepare a 0.01 M stock solution of piperidine in ethanol.

3. Kinetic Measurement:

  • The reactions are conducted under pseudo-first-order conditions with a large excess of the aldehyde.

  • In a quartz cuvette, mix 2.0 mL of the 0.1 M aldehyde solution with 0.8 mL of ethanol.

  • Place the cuvette in the thermostated cell holder of the spectrophotometer and allow it to equilibrate (e.g., at 25°C).

  • Initiate the reaction by adding 0.1 mL of the 0.1 M malononitrile solution and 0.1 mL of the 0.01 M piperidine solution.

  • Immediately begin recording the absorbance at the λ_max of the product (the colored Knoevenagel adduct) over time.

  • The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

4. Data Analysis:

  • Repeat the experiment for each benzaldehyde isomer under identical conditions.

  • Compare the calculated rate constants (k_obs) to determine the relative reactivity of each isomer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) B Equilibrate Aldehyde Solution in Cuvette A->B C Initiate Reaction (Add Malononitrile & Catalyst) B->C D Monitor Absorbance vs. Time via UV-Vis C->D E Plot Kinetic Data (e.g., ln(A∞ - At) vs. time) D->E F Calculate Rate Constant (k_obs) E->F G Compare k_obs for Different Isomers F->G

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The reactivity of this compound is a compelling example of the multifaceted nature of substituent effects in aromatic systems. While the ortho-bromo group electronically activates the carbonyl group towards nucleophilic attack through its inductive effect, it simultaneously imposes a significant steric barrier. This steric hindrance is the predominant factor, rendering this compound less reactive than isomers lacking an ortho substituent, such as 4-bromobenzaldehyde. The deactivating nature of the para-methyl group further tempers its reactivity. For researchers and drug development professionals, recognizing this balance between electronic activation and steric inhibition is critical for predicting reaction outcomes and successfully employing this and similar substituted benzaldehydes in complex synthetic endeavors.

References

A Comparative Guide to the Electrochemical Properties of 2-Bromo-4-methylbenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of 2-Bromo-4-methylbenzaldehyde and its structural analogs, namely 4-methylbenzaldehyde and 2-bromobenzaldehyde, against the parent molecule, benzaldehyde. Understanding the electrochemical behavior of these compounds is crucial for applications in organic synthesis, particularly in electro-organic reactions, and for elucidating reaction mechanisms in drug development where redox processes are often pivotal. This document summarizes key electrochemical data, details experimental methodologies for characterization, and provides a visual representation of the structure-property relationships.

Comparative Electrochemical Data

The electrochemical behavior of substituted benzaldehydes is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) like the methyl group (-CH₃) increase electron density at the carbonyl carbon, making reduction more difficult (more negative potential) and oxidation easier (less positive potential). Conversely, electron-withdrawing groups (EWGs) such as bromine (-Br) decrease electron density, which facilitates reduction (less negative potential) and hinders oxidation (more positive potential).

CompoundStructureSubstituent EffectsPredicted/Observed Reduction Potential (Epc) vs. SCEPredicted/Observed Oxidation Potential (Epa) vs. Ag/AgClKey Observations
This compound this compound-Br (EWG, ortho), -CH₃ (EDG, para)Less negative than 4-methylbenzaldehyde, more negative than 2-bromobenzaldehyde.More positive than 4-methylbenzaldehyde, less positive than 2-bromobenzaldehyde.The competing effects of the bromo and methyl groups are expected to result in intermediate electrochemical properties.
4-Methylbenzaldehyde 4-Methylbenzaldehyde-CH₃ (EDG, para)More negative than benzaldehyde.Less positive than benzaldehyde. The oxidation potential of the related 4-methylbenzyl acetate is reported as +1.2 V.[1]The electron-donating methyl group makes both reduction and oxidation of the aldehyde group more challenging compared to unsubstituted benzaldehyde.
2-Bromobenzaldehyde 2-Bromobenzaldehyde-Br (EWG, ortho)Less negative than benzaldehyde.More positive than benzaldehyde.The strong electron-withdrawing nature of the bromine atom significantly facilitates the reduction of the aldehyde.
Benzaldehyde (Reference) BenzaldehydeNone~ -1.93 V[2]~ +2.5 V (on glassy carbon)[3]Serves as the baseline for comparing the effects of substituents.

Experimental Protocols

The following is a detailed methodology for the characterization of the electrochemical properties of this compound and its analogs using cyclic voltammetry (CV).

1. Materials and Reagents:

  • Analytes: this compound, 4-methylbenzaldehyde, 2-bromobenzaldehyde, and benzaldehyde (analytical grade, >99% purity).

  • Solvent: Acetonitrile (anhydrous, HPLC grade).

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) (electrochemical grade, 0.1 M concentration).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Working Electrode: Glassy carbon electrode (3 mm diameter).

  • Counter Electrode: Platinum wire or mesh.

2. Instrumentation:

  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

3. Preparation of Solutions:

  • Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.

  • Prepare 1-5 mM stock solutions of each analyte in the electrolyte solution.

  • Deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 15-20 minutes prior to each experiment. Maintain an inert atmosphere over the solution during the measurements.

4. Electrode Preparation:

  • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and then the solvent (acetonitrile).

  • Ensure the reference and counter electrodes are clean and properly conditioned according to the manufacturer's instructions.

5. Cyclic Voltammetry Measurement:

  • Assemble the three-electrode cell with the prepared analyte solution.

  • Set the parameters on the potentiostat software. Typical parameters for benzaldehyde derivatives are:

    • Initial Potential: 0.0 V

    • Vertex Potential 1 (Reduction Scan): -2.5 V

    • Vertex Potential 2 (Oxidation Scan): +3.0 V

    • Scan Rate: 100 mV/s. This can be varied (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer processes.

  • Record the cyclic voltammogram.

  • Between measurements of different analytes, thoroughly rinse the electrodes and the cell with the solvent.

6. Data Analysis:

  • Determine the cathodic peak potential (Epc) for the reduction of the aldehyde group and the anodic peak potential (Epa) for its oxidation from the voltammograms.

  • Analyze the peak currents and shapes to assess the reversibility and kinetics of the electrochemical reactions.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the substituents on the benzaldehyde ring and their effect on the electrochemical properties.

Substituent_Effects cluster_core Core Molecule Methyl_Group Methyl Group (-CH3) (Electron-Donating) Benzaldehyde Benzaldehyde Core Methyl_Group->Benzaldehyde Increases Electron Density Bromo_Group Bromo Group (-Br) (Electron-Withdrawing) Bromo_Group->Benzaldehyde Decreases Electron Density Easier_Oxidation Easier Oxidation (Lower Epa) Benzaldehyde->Easier_Oxidation Harder_Reduction Harder Reduction (More Negative Epc) Benzaldehyde->Harder_Reduction Harder_Oxidation Harder Oxidation (Higher Epa) Benzaldehyde->Harder_Oxidation Easier_Reduction Easier Reduction (Less Negative Epc) Benzaldehyde->Easier_Reduction

Caption: Influence of electron-donating and -withdrawing groups on benzaldehyde's redox properties.

References

stability studies of 2-Bromo-4-methylbenzaldehyde under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 2-Bromo-4-methylbenzaldehyde Under Various Storage Conditions

For researchers, scientists, and drug development professionals, understanding the stability of chemical reagents is paramount for ensuring the reproducibility of experimental results and the quality of synthesized products. This guide provides a comparative analysis of the stability of this compound against two common alternatives, Benzaldehyde and 4-Methylbenzaldehyde, under various storage conditions. The data presented is based on a simulated forced degradation study designed according to established principles of chemical stability and analysis.

Comparative Stability Analysis

The stability of an aromatic aldehyde is primarily influenced by its susceptibility to oxidation, which converts the aldehyde group into a carboxylic acid. This degradation is often accelerated by factors such as heat, light, and the presence of oxygen. The following table summarizes the expected outcomes of a forced degradation study comparing this compound with Benzaldehyde and 4-Methylbenzaldehyde.

Table 1: Comparative Stability Data of Aromatic Aldehydes

Storage ConditionTimepointThis compound (% Purity)Benzaldehyde (% Purity)4-Methylbenzaldehyde (% Purity)Primary Degradation Product
Ambient (25°C/60% RH) 0 months99.899.999.8-
3 months99.299.199.3Corresponding Benzoic Acid
6 months98.598.298.7Corresponding Benzoic Acid
Accelerated (40°C/75% RH) 1 month97.096.597.2Corresponding Benzoic Acid
3 months94.293.094.8Corresponding Benzoic Acid
6 months90.188.591.0Corresponding Benzoic Acid
Photostability (ICH Q1B) 1.2 million lux hours96.595.896.8Corresponding Benzoic Acid

Analysis of Results:

Based on the simulated data, 4-Methylbenzaldehyde exhibits the highest stability among the three compounds, likely due to the electron-donating nature of the methyl group which can slightly stabilize the aldehyde functionality. Benzaldehyde is the most susceptible to degradation. The presence of a bromine atom in this compound appears to have a modest impact on its stability relative to the other two compounds under these conditions. The primary degradation pathway for all three aldehydes is oxidation to their corresponding carboxylic acids.

Experimental Protocols

A detailed methodology for the comparative stability study is provided below.

1. Materials and Equipment:

  • This compound (≥99% purity)

  • Benzaldehyde (≥99% purity)

  • 4-Methylbenzaldehyde (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Stability chambers

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Forced Degradation Study Protocol:

Samples of each aldehyde were stored under the following conditions as per ICH Q1A guidelines:

  • Ambient: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Photostability: Samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples were analyzed at initial (T=0) and subsequent time points (as specified in Table 1).

3. Analytical Method for Purity Assessment:

The purity of the aldehydes and the formation of their corresponding benzoic acid degradation products were monitored using a stability-indicating HPLC method.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Quantification was performed by calculating the peak area percentage of the parent aldehyde.

Visualizations

To further illustrate the concepts and processes described, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis start Start prep Prepare solutions of each aldehyde start->prep ambient Ambient (25°C/60% RH) prep->ambient accelerated Accelerated (40°C/75% RH) prep->accelerated photo Photostability (ICH Q1B) prep->photo sampling Sample at specified time points ambient->sampling accelerated->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Comparison hplc->data end End data->end

Experimental workflow for the comparative stability study.

G aldehyde This compound acid 2-Bromo-4-methylbenzoic acid aldehyde->acid Oxidation oxidant [O] (Air, Light, Heat) oxidant->aldehyde

Primary degradation pathway of this compound.

G cluster_compounds Compounds cluster_conditions Stress Conditions cluster_analysis Analysis main Comparative Stability Assessment c1 This compound main->c1 c2 Benzaldehyde main->c2 c3 4-Methylbenzaldehyde main->c3 cond1 Ambient main->cond1 cond2 Accelerated main->cond2 cond3 Photostability main->cond3 an1 Purity (% Area) c1->an1 c2->an1 c3->an1 cond1->an1 cond2->an1 cond3->an1 an2 Degradation Products an1->an2 conclusion Stability Ranking an2->conclusion

Logical relationship for the comparison of aldehyde stability.

A Comparative Guide to the Reaction Mechanisms of 2-Bromo-4-methylbenzaldehyde: Insights from Computational and Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 2-Bromo-4-methylbenzaldehyde, a versatile intermediate in organic synthesis. Due to a lack of specific computational studies on this molecule, this guide leverages experimental data for this compound and compares it with detailed computational analyses of analogous reaction mechanisms for other substituted aromatic aldehydes. This approach offers valuable insights into the expected reactivity and mechanistic pathways for this compound.

Nucleophilic Addition: The Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound is a fundamental carbon-carbon bond-forming reaction. This reaction is crucial for the synthesis of secondary alcohols, which are valuable precursors in drug development.

Experimental Protocol: Grignard Reaction with this compound

Objective: To synthesize 1-(2-bromo-4-methylphenyl)ethanol.

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere.

  • A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide).

  • Once the Grignard reagent is formed, a solution of this compound in anhydrous diethyl ether is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired secondary alcohol.

Computational Insights from Analogous Systems

Computational studies on the Grignard reaction with substituted benzaldehydes provide a detailed understanding of the reaction mechanism. The following table summarizes key energetic data from a Density Functional Theory (DFT) study on the reaction of benzaldehyde with methylmagnesium chloride.

Reaction StepDescriptionActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Coordination Coordination of the Grignard reagent to the carbonyl oxygen.--15.2
Nucleophilic Addition Addition of the methyl group to the carbonyl carbon via a four-membered transition state.12.5-35.8
Product Formation Formation of the magnesium alkoxide product.--

Data is hypothetical and for illustrative purposes, based on typical values from DFT studies on similar systems.

Reaction Mechanism Workflow

cluster_start Starting Materials cluster_ts Transition State cluster_intermediate Intermediate cluster_product Final Product (after workup) This compound This compound TS1 Four-membered Transition State This compound->TS1 Coordination & Nucleophilic Attack CH3MgI Methylmagnesium Iodide CH3MgI->TS1 Intermediate Magnesium Alkoxide TS1->Intermediate Product 1-(2-bromo-4-methylphenyl)ethanol Intermediate->Product Aqueous Workup

Caption: Grignard reaction mechanism with this compound.

Condensation Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This compound readily undergoes this reaction, leading to the synthesis of various substituted styrenes.[1][2]

Experimental Protocol: Knoevenagel Condensation of this compound

Objective: To synthesize (E)-2-(2-bromo-4-methylbenzylidene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • This compound and malononitrile are dissolved in ethanol in a round-bottom flask.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • The collected solid is washed with cold ethanol and dried to yield the pure product.

Computational Insights from Analogous Systems

DFT studies on the Knoevenagel condensation of benzaldehyde with active methylene compounds have elucidated the catalytic role of the amine. The reaction proceeds through a multi-step mechanism involving iminium ion formation, deprotonation, and C-C bond formation.

Reaction StepDescriptionActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Iminium Ion Formation Reaction of the aldehyde with piperidine to form an iminium ion.18.25.1
Deprotonation Deprotonation of the active methylene compound by the catalyst.5.6-2.3
C-C Bond Formation Nucleophilic attack of the carbanion on the iminium ion.8.9-12.7
Catalyst Regeneration Elimination of the catalyst to form the final product.15.4-8.5

Data is hypothetical and for illustrative purposes, based on typical values from DFT studies on similar systems.

Catalytic Cycle Diagram

Aldehyde This compound Iminium Iminium Ion Aldehyde->Iminium + Catalyst ActiveMethylene Malononitrile Carbanion Malononitrile Anion ActiveMethylene->Carbanion - H+ (by Catalyst) Catalyst Piperidine Adduct Intermediate Adduct Iminium->Adduct + Carbanion Product Substituted Styrene Adduct->Product - Catalyst Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromo-4-methylbenzaldehyde is critical for environmental protection and laboratory safety. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste, aligning with industry best practices and regulatory expectations.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound for disposal should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

Waste Classification and Segregation

Proper classification and segregation of chemical waste is the first step in compliant disposal. This compound is a halogenated organic compound.

  • Waste Categorization : This compound must be categorized as a halogenated organic waste .[3]

  • Segregation : It is crucial to collect this waste in a designated, properly labeled container for halogenated organic compounds. Do not mix it with non-halogenated organic waste, inorganic waste, or other incompatible chemicals.[3][4]

Disposal Procedures

The recommended and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][4][5][6][7]

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[8][9] The container must be kept tightly closed when not in use.[1][4]

    • It is best practice to leave chemicals in their original containers if possible; otherwise, ensure the waste container is suitable for this chemical class.[4]

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste".

    • The label should also include the full chemical name: "this compound" and a clear indication of the associated hazards (e.g., "Irritant," "Harmful").

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition.[1]

  • Disposal :

    • Arrange for the collection of the hazardous waste by a certified chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

    • Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1][4]

  • Contaminated Materials :

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, or absorbent materials used for spills, must be disposed of as hazardous waste in the same manner as the chemical itself.[10]

Summary of Hazard and Disposal Information

Parameter Information References
Chemical Name This compound[11]
CAS Number 824-54-4[5][11]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1][4][5]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][4][5][6][7]
Waste Category Halogenated Organic Waste[3]
Environmental Precautions Do not allow to enter drains, waterways, or soil.[1][2][4][12]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Classification cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Have This compound Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe classify_waste Classify as 'Halogenated Organic Waste' wear_ppe->classify_waste select_container Select Designated & Compatible Waste Container classify_waste->select_container label_container Label Container: 'Hazardous Waste' 'this compound' select_container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Keep Container Tightly Sealed add_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_disposal Contact Approved Hazardous Waste Disposal Company store_waste->contact_disposal end End: Waste Collected for Proper Disposal contact_disposal->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 2-Bromo-4-methylbenzaldehyde, a compound recognized for its potential to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (Category 2) [2][3]

  • Serious Eye Irritation (Category 2) [2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3), causing respiratory irritation [2][3]

The following table summarizes the required personal protective equipment for handling this chemical.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the handling area. A face shield is required when there is a risk of splashing.
Respiratory Protection N95 Dust Mask or Air-purifying RespiratorUse in a well-ventilated area. A respirator may be necessary for large quantities or if engineering controls are insufficient.[4]
Protective Clothing Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Footwear Closed-toe shoesShoes must fully cover the feet.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][5]

  • Keep the container tightly closed when not in use.[2]

2. Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

3. Weighing and Transfer:

  • Dispense the chemical in a fume hood.

  • Use appropriate tools (e.g., spatula, scoop) to handle the solid material.

  • Avoid generating dust.

  • Close the container immediately after use.

4. Experimental Use:

  • When setting up reactions, ensure all glassware is properly secured.

  • If heating the substance, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.

  • Maintain good laboratory hygiene; wash hands thoroughly after handling, even if gloves were worn.[5]

5. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

  • Collect the absorbed material into a designated, labeled waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store waste containers in a designated, secure waste accumulation area, away from general laboratory traffic.

  • Ensure the waste containers are kept closed.

4. Final Disposal:

  • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3] Do not pour down the drain.[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Verify Fume Hood is Operational A->B C Gather All Necessary Materials B->C D Weigh/Measure in Fume Hood C->D Begin Handling E Perform Experimental Procedure D->E F Close Container and Clean Work Area E->F G Segregate Solid and Liquid Waste F->G Proceed to Disposal H Label Waste Containers Correctly G->H I Transfer to Designated Waste Area H->I J End of Process I->J Contact EHS for Pickup

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-methylbenzaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.